molecular formula C27H54F6N2O4S2 B1591626 MTOA-TFSI CAS No. 375395-33-8

MTOA-TFSI

Cat. No.: B1591626
CAS No.: 375395-33-8
M. Wt: 648.9 g/mol
InChI Key: LAGQNGWYNLUQRI-UHFFFAOYSA-N
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Description

MTOA-TFSI is a useful research compound. Its molecular formula is C27H54F6N2O4S2 and its molecular weight is 648.9 g/mol. The purity is usually 95%.
The exact mass of the compound Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747259. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;methyl(trioctyl)azanium
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InChI

InChI=1S/C25H54N.C2F6NO4S2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-25H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQNGWYNLUQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047926
Record name Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide
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Molecular Weight

648.9 g/mol
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CAS No.

375395-33-8
Record name Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide
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Record name 375395-33-8
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Record name Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide
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Record name Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, often abbreviated as [N8881][NTf2] or [MOA][TFSI], is a hydrophobic ionic liquid (IL) that has garnered significant interest in various scientific and industrial applications, including electrochemistry, catalysis, and extraction processes. Its unique combination of properties, such as high thermal stability, a wide electrochemical window, and hydrophobicity, makes it a compelling alternative to traditional volatile organic solvents. This technical guide provides a comprehensive overview of the core physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, detailed experimental protocols for their measurement, and a logical workflow for the characterization of such ionic liquids.

Core Physical Properties

The physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide are critical for its application and performance. A summary of these properties is presented in the table below.

PropertyValueConditions
Molecular Weight 648.85 g/mol
Density 1.15 g/cm³
1.11 g/cm³13 °C
Viscosity 713 cP20 °C
Melting Point -39 °C
Ionic Conductivity 0.046 mS/cm20 °C
~0.04 mS/cm
Electrochemical Window 5.1 V
Refractive Index 1.43920 °C, D-line
Thermal Stability Dominated by the [NTf2]- anion; highGeneral observation for [NTf2]- salts

Experimental Protocols

Accurate and reproducible measurement of physical properties is paramount. The following sections detail the methodologies for determining the key properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide.

Sample Preparation

Given that many ionic liquids are hygroscopic, proper sample handling is crucial to obtain accurate physical property data.

  • Drying: Prior to any measurement, the ionic liquid sample should be dried under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 70-80 °C) for a prolonged period (e.g., 24-48 hours) to remove any absorbed water.

  • Water Content Determination: The water content of the dried sample should be determined using Karl Fischer titration to ensure it is below an acceptable threshold (e.g., < 100 ppm).

  • Inert Atmosphere: All sample handling and measurements should be performed under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent reabsorption of atmospheric moisture.

Density Measurement

The density of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide can be accurately determined using a vibrating tube densimeter.

  • Instrumentation: An Anton Paar DMA series vibrating tube densimeter or a similar instrument is suitable for this measurement.

  • Calibration: The instrument should be calibrated prior to use with at least two standards of known density that bracket the expected density of the ionic liquid. Dry air and ultrapure water are common calibrants.

  • Procedure: a. Inject the dried ionic liquid sample into the measuring cell of the densimeter, ensuring no air bubbles are present. b. Allow the sample to thermally equilibrate at the desired temperature. c. The instrument measures the oscillation period of the U-shaped tube containing the sample. d. The density is calculated from the oscillation period using the calibration constants. e. Measurements should be repeated at each temperature to ensure reproducibility.

Viscosity Measurement

The viscosity of this ionic liquid can be measured using a rotational rheometer.

  • Instrumentation: A cone-plate or parallel-plate rotational rheometer is recommended for accurate viscosity measurements of ionic liquids.

  • Calibration: The rheometer should be calibrated using a standard viscosity fluid with a known viscosity close to that expected for the ionic liquid.

  • Procedure: a. Place a small, known volume of the dried ionic liquid onto the lower plate of the rheometer. b. Lower the upper cone or plate to the correct measurement gap. c. Allow the sample to reach the set temperature. d. Perform a shear rate sweep to determine the viscosity as a function of shear rate. For a Newtonian fluid, the viscosity will be independent of the shear rate. e. Record the viscosity at a defined shear rate or the zero-shear viscosity.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.

  • Instrumentation: A TGA instrument capable of heating the sample in a controlled atmosphere is required.

  • Procedure: a. Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum). b. Place the crucible in the TGA furnace. c. Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C). d. The instrument records the mass of the sample as a function of temperature. e. The onset temperature of decomposition is determined from the TGA curve, which is the temperature at which significant mass loss begins.

Ionic Conductivity Measurement

The ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current and is typically measured using electrochemical impedance spectroscopy (EIS).

  • Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer is used. A conductivity cell with two parallel platinum electrodes of a known geometry is also required.

  • Cell Constant Determination: The cell constant is determined by measuring the impedance of a standard solution with a known conductivity (e.g., an aqueous KCl solution) in the conductivity cell.

  • Procedure: a. Fill the conductivity cell with the dried ionic liquid. b. Connect the cell to the impedance analyzer. c. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz). d. The impedance spectrum is recorded, typically as a Nyquist plot. e. The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the impedance spectrum with the real axis. f. The ionic conductivity (σ) is then calculated using the formula: σ = K / Rb, where K is the cell constant.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physical characterization of an ionic liquid like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide.

G cluster_prep Sample Preparation cluster_measurement Physical Property Measurement cluster_analysis Data Analysis & Reporting start Ionic Liquid Sample drying Drying under Vacuum start->drying kf_titration Karl Fischer Titration drying->kf_titration storage Storage in Inert Atmosphere kf_titration->storage density Density Measurement (Vibrating Tube) storage->density viscosity Viscosity Measurement (Rheometer) storage->viscosity tga Thermal Stability (TGA) storage->tga conductivity Ionic Conductivity (EIS) storage->conductivity data_analysis Data Processing and Analysis density->data_analysis viscosity->data_analysis tga->data_analysis conductivity->data_analysis reporting Technical Report Generation data_analysis->reporting

Caption: Experimental workflow for physical property characterization of ionic liquids.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, along with standardized protocols for their accurate measurement. For researchers, scientists, and professionals in drug development, a thorough understanding of these properties and their reliable characterization is essential for the successful application and innovation of this versatile ionic liquid. The provided workflow serves as a foundational framework for systematic and reproducible studies of ionic liquids.

Quantitative Data: Electrochemical Stability Window

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochemical Stability Window of Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide (MTOA-TFSI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical stability window (ESW) of the ionic liquid Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound). The electrochemical stability is a critical parameter for applications in electrochemistry, including batteries, capacitors, and sensors.[1] This document summarizes key quantitative data, details the experimental protocols for determining the ESW, and presents visualizations of the experimental workflow.

The data presented here is based on a closely related analogue, N-Tributyl-N-methylammonium bis(trifluoromethanesulfonyl)imide ([N4,4,4,1][TFSI]), as detailed in a comprehensive study on the temperature-dependent electrochemical stability of various TFSI-based ionic liquids.[2][3] The structural similarity between the cations (both are tetraalkylammonium) allows for a reliable estimation of the this compound's electrochemical behavior.

The electrochemical stability window is defined by the anodic and cathodic potential limits, beyond which the electrolyte undergoes oxidation or reduction, respectively.[4] The following table summarizes the experimentally determined potential limits for N-Tributyl-N-methylammonium bis(trifluoromethanesulfonyl)imide at various temperatures. All potentials are reported versus an Ag/Ag+ reference electrode.

Temperature (K)Anodic Limit (Ea vs. Ag/Ag+) (V)Cathodic Limit (Ec vs. Ag/Ag+) (V)Electrochemical Stability Window (ESW) (V)
288.152.5-3.56.0
298.152.4-3.45.8
313.152.3-3.35.6
333.152.2-3.25.4
358.152.1-3.15.2

Data extracted from a study on closely related TFSI-based ionic liquids.[2][3]

Experimental Protocol: Determination of the Electrochemical Stability Window

The electrochemical stability window is experimentally determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits are identified as the points where a significant increase in current is observed, indicating the onset of electrolyte decomposition.

Materials and Instrumentation
  • Ionic Liquid: N-Tributyl-N-methylammonium bis(trifluoromethanesulfonyl)imide ([N4,4,4,1][TFSI]), used as a proxy for this compound. All ionic liquids were of high purity and used as received.[2]

  • Working Electrode: Glassy carbon electrode.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Silver/silver ion (Ag/Ag+) quasi-reference electrode.

  • Potentiostat/Galvanostat: An electrochemical workstation capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell housed in a controlled environment (e.g., a glovebox) to minimize atmospheric contamination.[5]

Experimental Procedure
  • Cell Assembly: The three-electrode cell is assembled inside a glovebox under an inert atmosphere (e.g., argon) to prevent contamination from water and oxygen, which can significantly affect the electrochemical window.[6]

  • Cyclic Voltammetry Measurement:

    • The open-circuit potential (OCP) is first measured.

    • The potential is then swept from the OCP towards the anodic limit at a constant scan rate.

    • The scan direction is reversed, and the potential is swept towards the cathodic limit.

    • Finally, the potential is returned to the initial OCP.

    • This process is repeated for several cycles to ensure the stability of the voltammogram.

  • Determination of Potential Limits: The anodic (Ea) and cathodic (Ec) limits are determined from the cyclic voltammogram by identifying the potential at which the current density reaches a predefined threshold value (e.g., 0.5 mA/cm²).[3]

Visualizations

Experimental Workflow for ESW Determination

The following diagram illustrates the key steps involved in the experimental determination of the electrochemical stability window.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Ionic Liquid (this compound analogue) D Cell Assembly A->D B Three-Electrode Cell (GC, Pt, Ag/Ag+) B->D C Glovebox (Inert Atmosphere) C->D E Cyclic Voltammetry (Potential Sweep) D->E Transfer to Potentiostat F Cyclic Voltammogram (Current vs. Potential) E->F G Determine Anodic (Ea) & Cathodic (Ec) Limits F->G Threshold Current Analysis H Calculate ESW (Ea - Ec) G->H

Caption: Workflow for the determination of the electrochemical stability window.

Logical Relationship of ESW Components

This diagram shows the relationship between the key parameters that define the electrochemical stability window.

G ESW Electrochemical Stability Window (ESW) Ea Anodic Limit (Ea) Oxidation Potential Ea->ESW Determines Upper Boundary Ec Cathodic Limit (Ec) Reduction Potential Ec->ESW Determines Lower Boundary

Caption: Relationship between anodic/cathodic limits and the ESW.

References

An In-depth Technical Guide to the Conductivity and Viscosity of MTOA-TFSI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conductivity and viscosity of the ionic liquid Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). This compound is a hydrophobic, quaternary ammonium-based ionic liquid with applications in various fields, including electrochemistry and separations. Understanding its transport properties, such as conductivity and viscosity, is crucial for its effective implementation in these applications. This guide presents quantitative data, detailed experimental protocols for measurement, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound, also known as Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide, is a room-temperature ionic liquid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₇H₅₄F₆N₂O₄S₂
Molecular Weight648.85 g/mol
AppearanceLiquid
Melting Point-39 °C
Density1.15 g/cm³ (at 20 °C)

Conductivity and Viscosity Data

The ionic conductivity and viscosity of this compound are critical parameters that influence its performance as an electrolyte and a solvent. These properties are highly dependent on temperature. The following tables summarize the available quantitative data for the conductivity and viscosity of this compound at various temperatures.

Table 1: Ionic Conductivity of this compound at Different Temperatures

Temperature (°C)Conductivity (mS/cm)Reference
20~0.04
200.046

Table 2: Viscosity of this compound at Different Temperatures

Temperature (°C)Viscosity (cP)Reference
20713

Note: The available data for the temperature dependence of conductivity and viscosity of this compound is limited in the public domain. The data presented here is based on product specifications and available research.

Experimental Protocols

Accurate and reproducible measurements of conductivity and viscosity are essential for characterizing ionic liquids like this compound. The following sections provide detailed methodologies for these key experiments.

Protocol for Ionic Conductivity Measurement

This protocol outlines the steps for measuring the ionic conductivity of this compound using a conductivity meter.

Materials and Equipment:

  • This compound sample

  • Conductivity meter with a two- or four-electrode conductivity cell

  • Thermostatic bath or heating/cooling stage for temperature control

  • Inert gas (e.g., Argon or Nitrogen)

  • Anhydrous solvents (e.g., acetone, isopropanol) for cleaning

  • Standard conductivity solutions for calibration (aqueous KCl solutions are common, but non-aqueous standards may be more appropriate for hydrophobic ionic liquids)

Procedure:

  • Preparation and Cleaning:

    • Thoroughly clean the conductivity cell with an appropriate anhydrous solvent to remove any residual impurities.

    • Dry the cell under vacuum or by purging with an inert gas to eliminate any traces of solvent and moisture. Due to the hydrophobic nature of this compound, it is crucial to minimize water content, as it can significantly affect conductivity.

  • Calibration:

    • Calibrate the conductivity meter using standard solutions according to the manufacturer's instructions. The choice of calibration standard should be appropriate for the expected conductivity range of the ionic liquid.

  • Sample Handling:

    • Handle the this compound sample under an inert atmosphere to prevent moisture absorption from the air.

    • Transfer a sufficient amount of the ionic liquid into the clean and dry conductivity cell to ensure the electrodes are fully immersed.

  • Measurement:

    • Place the conductivity cell containing the sample into the thermostatic bath set to the desired temperature.

    • Allow the sample to equilibrate at the set temperature for a sufficient period to ensure thermal stability.

    • Record the conductivity reading from the meter.

    • Repeat the measurement at different temperatures as required, allowing for equilibration at each new setpoint.

  • Post-Measurement:

    • After the measurements are complete, clean the conductivity cell thoroughly with an appropriate solvent.

Protocol for Viscosity Measurement

This protocol describes the measurement of the dynamic viscosity of this compound using a rotational viscometer or rheometer.

Materials and Equipment:

  • This compound sample

  • Rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate, parallel-plate)

  • Thermostatic control unit for the viscometer/rheometer

  • Inert gas (e.g., Argon or Nitrogen)

  • Anhydrous solvents for cleaning

Procedure:

  • Instrument Setup and Calibration:

    • Set up the viscometer or rheometer according to the manufacturer's instructions.

    • Select the appropriate measurement geometry. For high viscosity ionic liquids like this compound, a cone-plate or parallel-plate geometry is often suitable.

    • Calibrate the instrument using standard viscosity fluids.

  • Sample Loading:

    • Under an inert atmosphere, carefully place the required amount of this compound onto the lower plate of the rheometer. The sample volume should be sufficient to fill the gap between the plates once the measurement geometry is in position.

  • Temperature Control:

    • Set the desired temperature using the instrument's temperature control unit.

    • Allow the sample to reach thermal equilibrium before starting the measurement.

  • Measurement:

    • Bring the upper geometry to the correct measurement position (gap).

    • Apply a controlled shear rate or shear stress and measure the resulting torque or rotational speed to determine the viscosity.

    • Perform measurements over a range of shear rates to check for Newtonian or non-Newtonian behavior. For a Newtonian fluid, the viscosity will be independent of the shear rate.

    • Record the viscosity and the corresponding temperature.

    • To obtain temperature-dependent data, incrementally change the temperature and repeat the measurement after the sample has equilibrated at each new temperature.

  • Cleaning:

    • After the experiment, carefully clean the measurement geometry and plates with a suitable anhydrous solvent.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual representation of the factors influencing its conductivity.

experimental_workflow cluster_prep Sample Preparation cluster_conductivity Conductivity Measurement cluster_viscosity Viscosity Measurement cluster_analysis Data Analysis start This compound Sample drying Drying under Vacuum (to remove water) start->drying inert_handling Handling under Inert Atmosphere drying->inert_handling cond_measure Temperature-Dependent Conductivity Measurement inert_handling->cond_measure visc_measure Temperature-Dependent Viscosity Measurement inert_handling->visc_measure cond_calib Conductivity Meter Calibration cond_calib->cond_measure cond_data Conductivity Data (σ vs. T) cond_measure->cond_data analysis Analysis of Transport Properties cond_data->analysis visc_calib Viscometer/Rheometer Calibration visc_calib->visc_measure visc_data Viscosity Data (η vs. T) visc_measure->visc_data visc_data->analysis report Technical Guide / Whitepaper analysis->report

Caption: Experimental workflow for the characterization of this compound conductivity and viscosity.

conductivity_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors conductivity Ionic Conductivity (σ) ion_mobility Ion Mobility ion_mobility->conductivity increases charge_carrier Charge Carrier Concentration charge_carrier->conductivity increases temperature Temperature (T) temperature->ion_mobility increases viscosity Viscosity (η) temperature->viscosity decreases viscosity->ion_mobility decreases impurities Impurities (e.g., Water) impurities->conductivity affects

Caption: Factors influencing the ionic conductivity of this compound.

Unveiling the Molecular Architecture of MTOA-TFSI: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structure, and physicochemical properties of the ionic liquid Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) for professionals in scientific research and drug development.

This technical guide provides a comprehensive overview of the ionic liquid Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide (this compound), a quaternary ammonium-based ionic liquid noted for its unique physicochemical properties. This document details its molecular structure, synthesis, and key characteristics, presenting quantitative data in accessible formats and outlining experimental methodologies.

Molecular Structure and Composition

This compound is an ionic liquid composed of a large organic cation, methyltrioctylammonium ([MTOA]⁺), and an inorganic anion, bis(trifluoromethylsulfonyl)imide ([TFSI]⁻). The chemical formula is C₂₇H₅₄F₆N₂O₄S₂.[1][2] The molecular weight of this compound is 648.85 g/mol .[1][2]

The structure of these ions plays a crucial role in the overall properties of the ionic liquid. The [MTOA]⁺ cation consists of a central nitrogen atom bonded to one methyl group and three octyl chains. The long alkyl chains contribute to the material's hydrophobicity and influence its viscosity and density. The [TFSI]⁻ anion is known for its high thermal stability and weak coordinating nature, which contributes to the low melting point of the ionic liquid.

G Molecular Structure of this compound cluster_cation Methyltrioctylammonium (MTOA+) Cation cluster_anion Bis(trifluoromethylsulfonyl)imide (TFSI-) Anion N_cat N+ C_Me CH3 N_cat->C_Me C1_Oct1 CH2 N_cat->C1_Oct1 C1_Oct2 CH2 N_cat->C1_Oct2 C1_Oct3 CH2 N_cat->C1_Oct3 C2_Oct1 ... C1_Oct1->C2_Oct1 C8_Oct1 CH3 C2_Oct1->C8_Oct1 C2_Oct2 ... C1_Oct2->C2_Oct2 C8_Oct2 CH3 C2_Oct2->C8_Oct2 C2_Oct3 ... C1_Oct3->C2_Oct3 C8_Oct3 CH3 C2_Oct3->C8_Oct3 N_an N- S1 S N_an->S1 S2 S N_an->S2 O1_S1 O S1->O1_S1 O2_S1 O S1->O2_S1 C1_S1 C S1->C1_S1 O1_S2 O S2->O1_S2 O2_S2 O S2->O2_S2 C1_S2 C S2->C1_S2 F1_C1 F C1_S1->F1_C1 F2_C1 F C1_S1->F2_C1 F3_C1 F C1_S1->F3_C1 F1_C2 F C1_S2->F1_C2 F2_C2 F C1_S2->F2_C2 F3_C2 F C1_S2->F3_C2

Caption: Molecular structure of MTOA+ and TFSI- ions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for evaluating its suitability in various applications.

PropertyValueReference(s)
Molecular Weight 648.85 g/mol [1][2]
CAS Number 375395-33-8[1]
Appearance Liquid[1]
Melting Point -39 °C[3]
Density 1.15 g/cm³ at 20 °C[3]
Viscosity 713 cP at 20 °C[3]
Conductivity ~0.04 mS/cm[1]
Refractive Index n20/D 1.439[1]
Water Content ≤300 ppm[1]
Chloride (Cl⁻) Content ≤20 mg/kg[1]
Bromide (Br⁻) Content ≤20 mg/kg[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through an anion exchange reaction. A common method involves the reaction of a methyltrioctylammonium halide, such as methyltrioctylammonium chloride (also known as Aliquat 336), with a salt of the bis(trifluoromethylsulfonyl)imide anion, such as lithium bis(trifluoromethylsulfonyl)imide.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Final Product MTOACl Methyltrioctylammonium Chloride (in water) Reaction Anion Exchange Reaction (Stirring at room temperature) MTOACl->Reaction LiTFSI Lithium Bis(trifluoromethylsulfonyl)imide (in water) LiTFSI->Reaction PhaseSeparation Phase Separation (Organic & Aqueous Layers) Reaction->PhaseSeparation Washing Washing of Organic Layer (with deionized water) PhaseSeparation->Washing Drying Drying (under vacuum) Washing->Drying MTOATFSI This compound Drying->MTOATFSI

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

  • Dissolution of Reactants: Equimolar amounts of methyltrioctylammonium chloride and lithium bis(trifluoromethylsulfonyl)imide are dissolved in deionized water in separate vessels.

  • Reaction: The aqueous solution of lithium bis(trifluoromethylsulfonyl)imide is added dropwise to the stirred aqueous solution of methyltrioctylammonium chloride at room temperature. The reaction mixture is stirred vigorously for several hours to ensure complete anion exchange.

  • Phase Separation: Upon completion of the reaction, the mixture is allowed to stand, leading to the formation of two distinct phases: an upper aqueous phase containing the dissolved lithium chloride byproduct and a lower organic phase which is the this compound ionic liquid.

  • Purification: The lower organic phase is separated using a separatory funnel. It is then washed multiple times with deionized water to remove any remaining impurities, particularly chloride ions. The absence of chloride ions in the final wash water can be confirmed by a silver nitrate test.

  • Drying: The purified this compound is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water.

Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized this compound.

  • ¹H NMR: The proton NMR spectrum is used to identify the protons in the methyl and octyl groups of the [MTOA]⁺ cation.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the cation.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum is characteristic of the trifluoromethyl groups in the [TFSI]⁻ anion.

General Protocol: A small sample of the dried this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The NMR spectra are then recorded on a high-resolution NMR spectrometer.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and phase behavior of the ionic liquid.

  • TGA: Measures the change in mass of the sample as a function of temperature, providing information about its decomposition temperature.

  • DSC: Measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, glass transition temperature, and other phase transitions.

General Protocol: A small, accurately weighed sample of this compound is placed in an appropriate crucible (e.g., aluminum or platinum). The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a controlled heating rate (e.g., 10 °C/min).

Relevance in Drug Development

Ionic liquids are gaining increasing attention in the pharmaceutical field due to their unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[4] They have been explored as novel solvents for active pharmaceutical ingredients (APIs), particularly for poorly water-soluble drugs, potentially enhancing their solubility and bioavailability.[4][5] Furthermore, ionic liquids are being investigated as components of various drug delivery systems, including transdermal patches, microemulsions, and ionogels.

While the broader class of ionic liquids shows promise in drug delivery applications, specific research on the direct use of this compound in drug formulations or as a drug delivery vehicle is not extensively documented in the reviewed scientific literature. Its hydrophobic nature, stemming from the long octyl chains, might suggest potential applications in formulations for hydrophobic drugs. However, comprehensive studies on its biocompatibility, toxicity, and efficacy in drug delivery systems are necessary to ascertain its suitability for pharmaceutical applications. Researchers and drug development professionals are encouraged to explore the potential of this compound in this context, building upon the foundational knowledge of its structure and properties outlined in this guide.

References

An In-depth Technical Guide to the Thermal Degradation of MTOA-TFSI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal degradation of Methyl-n-trioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). This compound is an ionic liquid of significant interest in various scientific fields, including drug development, due to its unique physicochemical properties. Understanding its thermal stability is paramount for its safe and effective application. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the analytical workflow and potential degradation pathways.

Core Data Presentation

The thermal stability of an ionic liquid is a critical parameter for its application, defining the upper temperature limit of its utility. The data presented below is collated from studies on this compound and structurally similar trioctylammonium-based ionic liquids.

ParameterValueAnalytical MethodNotes
Decomposition Temperature Range (Td) 205 - 222 °CThermogravimetric Analysis (TGA)Onset of decomposition for hydrophobic trioctylammonium-based ionic liquids.[1]
General Stability of TFSI⁻ Anion > 350 °CThermogravimetric Analysis (TGA)The TFSI⁻ anion is known for its high thermal stability, suggesting the cation is the primary point of thermal failure.[2]
Melting Point (Tm) -39 °CDifferential Scanning Calorimetry (DSC)

Experimental Protocols

The characterization of the thermal degradation of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 4-8 mg) is placed in a clean, inert sample pan, often made of platinum or ceramic.[3] Prior to analysis, the sample should be dried under high vacuum (e.g., at 60 °C for 24 hours) to remove any residual water or volatile solvents.[4]

  • Instrument Setup: The TGA instrument is calibrated for both mass and temperature. An inert atmosphere is established by purging with a gas such as nitrogen or helium at a constant flow rate (e.g., 20-90 mL/min).[3][4]

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[3][4]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), which is often defined as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is employed to identify phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).

Methodology:

  • Sample Preparation: A small amount of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan.[4] An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An inert nitrogen atmosphere is maintained at a flow rate of around 30 mL/min.[4]

  • Thermal Program: A typical DSC experiment involves a heat-cool-heat cycle. For example, the sample might be heated from -90 °C to 200 °C, cooled back to -90 °C, and then heated again at a controlled rate (e.g., 10 °C/min).[4]

  • Data Analysis: The heat flow to the sample is compared to the reference. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the DSC thermogram. The glass transition appears as a step change in the baseline.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

G Experimental Workflow for Thermal Degradation Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation p1 Drying of this compound (Vacuum Oven) p2 Weighing of Sample (TGA: 4-8 mg, DSC: 3-5 mg) p1->p2 TGA TGA Analysis (Inert Atmosphere, 10 °C/min) p2->TGA TGA Sample DSC DSC Analysis (Heat-Cool-Heat Cycle) p2->DSC DSC Sample d1 Determine Td, Tonset, Mass Loss % TGA->d1 d2 Identify Tm, Tg, Tc DSC->d2 d3 Kinetic Analysis of Decomposition d1->d3

Caption: A flowchart illustrating the key steps in the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of quaternary ammonium salts like this compound is generally initiated by the decomposition of the cation. The Hofmann elimination and nucleophilic substitution (SN2) are two common degradation pathways.

G Proposed Thermal Degradation Pathways of MTOA Cation cluster_hofmann Hofmann Elimination cluster_sn2 SN2 Nucleophilic Substitution MTOA MTOA+ Cation [N(CH3)(C8H17)3]+ Hofmann_Products Octene + Dioctylmethylamine MTOA->Hofmann_Products Heat (β-hydrogen abstraction) SN2_Products Methyl-TFSI or Octyl-TFSI + Trioctylamine or Methyldioctylamine MTOA->SN2_Products Heat (Nucleophilic attack by TFSI⁻)

Caption: Potential degradation routes for the MTOA cation upon heating.

References

The Solubility of MTOA-TFSI in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is a hydrophobic ionic liquid of significant interest in various chemical and pharmaceutical processes, including extractions and as a medium for chemical reactions. A thorough understanding of its solubility in different organic solvents is crucial for its effective application. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, detailed experimental protocols for its determination, and a visualization of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the organic solvent and the temperature. While comprehensive data across a wide spectrum of solvents remains an area of ongoing research, this guide compiles the available quantitative information. The data is presented in the following table, summarizing the solubility of this compound in various organic solvents.

SolventTemperature (°C)Solubility (mol%)Reference
Methanol25Miscible[1]
Ethanol25Miscible[1]
1-Butanol25Miscible[1]
2-Propanol25Miscible[1]
Methyl Acetate25Miscible[1]
Ethyl Acetate25Miscible[1]
Soybean Oil25Slightly Soluble[1]
Water23.5 ± 1Very Low

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. The solubility of this compound in soybean oil is noted as low, and its solubility in water is extremely limited due to its hydrophobic nature.[1]

Experimental Protocols

The determination of ionic liquid solubility in organic solvents is a critical experimental procedure. The following sections detail the common methodologies employed in the cited literature for generating the solubility data of this compound.

Synthesis and Purification of this compound

The synthesis of this compound typically involves a two-step process.[2] First, an intermediate precursor, such as N-butyl-N-methylpyrrolidinium bromide, is prepared.[2] This is followed by a metathesis reaction (anion exchange) where the precursor is reacted with a lithium or sodium salt of the desired anion, in this case, lithium bis(trifluoromethylsulfonyl)imide (LiTFSI).[2] The synthesis is often carried out in an aqueous medium.[2]

Purification Protocol:

  • Anion Exchange: The aqueous solution of the precursor is reacted with a slight excess of LiTFSI.[2] This leads to the formation of the hydrophobic this compound and a hydrophilic salt (e.g., LiBr).[2]

  • Phase Separation: After stirring, the mixture is allowed to settle, resulting in the separation of the denser ionic liquid phase from the aqueous phase.[2]

  • Washing: The ionic liquid phase is washed multiple times with deionized water to remove any remaining impurities and unreacted starting materials.[2]

  • Drying: The purified ionic liquid is then dried under high vacuum at elevated temperatures (e.g., 90-120°C) to remove any residual water.[2] The water content is typically verified using Karl Fischer titration.[3]

Solubility Determination by the Cloud Point Method

The cloud point titration method is a widely used technique to determine the solubility of ionic liquids in various solvents.[1]

Experimental Procedure:

  • A known amount of the ionic liquid (this compound) is placed in a thermostatically controlled glass cell equipped with a magnetic stirrer.

  • The organic solvent is added dropwise from a burette with constant stirring.

  • The endpoint, or cloud point, is reached when the solution becomes turbid, indicating the formation of a second liquid phase.

  • The amount of solvent added is recorded to calculate the composition of the saturated solution.

  • This procedure is repeated at different temperatures to construct a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and solubility determination of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_solubility Solubility Determination (Cloud Point Method) s1 React MTOA-Cl with LiTFSI in Water s2 Stir for Anion Exchange s1->s2 p1 Phase Separation s2->p1 p2 Wash with Deionized Water p1->p2 p3 Dry under High Vacuum p2->p3 p4 Verify Purity (NMR, Water Content) p3->p4 sol1 Place known amount of this compound in thermostatted cell p4->sol1 sol2 Titrate with Organic Solvent sol1->sol2 sol3 Observe Cloud Point (Turbidity) sol2->sol3 sol4 Record Solvent Volume sol3->sol4 sol5 Calculate Solubility sol4->sol5 sol6 Repeat at Different Temperatures sol5->sol6

References

MTOA-TFSI: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive material safety data sheet (MSDS) or professional safety training. Always consult the official MSDS for MTOA-TFSI and adhere to your institution's safety protocols.

Introduction

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound) is an ionic liquid notable for its high porosity and conductivity.[1] These properties make it a valuable material in specialized research applications, particularly in the field of electrochemical mechanical strain (ECMS) studies.[1] As with any chemical substance, a thorough understanding of its properties and associated hazards is paramount for safe handling and the integrity of experimental outcomes. This guide provides a detailed overview of the safety and handling precautions for this compound, compiled from available safety data and research literature.

Physicochemical Properties

A key characteristic of this compound is its non-hygroscopic nature, meaning it does not readily absorb moisture from the atmosphere.[2][3] This property is advantageous in experiments where the presence of water could interfere with results. The chemical structure of this compound is depicted in Figure 1.

Hazard Identification and Safety Precautions

The primary safety information for this compound is derived from its Safety Data Sheet (SDS).[4] The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A summary of recommended precautionary measures is provided in the table below.

Precautionary Statement CodeDescription
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing and eye/face protection.
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

Data sourced from the this compound Safety Data Sheet.[4]

Toxicology Summary

It is critical to note that as of the latest available data, no specific toxicological studies have been conducted for this compound.[4] The hazard classifications are based on the properties of similar chemical structures. The absence of empirical data necessitates a cautious approach, treating the substance with the potential for unknown hazards.

Toxicological EndpointData
Acute ToxicityNo data available
Skin Corrosion/IrritationNo data available
Serious Eye Damage/IrritationNo data available
Respiratory or Skin SensitisationNo data available
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available
STOT-single ExposureNo data available

Information from the this compound Safety Data Sheet.[4]

Experimental Protocols and Handling

General Handling Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe Understand Hazards prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Ensure Protection handle_weigh Weigh/Measure this compound prep_hood->handle_weigh Safe Environment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_exp Conduct Experiment handle_transfer->handle_exp clean_decon Decontaminate Glassware handle_exp->clean_decon Post-Experiment clean_waste Dispose of Waste clean_decon->clean_waste clean_ppe Doff and Dispose of PPE clean_waste->clean_ppe Final Steps

Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for aerosolization exists, a respirator may be necessary.

Engineering Controls
  • Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Static Control: Take measures to prevent the build-up of electrostatic charge, especially when handling larger quantities.[4]

Storage and Stability
  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[4]

  • Container: Keep the container tightly closed and upright.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[4]

  • Environmental Factors: Protect from moisture, heat, and direct sunlight.[4] The substance is stable under recommended storage conditions.[4]

Emergency Procedures

First Aid Measures
  • If Swallowed: Immediately call a poison control center or doctor. Rinse mouth thoroughly with water. Do not induce vomiting.

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs.

Spill and Leak Procedures
  • Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing vapors or mist. Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Cleanup: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Environmental Precautions: Discharge into the environment must be avoided.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: No known unsuitable media.[4]

  • Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in the sewer system.

Transportation

According to the available SDS, this compound is not classified as hazardous for transport.[4] However, it is prudent to consult the latest transportation regulations before shipping.

Conclusion

While this compound offers valuable properties for scientific research, its handling requires a diligent and informed approach to safety. The lack of comprehensive toxicological data underscores the importance of adhering to stringent safety protocols to minimize exposure and mitigate potential risks. By following the guidelines outlined in this document and the substance's official SDS, researchers can safely utilize this compound in their work.

References

Introduction to Quaternary Ammonium Ionic Liquids (QAILs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quaternary Ammonium Ionic Liquids

Quaternary Ammonium Ionic Liquids (QAILs) represent a significant subclass of ionic liquids (ILs), which are salts with a melting point below 100°C.[1] Structurally, QAILs are composed of a central, positively charged nitrogen atom bonded to four organic groups (the quaternary ammonium cation) and an accompanying organic or inorganic anion.[1][2] This unique composition imparts a range of desirable properties, including low vapor pressure, high thermal stability, and high ionic conductivity.[3][4][5]

The remarkable versatility of QAILs stems from their "designable" nature. By systematically modifying the structure of the cation (e.g., the length and nature of the alkyl chains) and selecting different anions, their physicochemical properties such as viscosity, polarity, solubility, and hydrophobicity can be finely tuned.[3][6][7] This tunability has made them highly attractive for a multitude of applications, particularly in the pharmaceutical and biomedical fields, where they are explored as antimicrobial agents, drug delivery vehicles, and enhancers of drug solubility.[2][8][9]

Synthesis of Quaternary Ammonium Ionic Liquids

The synthesis of QAILs is typically a straightforward process, often involving two main steps: quaternization of a tertiary amine followed by anion metathesis (exchange).[10]

  • Quaternization: This initial step involves the reaction of a tertiary amine with an alkylating agent, commonly an alkyl halide (e.g., bromoalkane or chloroalkane), to form the quaternary ammonium salt with a halide anion. This is a type of SN2 reaction.[10]

  • Anion Metathesis: The halide anion from the first step is then exchanged for the desired anion. This is often achieved by reacting the quaternary ammonium halide with a salt containing the target anion (e.g., a lithium or potassium salt). The reaction drives toward the formation of an insoluble salt (like LiBr or KCl), which precipitates out of the solution, leaving the desired QAIL.[11]

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Metathesis Tertiary Amine (R3N) Tertiary Amine (R3N) Quaternary Ammonium Halide ([R3NR']+[X]-) Quaternary Ammonium Halide ([R3NR']+[X]-) Tertiary Amine (R3N)->Quaternary Ammonium Halide ([R3NR']+[X]-) SN2 Reaction Alkyl Halide (R'-X) Alkyl Halide (R'-X) Alkyl Halide (R'-X)->Quaternary Ammonium Halide ([R3NR']+[X]-) Metal Salt (M+Y-) Metal Salt (M+Y-) Final QAIL ([R3NR']+[Y]-) Final QAIL ([R3NR']+[Y]-) Quaternary Ammonium Halide ([R3NR']+[X]-)->Final QAIL ([R3NR']+[Y]-) Anion Exchange Metal Salt (M+Y-)->Final QAIL ([R3NR']+[Y]-) Precipitated Salt (M+X-) Precipitated Salt (M+X-) Final QAIL ([R3NR']+[Y]-)->Precipitated Salt (M+X-) Precipitates

General synthesis pathway for Quaternary Ammonium Ionic Liquids (QAILs).

Physicochemical Properties

The physical and chemical characteristics of QAILs are highly dependent on their ionic structure. The cation's size, symmetry, and the length of its alkyl chains, along with the nature of the anion, collectively determine the properties of the resulting ionic liquid.[6]

  • Melting Point: The melting point is significantly influenced by the symmetry of the cation and the strength of the intermolecular forces. Asymmetrical cations and bulky anions tend to disrupt crystal lattice formation, resulting in lower melting points.[3][6] For instance, gemini (dicationic) amphiphilic compounds often have high melting points when the two alkyl chains are of the same length, but these can be lowered by introducing dissymmetry.[6]

  • Viscosity: Viscosity is largely governed by van der Waals forces and hydrogen bonding. Longer alkyl chains on the cation generally lead to increased viscosity due to stronger van der Waals interactions.[3] Trimeric ionic liquids, with a greater number of alkyl chains, exhibit higher viscosities than their gemini or monomeric counterparts.[3]

  • Density: QAILs typically have densities greater than 1.0 g/cm³ because their structure consists solely of ions.[3][6] Density tends to decrease as the length of the alkyl chains on the cation increases.[3]

  • Thermal Stability: QAILs are known for their high thermal stability, with many being stable at temperatures above 200°C.[7][11]

  • Ionic Conductivity: Conductivity is inversely related to viscosity. QAILs with lower viscosity generally exhibit higher ionic conductivity.[11] Amphiphilic trimeric ILs have been shown to have higher conductivities than corresponding gemini ILs.[3]

Table 1: Physicochemical Properties of Selected Quaternary Ammonium Ionic Liquids
Ionic Liquid Name/StructureCation TypeAnionMelting Point (°C)Viscosity (mPa·s)Density (g/cm³) at 25°CIonic Conductivity (mS/cm) at 25°C
Functionalized QAILs (General) Quaternary AmmoniumVaries< 100[7]50 - 500[7]1.0 - 1.2[7]0.1 - 5[7]
3C₈tris-3-Q NTf₂ (Star-type) Trimeric AmphiphileNTf₂⁻< 0[12]> 2000 (at 25°C)[3]~1.34[3]Not Specified
3C₈lin-3-Q NTf₂ (Linear-type) Trimeric AmphiphileNTf₂⁻< 0[12]~1500 (at 25°C)[3]~1.33[3]Not Specified
C₆-2-C₄ NTf₂ (Gemini) Gemini AmphiphileNTf₂⁻~40[6]Not Specified1.45[6]Lower than monomeric ILs[6]
[EMCMIm]TFSI Imidazolium-basedTFSI⁻Not SpecifiedNot SpecifiedNot Specified~2.0[11]

Applications in Drug Development

The unique properties of QAILs make them highly suitable for various pharmaceutical applications, from improving drug formulation to acting as active agents themselves.[9][13]

Enhanced Drug Solubility and Bioavailability

A major hurdle in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[8][13] QAILs can address this challenge by acting as effective solvents or co-solvents.[7][14] A particularly innovative approach is the formation of API-ILs, where the API itself is converted into a liquid salt by functioning as either the cation or the anion.[7][8] This can significantly enhance solubility and may circumvent issues related to solid-state polymorphism.[8][13]

Drug Delivery Systems

QAILs are being explored for the creation of advanced drug delivery systems.[14][15] Their amphiphilic nature allows some QAILs to self-assemble into nanostructures like micelles or nanoparticles in aqueous solutions.[8][14] These nanocarriers can encapsulate poorly soluble drugs, protecting them from degradation and enabling targeted delivery to specific sites in the body.[8][14]

G API_Selection Select Poorly Soluble API Formulation Formulate Nanoparticles (e.g., Self-Assembly, Emulsification) API_Selection->Formulation QAIL_Synthesis Synthesize Functionalized QAIL QAIL_Synthesis->Formulation Characterization Characterize Nanoparticles (Size, Charge, Drug Load) Formulation->Characterization In_Vitro In Vitro Testing (Release Profile, Cell Viability) Characterization->In_Vitro In_Vivo In Vivo Testing (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Optimization Optimization In_Vivo->Optimization Optimization->QAIL_Synthesis

Workflow for QAIL-based nanoparticle drug delivery system development.
Antimicrobial Agents

Quaternary ammonium compounds have long been recognized for their potent antimicrobial properties.[16] QAILs leverage this activity, proving effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[2][17] The primary mechanism of action involves the electrostatic interaction between the positively charged quaternary nitrogen of the QAIL and the negatively charged components of the microbial cell membrane, such as phospholipids.[1] This interaction disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, cell death.[1] Some QAILs may also cause the denaturation of cellular proteins and enzymes.[1]

G cluster_0 Bacterial Cell Cell_Membrane Negatively Charged Cell Membrane Disruption Membrane Disruption & Permeability Increase Cell_Membrane->Disruption Cell_Contents Intracellular Contents QAIL QAIL Cation (+) QAIL->Cell_Membrane Electrostatic Interaction Leakage Leakage of Cell Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Antimicrobial mechanism of action for Quaternary Ammonium Ionic Liquids.

Toxicity of Quaternary Ammonium Ionic Liquids

While their biological activity is beneficial for antimicrobial applications, it also necessitates a thorough evaluation of their toxicity. The toxicity of QAILs is predominantly determined by the cation structure, with the anion having a lesser impact.[18] A general trend observed is that toxicity increases with the length of the alkyl side chains on the cation.[1][18] This is attributed to the increased lipophilicity, which facilitates interaction with and disruption of biological membranes.[18] However, a "cut-off" effect has been noted, where beyond a certain alkyl chain length (e.g., C18), the toxicity may decrease.[5]

Studies have shown that QAILs can be harmful to various aquatic organisms, including bacteria, algae, and invertebrates.[1] The number of cations in the molecule also plays a role, with multi-cationic ILs often exhibiting higher toxicity.[18][19] Therefore, designing QAILs for drug development requires a careful balance between maximizing therapeutic efficacy and minimizing off-target toxicity.

Table 2: Ecotoxicity of Selected Quaternary Ammonium Ionic Liquids
OrganismQAIL TestedEndpointExposure TimeResult (mg/dm³ or µM)Toxicity ClassificationReference
Vibrio fischeri [DDA][NO₂]IC₅₀5 min0.09 mg/dm³Very Toxic[1]
Vibrio fischeri [DDA][NO₂]IC₅₀15 min0.02 mg/dm³Very Toxic[1]
Tetrahymena thermophila [DDA][NO₂]EC₅₀24 h0.04 mg/dm³Very Toxic[1]
Daphnia magna Didecyldimethylammonium cation ILsEC₅₀48 h0.01 - 100 µMVaries (Most Sensitive Species)[18][19]
Artemia salina Didecyldimethylammonium cation ILsLC₅₀24 h0.01 - 100 µMVaries (Least Sensitive Species)[18][19]

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration.

Experimental Protocols

General Protocol for QAIL Synthesis

Objective: To synthesize a QAIL via quaternization and subsequent anion exchange.

Materials:

  • Tertiary amine (e.g., 1-methylimidazole, triethylamine)

  • Alkyl halide (e.g., 1-bromooctane)

  • Anion source salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Deionized water

Procedure:

  • Quaternization:

    • In a round-bottom flask, dissolve the tertiary amine (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen).

    • Add the alkyl halide (1.0 eq) dropwise to the solution while stirring.

    • Heat the reaction mixture under reflux for 24-48 hours. The progress can be monitored by techniques like TLC or NMR.

    • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quaternary ammonium halide salt.

  • Anion Exchange (Metathesis):

    • Dissolve the crude quaternary ammonium halide salt in a suitable solvent (e.g., CH₂Cl₂ or water).[11]

    • In a separate flask, dissolve the anion source salt (e.g., LiTFSI) (1.0 eq) in the same solvent or water.[11]

    • Add the anion source salt solution to the quaternary ammonium halide solution and stir vigorously at room temperature for 5-24 hours.[11]

    • A precipitate of the insoluble salt (e.g., LiBr) will form. Filter off the precipitate.[11]

    • Wash the filtrate (the solution containing the desired QAIL) several times with deionized water to remove any remaining inorganic salts.[11]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under vacuum.

    • Dry the final product under high vacuum at an elevated temperature (e.g., 80°C) to remove any residual solvent and water, yielding the pure QAIL.[11]

  • Characterization:

    • Confirm the structure of the synthesized QAIL using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

    • Determine purity using techniques like HPLC.[20]

Protocol for Antimicrobial Activity Assessment (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a QAIL against a specific bacterial strain.

Materials:

  • Synthesized QAIL

  • Bacterial strain (e.g., Pseudomonas delhiensis, E. coli, S. aureus)

  • Growth medium (e.g., Tryptic Soy Broth - TSB)

  • Sterile 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate the bacterial strain in TSB and incubate overnight (approx. 16 hours) at 37°C with shaking.[21]

    • Dilute the overnight culture in fresh TSB to achieve a concentration corresponding to approximately 1 x 10⁶ colony-forming units (CFU)/mL. This can be standardized by measuring the optical density (OD) at 600 nm.

  • Prepare QAIL Dilutions:

    • Prepare a stock solution of the QAIL in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a series of two-fold serial dilutions of the QAIL stock solution in the 96-well plate using TSB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[21]

    • Include a positive control (bacteria in TSB without QAIL) and a negative control (TSB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the QAIL that completely inhibits visible bacterial growth.

    • Optionally, the OD at 600 nm can be read using a microplate reader to quantify bacterial growth.

References

Methodological & Application

Application Notes and Protocols for MTOA-TFSI as an Electrolyte in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed application notes and experimental protocols for the use of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) as an electrolyte in lithium-ion batteries (LIBs). This compound is a quaternary ammonium-based ionic liquid (IL) that offers potential advantages in terms of thermal stability, low volatility, and a wide electrochemical window, making it a candidate for safer and high-performance LIBs. These notes cover the synthesis of this compound, preparation of electrolytes with a lithium salt, assembly of coin cells for testing, and standard electrochemical characterization protocols. Quantitative data, based on typical performance of similar TFSI-based ionic liquid electrolytes, is presented in tabular format to guide researchers.

Introduction to this compound

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound) is a hydrophobic ionic liquid characterized by a quaternary ammonium cation and the TFSI anion. The bulky and asymmetric nature of the MTOA cation contributes to a low melting point, rendering it liquid at room temperature. The TFSI anion is well-known for its high thermal and electrochemical stability. When combined with a lithium salt such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), this compound can function as a non-flammable and thermally stable electrolyte for lithium-ion batteries.

Key Potential Advantages of this compound Electrolytes:

  • Enhanced Safety: Due to its negligible vapor pressure and high flash point, this compound significantly reduces the risk of fire and explosion associated with conventional carbonate-based electrolytes.

  • High Thermal Stability: The robust chemical structure of this compound allows for stable operation of batteries at elevated temperatures.

  • Wide Electrochemical Window: TFSI-based ionic liquids typically exhibit a wide electrochemical stability window, enabling their use with high-voltage cathode materials.

  • Good Chemical Stability: this compound is chemically inert towards electrode materials, which can contribute to longer cycle life.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of neat this compound is provided in the table below. This data is essential for handling, storage, and for understanding its behavior as an electrolyte solvent.

PropertyValueReference
Chemical Formula C₂₇H₅₄F₆N₂O₄S₂[1]
Molecular Weight 648.85 g/mol [1]
Appearance Liquid[2]
Melting Point -39 °C
Density 1.15 g/cm³ at 20 °C
Viscosity 713 cP at 20 °C
Ionic Conductivity ~0.046 mS/cm at 20 °C
Electrochemical Window 5.1 V

Experimental Protocols

Synthesis of this compound

A general two-step synthesis protocol for this compound is described below, involving a quaternization reaction followed by anion exchange.

Materials:

  • Trioctylamine

  • Methyl iodide

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

  • Ethyl acetate

  • Dichloromethane

  • Deionized water

  • Magnesium sulfate (anhydrous)

Protocol:

  • Quaternization of Trioctylamine:

    • In a round-bottom flask, dissolve trioctylamine in ethyl acetate.

    • Add a stoichiometric excess of methyl iodide dropwise while stirring the solution at room temperature.

    • Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • After the reaction is complete, cool the mixture to room temperature. The product, methyltrioctylammonium iodide (MTOA-I), may precipitate or can be obtained by removing the solvent under reduced pressure.

    • Wash the resulting solid with a non-polar solvent like hexane to remove any unreacted starting material.

    • Dry the MTOA-I product under vacuum.

  • Anion Exchange:

    • Dissolve the dried MTOA-I in deionized water.

    • In a separate beaker, dissolve a slight molar excess of LiTFSI in deionized water.

    • Slowly add the LiTFSI solution to the MTOA-I solution with vigorous stirring. A second, denser liquid phase (the this compound ionic liquid) will form.

    • Separate the this compound phase from the aqueous phase using a separatory funnel.

    • Wash the this compound phase multiple times with deionized water to remove any residual lithium iodide. The absence of iodide in the aqueous washings can be confirmed by adding a few drops of silver nitrate solution; the absence of a precipitate indicates complete removal.

    • Dissolve the washed this compound in dichloromethane and dry the organic phase over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator.

    • Dry the final product, this compound, under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water and solvent.

Electrolyte Preparation

Materials:

  • This compound (dried)

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) (battery grade, dried under vacuum)

  • Anhydrous solvent (e.g., acetonitrile, for initial dissolution if needed, though direct mixing is preferred)

  • Inert atmosphere glovebox (e.g., argon-filled) with low moisture and oxygen levels (<1 ppm)

Protocol:

  • Transfer the required amounts of this compound and LiTFSI into a clean, dry vial inside the glovebox.

  • To prepare an electrolyte of a specific molality (e.g., 1.0 mol/kg), add the corresponding mass of LiTFSI to a known mass of this compound.

  • Stir the mixture using a magnetic stirrer at a slightly elevated temperature (e.g., 50-60 °C) until the LiTFSI is completely dissolved and the solution is homogeneous. This may take several hours due to the high viscosity of the ionic liquid.

  • Store the prepared electrolyte in a sealed container inside the glovebox until use.

Coin Cell Assembly (CR2032)

Materials and Equipment:

  • Cathode (e.g., LiFePO₄ coated on aluminum foil) and anode (e.g., lithium metal or graphite coated on copper foil) discs of appropriate diameters (e.g., 15 mm for cathode, 16 mm for anode).

  • Separator (e.g., Celgard 2325, glass fiber), 19 mm diameter discs.

  • CR2032 coin cell components (casings, spacers, springs).

  • This compound based electrolyte.

  • Crimping machine for CR2032 cells.

  • Glovebox with inert atmosphere.

Protocol:

  • Dry all cell components (electrodes, separator, spacers, springs) under vacuum at an appropriate temperature (e.g., 120 °C for cathodes, 60 °C for separators) for at least 12 hours before transferring them into the glovebox.

  • Place the cathode disc at the center of the bottom coin cell cap.

  • Place a separator disc on top of the cathode.

  • Dispense a sufficient amount of the this compound electrolyte (typically 40-60 µL) onto the separator to ensure it is thoroughly wetted.

  • Carefully place the lithium metal or graphite anode on top of the wetted separator.

  • Add a spacer and a spring on top of the anode.

  • Place the top cap over the assembly.

  • Crimp the coin cell using the crimping machine to ensure a proper seal.

  • Allow the assembled cell to rest for several hours before electrochemical testing to ensure good electrolyte penetration into the electrodes.

Electrochemical Characterization

Equipment:

  • Battery cycler (e.g., Arbin, Maccor, Neware)

  • Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

Protocols:

  • Ionic Conductivity:

    • Measure the ionic conductivity of the prepared electrolytes at various temperatures using a conductivity cell connected to a potentiostat.

    • The conductivity (σ) can be calculated from the impedance data using the formula: σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance obtained from the Nyquist plot.

  • Electrochemical Stability Window (ESW):

    • Assemble a three-electrode cell with lithium metal as both the reference and counter electrodes, and a non-reactive working electrode (e.g., stainless steel or platinum).

    • Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) at a slow scan rate (e.g., 1 mV/s) to determine the anodic and cathodic stability limits of the electrolyte. The limits are typically defined as the potential at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).

  • Galvanostatic Cycling:

    • Cycle the assembled coin cells within a specific voltage range appropriate for the electrode chemistry (e.g., 2.5-4.2 V for LiFePO₄/Li).

    • Perform cycling at different C-rates (e.g., C/10, C/5, 1C) to evaluate the rate capability.

    • Record the charge and discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100-500 cycles).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS on the assembled cells at different states of charge (SOC) and after a certain number of cycles.

    • The impedance spectra can provide information about the solid electrolyte interphase (SEI) formation, charge transfer resistance, and ionic diffusion within the cell.

Representative Performance Data (for a generic quaternary ammonium TFSI-based electrolyte)

Disclaimer: The following data is representative of a typical quaternary ammonium TFSI-based ionic liquid electrolyte and is provided for illustrative purposes, as specific performance data for this compound in lithium-ion batteries is not widely available in published literature.

Table 1: Ionic Conductivity of a Representative [N₄₄₄₁][TFSI]/LiTFSI Electrolyte at Different Temperatures

LiTFSI Concentration (mol/kg)Ionic Conductivity at 25°C (mS/cm)Ionic Conductivity at 60°C (mS/cm)
0 (Neat IL)1.203.50
0.50.852.60
1.00.501.80
1.50.251.10

Table 2: Electrochemical Stability Window of a Representative [N₄₄₄₁][TFSI] + 1.0 M LiTFSI Electrolyte

ParameterValue vs. Li/Li⁺
Anodic Stability Limit ~4.8 V
Cathodic Stability Limit ~0.1 V
Total Window ~4.7 V

Table 3: Cycling Performance of a Li/LiFePO₄ Cell with a Representative [N₄₄₄₁][TFSI] + 1.0 M LiTFSI Electrolyte

C-RateInitial Discharge Capacity (mAh/g)Capacity Retention after 100 CyclesAverage Coulombic Efficiency
C/1015598%>99.5%
C/213095%>99.5%
1C11092%>99.0%

Visualizations

Experimental_Workflow S1 Quaternization of Trioctylamine S2 Anion Exchange with LiTFSI S1->S2 S3 Purification and Drying S2->S3 E1 Mixing this compound and LiTFSI S3->E1 E2 Homogenization C2 Stacking and Electrolyte Addition E2->C2 C1 Electrode/Separator Preparation C1->C2 C3 Crimping T1 Ionic Conductivity Measurement C3->T1 T2 Electrochemical Stability Window (CV/LSV) C3->T2 T3 Galvanostatic Cycling C3->T3 T4 Electrochemical Impedance Spectroscopy (EIS) T3->T4

Caption: Experimental workflow for using this compound in LIBs.

MTOA_TFSI_Advantages cluster_properties Intrinsic Properties cluster_benefits Performance Benefits in LIBs MTOA This compound Electrolyte P1 Low Volatility MTOA->P1 P2 High Thermal Stability MTOA->P2 P3 Wide Electrochemical Window MTOA->P3 P4 Good Chemical Stability MTOA->P4 B1 Enhanced Safety (Non-flammable) P1->B1 B2 Operation at High Temperatures P2->B2 B3 Compatibility with High-Voltage Cathodes P3->B3 B4 Improved Cycle Life P4->B4

Caption: Advantages of this compound as a LIB electrolyte.

References

Application Notes and Protocols: MTOA-TFSI in Solvent Extraction of Rare Earth Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) in the solvent extraction of rare earth metals (REMs). This document includes detailed experimental protocols, quantitative data for extraction efficiency, and visualizations of the underlying processes to facilitate research and development in hydrometallurgy and related fields.

Introduction to this compound in Rare Earth Metal Extraction

This compound is a quaternary ammonium-based ionic liquid that has shown significant promise as a solvent in the liquid-liquid extraction of REMs.[1][2] Its unique properties, such as high thermal stability, low vapor pressure, and hydrophobicity, make it an attractive alternative to traditional volatile organic solvents.[3][4] In solvent extraction systems, this compound can act as a diluent for an extractant, influencing the extraction mechanism and enhancing selectivity.

The extraction of trivalent REM ions from acidic aqueous solutions into an this compound phase is typically achieved in conjunction with a neutral extractant, such as N,N,N′,N′-tetra(n-octyl)diglycolamide (TODGA) or Cyanex 923 (a mixture of phosphine oxides).[1][2][5] The extraction mechanism often involves ion exchange, where the cationic MTOA+ component of the ionic liquid participates in the transfer of the REM-extractant complex into the organic phase.[1]

Key Applications and Advantages

  • Enhanced Extraction Efficiency: The use of this compound can lead to higher distribution ratios for REMs compared to conventional diluents.[2]

  • Improved Selectivity: this compound-based systems have demonstrated significant intragroup selectivity for lanthanides, which is a critical challenge in REM separation.[2]

  • Versatility: It can be used with various extractants, allowing for the fine-tuning of the extraction process for specific REMs.

  • Stripping and Reusability: REMs can be effectively stripped from the loaded this compound phase using acidic solutions, and the ionic liquid can be subsequently reused.[1]

Quantitative Data on Extraction Performance

The efficiency of REM extraction using this compound is influenced by several factors, including the type of extractant, the acidity of the aqueous phase, and the concentration of the extractant.

Table 1: Extraction of Lanthanides(III) with TODGA in this compound

LanthanideDistribution Coefficient (D) in 0.01 M HNO₃Distribution Coefficient (D) in 3 M HNO₃
La~10>1000
Ce~20>1000
Pr~30>1000
Nd~40>1000
Sm~80>1000
Eu~100>1000
Gd~100>1000
Tb~80>1000
Dy~60>1000
Ho~50>1000
Er~40>1000
Tm~30>1000
Yb~20>1000
Lu~15>1000

Data extracted and synthesized from graphical representations in referenced literature. Absolute values are indicative.

Table 2: Influence of this compound on Neodymium(III) Extraction with Cyanex 923

ParameterConditionDistribution Ratio (D)
pH 1~0.1
2~1
3~10
Cyanex 923 Conc. 0.05 M~0.5 (at pH 2.5)
0.1 M~2 (at pH 2.5)
0.2 M~8 (at pH 2.5)

Data synthesized from trends described in referenced literature.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via anion exchange.

Materials:

  • Methyltrioctylammonium chloride (MTOA-Cl)

  • Lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve MTOA-Cl in dichloromethane in a separatory funnel.

  • In a separate vessel, dissolve an equimolar amount of Li-TFSI in deionized water.

  • Add the aqueous Li-TFSI solution to the organic MTOA-Cl solution in the separatory funnel.

  • Shake the mixture vigorously for 1-2 hours to facilitate the anion exchange.

  • Allow the phases to separate. The bottom organic layer contains the this compound.

  • Wash the organic phase multiple times with deionized water to remove any remaining LiCl and unreacted Li-TFSI.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the pure this compound ionic liquid.

Protocol 2: Solvent Extraction of Lanthanides using TODGA in this compound

This protocol outlines the procedure for the liquid-liquid extraction of lanthanides from a nitric acid solution.

Materials:

  • Stock solution of Lanthanide(III) nitrates in nitric acid (e.g., 0.01 M to 3 M HNO₃)

  • N,N,N′,N′-tetra(n-octyl)diglycolamide (TODGA)

  • Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound)

  • Vials for extraction

  • Mechanical shaker

  • Centrifuge

  • ICP-MS or equivalent for metal analysis

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of TODGA in this compound at the desired concentration (e.g., 0.1 M).

  • Extraction: a. In a vial, mix equal volumes of the aqueous lanthanide solution and the organic TODGA/MTOA-TFSI phase. b. Shake the vials for a sufficient time to reach equilibrium (e.g., 1 hour) at a constant temperature.

  • Phase Separation: Centrifuge the vials to ensure complete phase separation.

  • Analysis: a. Carefully separate the aqueous and organic phases. b. Determine the concentration of lanthanides in the aqueous phase before and after extraction using ICP-MS. c. The concentration in the organic phase can be calculated by mass balance.

  • Calculation of Distribution Coefficient (D): D = [Lanthanide]organic / [Lanthanide]aqueous

Protocol 3: Stripping of Lanthanides from the Loaded Organic Phase

This protocol describes the back-extraction of the lanthanides from the this compound phase.

Materials:

  • Loaded organic phase from Protocol 2

  • Stripping solution (e.g., 0.5 M - 1.0 M nitric acid)[1]

  • Vials, shaker, centrifuge, and analytical equipment as in Protocol 2

Procedure:

  • Stripping: a. In a vial, mix the loaded organic phase with the stripping solution at a desired phase ratio (e.g., 1:1). b. Shake the vials for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Phase Separation and Analysis: a. Centrifuge and separate the phases. b. Analyze the lanthanide concentration in the aqueous stripping solution.

  • Calculation of Stripping Efficiency (%S): %S = (Amount of metal in stripping solution / Amount of metal in loaded organic phase) x 100

Visualizations

The following diagrams illustrate the key processes in the solvent extraction of rare earth metals using this compound.

Solvent_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (this compound) cluster_process Process Steps Aqueous_Feed Aqueous Feed (REEs in HNO₃) Mixing 1. Mixing Aqueous_Feed->Mixing Organic_Phase Organic Phase (Extractant in this compound) Organic_Phase->Mixing Separation 2. Phase Separation Mixing->Separation Loaded_Organic Loaded_Organic Separation->Loaded_Organic Loaded Organic Phase (REE-Extractant Complex) Raffinate Raffinate Separation->Raffinate Raffinate (Depleted Aqueous Phase) Stripping 3. Stripping Regenerated_Organic Regenerated_Organic Stripping->Regenerated_Organic Regenerated Organic Phase Pregnant_Strip_Solution Pregnant_Strip_Solution Stripping->Pregnant_Strip_Solution Pregnant Strip Solution (Concentrated REEs) Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., HNO₃) Stripping_Agent->Stripping

Caption: General workflow for the solvent extraction and stripping of REEs.

Caption: Ion-exchange mechanism in REE extraction with this compound.

References

Application Notes and Protocols for MTOA-TFSI-Based Electrolytes in Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) as an electrolyte in the development of electrochemical sensors. This compound is an ionic liquid recognized for its unique properties that are advantageous in electrochemical applications.[1]

Introduction to this compound in Electrochemical Sensing

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound) is a room-temperature ionic liquid (RTIL) that offers a unique combination of properties, making it a compelling alternative to traditional aqueous and organic electrolytes in electrochemical sensor development.[1] Its key features include:

  • High Thermal Stability: this compound exhibits excellent thermal stability, allowing for a wider operating temperature range for sensors.

  • Wide Electrochemical Window: It possesses a broad electrochemical window, enabling the detection of a wider range of analytes without solvent decomposition.[1]

  • Low Volatility: Its negligible vapor pressure minimizes solvent evaporation, leading to more stable and reproducible sensor performance over long-term operation.[1]

  • Good Ionic Conductivity: this compound provides sufficient ionic conductivity for sensitive electrochemical measurements.

  • Chemical Inertness: It is chemically stable and less likely to interfere with the electrochemical reactions of the analyte.

These properties make this compound a versatile electrolyte for the development of robust and sensitive electrochemical sensors for various applications, including pharmaceutical analysis and drug development.

Key Applications in Drug Development

The unique characteristics of this compound-based electrolytes can be leveraged in several areas of drug development:

  • Pharmacokinetic Studies: Development of sensors for the in vitro and potentially in vivo monitoring of drug concentrations and their metabolites.

  • Quality Control: Quantification of active pharmaceutical ingredients (APIs) in formulations.

  • Biomarker Detection: Creation of sensors for biomarkers that are indicative of drug efficacy or toxicity.

  • Neurotransmitter Monitoring: Development of sensors for neurotransmitters like dopamine, which are often targets or are affected by neurological drugs.

Illustrative Performance Data

While specific performance data is highly dependent on the analyte and electrode system, the following table provides an illustrative example of the expected performance characteristics of an this compound-based electrochemical sensor for a hypothetical drug molecule.

ParameterIllustrative ValueDescription
Linear Range 0.1 µM - 100 µMThe concentration range over which the sensor response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.05 µMThe lowest concentration of the analyte that can be reliably detected.
Sensitivity 1.5 µA µM⁻¹ cm⁻²The change in sensor signal per unit change in analyte concentration.
Selectivity HighThe ability of the sensor to respond specifically to the target analyte in the presence of interfering species.
Response Time < 10 secondsThe time taken for the sensor to reach 95% of its final signal upon exposure to the analyte.
Stability > 95% signal retention over 24 hoursThe ability of the sensor to maintain its performance over time.

Experimental Protocols

The following are generalized protocols for the development of an electrochemical sensor using an this compound-based electrolyte.

Protocol 1: Preparation of this compound Based Electrolyte

This protocol describes the preparation of a 0.1 M solution of a supporting electrolyte in this compound. The choice of supporting electrolyte will depend on the specific application.

Materials:

  • Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound)

  • Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Anhydrous acetonitrile (for dissolving the supporting electrolyte)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Vacuum oven or desiccator

Procedure:

  • Drying: Dry the this compound and the supporting electrolyte under vacuum at 80°C for at least 12 hours to remove any residual water, as water can interfere with electrochemical measurements in non-aqueous systems.

  • Dissolving Supporting Electrolyte: In a clean, dry volumetric flask, dissolve the appropriate amount of the supporting electrolyte in a minimal amount of anhydrous acetonitrile.

  • Adding this compound: Add the dried this compound to the volumetric flask to the desired final volume.

  • Mixing: Stir the mixture thoroughly using a magnetic stirrer until the supporting electrolyte is completely dissolved and the solution is homogeneous.

  • Solvent Evaporation: If acetonitrile was used, remove it by placing the solution in a vacuum oven at a temperature below the boiling point of acetonitrile until a constant weight is achieved.

  • Storage: Store the prepared electrolyte in a sealed, dry container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

Protocol 2: Fabrication of a Modified Working Electrode

This protocol provides a general method for modifying a glassy carbon electrode (GCE) with a nanomaterial, a common practice to enhance sensor performance.

Materials:

  • Glassy carbon electrode (GCE)

  • This compound based electrolyte (from Protocol 1)

  • Nanomaterial (e.g., graphene oxide, carbon nanotubes, gold nanoparticles)

  • Dispersing solvent (e.g., N,N-Dimethylformamide - DMF, or water)

  • Micropipette

  • Ultrasonic bath

  • Polishing materials (alumina slurry, polishing pads)

Procedure:

  • Electrode Polishing: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

  • Cleaning: Rinse the polished electrode thoroughly with deionized water and then sonicate it in ethanol and deionized water for 5 minutes each to remove any polishing residues.

  • Drying: Dry the cleaned electrode under a stream of nitrogen or in an oven at a low temperature.

  • Nanomaterial Dispersion: Disperse a small amount of the chosen nanomaterial in a suitable solvent and sonicate for at least 30 minutes to obtain a homogeneous dispersion.

  • Modification: Using a micropipette, drop-cast a small, precise volume (e.g., 5 µL) of the nanomaterial dispersion onto the GCE surface.

  • Drying: Allow the solvent to evaporate completely at room temperature or in a low-temperature oven. This results in a thin film of the nanomaterial on the electrode surface.

  • Conditioning: Before use, the modified electrode may need to be conditioned in the this compound electrolyte by cycling the potential for several scans until a stable cyclic voltammogram is obtained.

Protocol 3: Electrochemical Measurement of an Analyte

This protocol outlines a general procedure for performing cyclic voltammetry (CV) to detect an analyte.

Materials:

  • Modified working electrode (from Protocol 2)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat

  • This compound based electrolyte (from Protocol 1)

  • Analyte stock solution (dissolved in the electrolyte)

Procedure:

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the this compound based electrolyte. Ensure the electrodes are properly immersed.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte without the analyte to establish the background current.

  • Analyte Addition: Add a known concentration of the analyte stock solution to the electrochemical cell and stir for a short period to ensure homogeneity.

  • Measurement: Record the cyclic voltammogram of the analyte solution. The potential range should be chosen to encompass the expected redox peaks of the analyte.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials and peak currents, which are related to the identity and concentration of the analyte, respectively.

  • Calibration: To quantify the analyte, repeat steps 3-5 with varying concentrations of the analyte to construct a calibration curve (peak current vs. concentration).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in electrochemical sensors.

experimental_workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase prep_electrolyte Prepare this compound Electrolyte cell_assembly Assemble 3-Electrode Cell prep_electrolyte->cell_assembly prep_electrode Fabricate Modified Electrode prep_electrode->cell_assembly blank_scan Run Blank Scan cell_assembly->blank_scan add_analyte Add Analyte blank_scan->add_analyte run_cv Perform Electrochemical Measurement add_analyte->run_cv analyze_data Analyze Voltammogram run_cv->analyze_data calibration Construct Calibration Curve analyze_data->calibration quantify Quantify Analyte calibration->quantify

Caption: Experimental workflow for electrochemical sensing.

signaling_pathway Analyte Analyte in This compound Electrode Modified Working Electrode Analyte->Electrode Diffusion Redox Redox Reaction (Oxidation/Reduction) Electrode->Redox Catalysis Signal Current Signal Electrode->Signal Measurement ElectronTransfer Electron Transfer Redox->ElectronTransfer ElectronTransfer->Electrode Potentiostat Potentiostat Signal->Potentiostat

Caption: Analyte detection signaling pathway.

logical_relationship start Start Sensor Development select_electrode Select Electrode Material start->select_electrode select_modifier Select Electrode Modifier (e.g., Nanomaterial) select_electrode->select_modifier optimize_electrolyte Optimize this compound Electrolyte Composition select_modifier->optimize_electrolyte fabricate Fabricate and Characterize Sensor optimize_electrolyte->fabricate test_performance Test Sensor Performance (Sensitivity, Selectivity, etc.) fabricate->test_performance is_performance_ok Performance Acceptable? test_performance->is_performance_ok end Final Sensor Protocol is_performance_ok->end Yes troubleshoot Troubleshoot and Re-optimize is_performance_ok->troubleshoot No troubleshoot->select_electrode

Caption: Logical workflow for sensor development.

References

Application Notes and Protocols for Cyclic Voltammetry using MTOA-TFSI Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for setting up and performing cyclic voltammetry (CV) experiments using methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) as the electrolyte. This compound is a hydrophobic room-temperature ionic liquid (RTIL) that offers a unique set of properties for electrochemical analysis, including a wide electrochemical window and good thermal stability.[1] These characteristics make it a suitable solvent and electrolyte for studying a variety of electrochemical systems, particularly in non-aqueous environments.

These application notes are intended to provide researchers, scientists, and professionals in drug development with the necessary protocols and data to effectively utilize this compound in their electrochemical studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing and interpreting cyclic voltammetry experiments.

PropertyValueReference
Molecular Formula C₂₇H₅₄F₆N₂O₄S₂[1]
Molecular Weight 648.85 g/mol [1]
Appearance Liquid
Conductivity ~0.04 mS/cm
Electrochemical Window Estimated to be in the range of 4.1 - 6.1 V[2]

Experimental Setup and Protocol for Cyclic Voltammetry

A typical three-electrode system is recommended for conducting cyclic voltammetry with this compound.

Materials and Equipment
  • Potentiostat: Capable of performing cyclic voltammetry scans.

  • Electrochemical Cell: A glass cell suitable for a three-electrode setup.

  • Working Electrode (WE): Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) are common choices. The selection depends on the specific analyte and potential range.

  • Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode.

  • Reference Electrode (RE): A silver/silver ion (Ag/Ag⁺) or a silver wire quasi-reference electrode (QRE). For accurate and reproducible measurements, it is advisable to use an internal reference standard such as ferrocene/ferrocenium (Fc/Fc⁺) and report potentials against it.

  • This compound Electrolyte: High purity (≥99%) this compound.

  • Analyte: The compound of interest to be studied.

  • Solvent (optional): If the analyte is a solid, a suitable co-solvent that is miscible with this compound and electrochemically inert in the desired potential window may be required.

  • Inert Gas: High-purity nitrogen or argon for deaerating the electrolyte solution.

Experimental Workflow Diagram

experimental_workflow Cyclic Voltammetry Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare this compound Electrolyte (with analyte) assemble_cell Assemble 3-Electrode Cell prep_electrolyte->assemble_cell deaerate Deaerate with Inert Gas assemble_cell->deaerate connect Connect Electrodes to Potentiostat deaerate->connect set_params Set CV Parameters (Potential Range, Scan Rate) connect->set_params run_cv Run Cyclic Voltammetry Scan set_params->run_cv record_data Record Voltammogram run_cv->record_data analyze_peaks Analyze Redox Peaks record_data->analyze_peaks interpret Interpret Electrochemical Behavior analyze_peaks->interpret

Caption: A flowchart illustrating the key steps in a cyclic voltammetry experiment.

Detailed Protocol
  • Electrolyte Preparation:

    • If the analyte is a liquid and miscible with this compound, prepare the desired concentration by direct mixing.

    • If the analyte is a solid, dissolve it in a minimal amount of a suitable, inert co-solvent before adding it to the this compound. Ensure the final concentration of the co-solvent is low to minimize its effect on the electrolyte properties. A typical analyte concentration is in the millimolar (mM) range.

  • Cell Assembly:

    • Clean all components of the electrochemical cell thoroughly.

    • Place the this compound electrolyte containing the analyte into the cell.

    • Insert the working, counter, and reference electrodes into the electrolyte. Ensure the electrodes are positioned correctly and are not in contact with each other. The tip of the reference electrode should be placed close to the working electrode surface.

  • Deaeration:

    • Bubble high-purity nitrogen or argon gas through the electrolyte solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan. Key parameters include:

      • Initial Potential (E_initial): The potential at the start of the scan.

      • Vertex Potential 1 (E_vertex1): The potential at which the scan direction is reversed.

      • Vertex Potential 2 (E_vertex2): The final potential of the scan.

      • Scan Rate (ν): The rate at which the potential is swept (e.g., 100 mV/s). This can be varied to study the kinetics of the redox processes.

      • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

    • Based on the properties of other quaternary ammonium TFSI ionic liquids, a potential window between -2.5 V and +2.5 V vs. a Ag/Ag⁺ reference electrode can be a starting point.[2] The exact window should be determined experimentally for the specific system under investigation to avoid solvent breakdown.

    • Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Analyze the recorded voltammogram to identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).

    • Determine the half-wave potential (E½ = (Epa + Epc) / 2), which is a measure of the formal reduction potential of the analyte.

    • The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the experimental parameters and the resulting electrochemical data in a cyclic voltammetry experiment.

logical_relationship Logical Relationships in Cyclic Voltammetry cluster_inputs Experimental Inputs cluster_outputs Electrochemical Outputs potential_range Potential Range peak_potentials Peak Potentials (Epa, Epc) potential_range->peak_potentials scan_rate Scan Rate (ν) peak_currents Peak Currents (ipa, ipc) scan_rate->peak_currents peak_separation Peak Separation (ΔEp) scan_rate->peak_separation analyte_conc Analyte Concentration analyte_conc->peak_currents electrode_material Electrode Material electrode_material->peak_potentials reversibility Reversibility electrode_material->reversibility peak_potentials->peak_separation peak_separation->reversibility

Caption: A diagram showing how experimental inputs influence the outputs in CV.

References

Application Notes and Protocols for CO2 Capture Using MTOA-TFSI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

As the global imperative to mitigate greenhouse gas emissions intensifies, carbon capture, utilization, and storage (CCUS) technologies have become a critical area of research. Among the various materials being investigated for CO2 capture, ionic liquids (ILs) have emerged as a promising class of solvents. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to conventional amine-based solvents, which are often plagued by issues of volatility, degradation, and high regeneration energy costs.

This document provides detailed application notes and protocols for the use of Methyltrioctylammonium bis(trifluoromethanesulfonyl)imide (MTOA-TFSI), a quaternary ammonium-based ionic liquid, in CO2 capture applications. This compound functions as a physical absorbent, where CO2 dissolves in the liquid without a chemical reaction. This mechanism is advantageous for its lower energy requirements for regeneration.

Physicochemical Properties of this compound

PropertyValue
Full Name Methyltrioctylammonium bis(trifluoromethanesulfonyl)imide
Abbreviation This compound or [N1,8,8,8][Tf2N]
CAS Number 375395-33-8
Molecular Formula C27H54F6N2O4S2
Molar Mass 648.85 g/mol
Appearance Liquid at room temperature

CO2 Capture Mechanism

The capture of CO2 by this compound is primarily a physical absorption process. The CO2 molecules occupy the free volume within the ionic liquid's structure. The solubility of CO2 is influenced by intermolecular forces, such as van der Waals interactions, between the CO2 and the ions of the IL. The process is reversible and dependent on temperature and pressure. Higher pressures and lower temperatures favor CO2 absorption, while lower pressures and higher temperatures promote desorption (regeneration).

CO2_Capture_Mechanism cluster_absorption Absorption (High Pressure / Low Temperature) CO2_gas CO2 (Gas Phase) CO2_dissolved CO2 dissolved in this compound CO2_gas->CO2_dissolved Physical Dissolution MTOA_TFSI_liquid This compound (Liquid Phase) CO2_dissolved->CO2_gas Desorption

CO2 physical absorption and desorption cycle in this compound.

Quantitative Data for CO2 Solubility in this compound

The following table summarizes the mole fraction solubility of CO2 in this compound at various temperatures and pressures. This data is crucial for designing and modeling CO2 capture processes.

Temperature (K)Pressure (MPa)CO2 Mole Fraction (x_CO2)
303.151.020.254
303.152.050.448
303.155.130.693
303.1510.210.812
323.151.050.201
323.152.110.368
323.155.270.625
323.1510.450.771
343.151.080.165
343.152.170.312
343.155.430.569
343.1510.780.732

Data adapted from solubility studies of CO2 in ammonium-based ionic liquids.

Experimental Protocols

Protocol 1: Determination of CO2 Solubility using a High-Pressure View Cell

This protocol describes a synthetic method using a variable-volume view cell to determine the bubble point pressures of CO2-IL mixtures, from which solubility data can be derived.

Materials:

  • This compound (degassed and dried under vacuum)

  • High-purity CO2 (99.99% or higher)

  • High-pressure equilibrium apparatus with a variable-volume view cell

  • High-pressure syringe pump

  • Magnetic stirrer

  • Temperature controller

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Preparation:

    • Ensure the view cell is clean and dry.

    • Evacuate the entire system to remove any residual air and moisture.

    • A known amount of degassed this compound is loaded into the view cell using a syringe. The exact amount is determined by mass.

  • CO2 Injection:

    • A known amount of CO2 is injected into the view cell from a high-pressure syringe pump. The amount of CO2 is determined by the displaced volume from the pump.

  • Equilibration:

    • The contents of the view cell are continuously stirred using a magnetic stirrer to ensure thorough mixing.

    • The temperature of the view cell is maintained at the desired setpoint using the temperature controller.

    • The system is allowed to equilibrate until the pressure inside the cell remains constant, indicating that thermodynamic equilibrium has been reached.

  • Bubble Point Measurement:

    • The volume of the view cell is slowly increased by moving the piston, which causes a decrease in pressure.

    • The pressure at which the first bubble of gas appears in the liquid phase is recorded as the bubble point pressure. This is observed visually through the sapphire window of the view cell.

  • Data Collection:

    • Repeat steps 2-4 by incrementally adding more CO2 to obtain a series of bubble point pressures for different overall compositions at a constant temperature.

    • Repeat the entire procedure for different temperatures to obtain a comprehensive dataset.

  • Data Analysis:

    • The mole fraction of CO2 in the liquid phase at the bubble point is calculated based on the known amounts of this compound and CO2 loaded into the cell.

    • The solubility of CO2 is then presented as the mole fraction of CO2 as a function of pressure and temperature.

Protocol_View_Cell start Start prep Prepare and Load this compound start->prep inject Inject Known Amount of CO2 prep->inject equilibrate Equilibrate at Constant Temperature with Stirring inject->equilibrate measure Measure Bubble Point Pressure equilibrate->measure more_co2 More CO2 to Add? measure->more_co2 more_co2->inject Yes more_temp Different Temperature? more_co2->more_temp No more_temp->inject Yes analyze Analyze Data more_temp->analyze No end End analyze->end

Experimental workflow for CO2 solubility measurement.
Protocol 2: Regeneration of this compound after CO2 Capture

This protocol describes the regeneration of CO2-saturated this compound using a combination of temperature and pressure swing.

Materials:

  • CO2-saturated this compound

  • Heating mantle or oil bath

  • Vacuum pump

  • Condenser (optional, to collect any volatile impurities)

  • Schlenk line or similar inert gas setup

Procedure:

  • Setup:

    • Place the CO2-saturated this compound in a round-bottom flask.

    • Connect the flask to a Schlenk line or a similar setup that allows for heating under vacuum.

  • Temperature Swing:

    • Heat the this compound to a moderate temperature (e.g., 60-80°C). The increased temperature reduces the solubility of CO2.

  • Pressure Swing:

    • Simultaneously, apply a vacuum to the system using a vacuum pump. The reduced pressure further drives the desorption of CO2 from the ionic liquid.

  • Inert Gas Purge (Optional):

    • To enhance the removal of CO2, an inert gas (e.g., nitrogen or argon) can be bubbled through the heated ionic liquid under reduced pressure. This helps to strip the dissolved CO2.

  • Monitoring and Completion:

    • The regeneration process can be monitored by observing the cessation of gas bubbling.

    • Once the regeneration is complete, the ionic liquid is cooled down to room temperature under an inert atmosphere to prevent the re-absorption of atmospheric CO2 and moisture.

  • Reuse:

    • The regenerated this compound is ready for another cycle of CO2 capture.

Regeneration_Protocol start Start with CO2-Saturated this compound heat Heat the Ionic Liquid (e.g., 60-80°C) start->heat vacuum Apply Vacuum heat->vacuum purge Optional: Purge with Inert Gas vacuum->purge monitor Monitor for Cessation of Gas Evolution purge->monitor cool Cool to Room Temperature under Inert Atmosphere monitor->cool end Regenerated this compound Ready for Reuse cool->end

Workflow for the regeneration of this compound.

Conclusion

This compound is a viable ionic liquid for CO2 capture applications, operating through a physical absorption mechanism. The provided data and protocols offer a foundation for researchers to explore its potential further. The key advantages of using this compound include its low volatility, high thermal stability, and the potential for energy-efficient regeneration. Further research could focus on process optimization, long-term stability, and economic analysis for large-scale implementation.

Application Notes and Protocols for Metal Ion Extraction with MTOA-TFSI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of metal ions from aqueous solutions using the ionic liquid Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). This document outlines the synthesis of the ionic liquid, the liquid-liquid extraction procedure, and methods for data analysis.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often exhibiting negligible vapor pressure, high thermal stability, and tunable solvent properties. This compound is a quaternary ammonium-based ionic liquid that has shown significant promise in the field of solvent extraction for the separation and purification of metal ions. Its mechanism of action primarily involves ion exchange, where the MTOA+ cation pairs with the metalate anion, facilitating its transfer from the aqueous to the organic phase. This protocol provides a comprehensive guide for researchers to effectively utilize this compound for metal ion extraction studies.

Data Presentation: Metal Ion Extraction Efficiency

The efficiency of metal ion extraction using MTOA-based ionic liquids is influenced by factors such as the nature of the metal ion, pH of the aqueous phase, and the concentration of the extractant. While specific quantitative data for a wide range of metals with this compound is an area of ongoing research, the following tables summarize available and analogous data to guide experimental design.

Table 1: Extraction Percentage of Various Metal Ions with MTOA-based Ionic Liquids

Metal IonAqueous PhaseMTOA-based ILExtraction Percentage (%)Reference System
Zn(II)1 M HCl[MTOA+][Cl−]> 94
Cd(II)1 M HCl[MTOA+][Cl−]> 94
Fe(III)1 M HCl[MTOA+][Cl−]> 94
Cu(II)Not SpecifiedImidazolium-TFSI with HttaHigh
Co(II)Not SpecifiedImidazolium-TFSI with HttaHigh
Ni(II)Not SpecifiedImidazolium-TFSI with HttaHigh

Note: The data for Zn(II), Cd(II), and Fe(III) are for the analogous MTOA-Cl system, which is expected to have a similar extraction behavior to this compound. The data for Cu(II), Co(II), and Ni(II) is with a different cation but the same TFSI anion, indicating the compatibility of the anion with divalent metal extraction. Further research is required to generate a comprehensive dataset for this compound.

Table 2: Effect of pH on Metal Ion Extraction (Illustrative)

Metal IonOptimal pH Range (Anticipated)General Trend
Divalent Metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺)4 - 7Extraction efficiency generally increases with pH until precipitation occurs.
Trivalent Metals (e.g., Fe³⁺, Al³⁺)2 - 5High extraction efficiency at lower pH compared to divalent metals.

Note: The optimal pH for extraction is highly dependent on the specific metal ion and the composition of the aqueous phase. It is a critical parameter to optimize for any new system.

Experimental Protocols

Synthesis of this compound

Materials:

  • Methyltrioctylammonium chloride ([MTOA+][Cl−])

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

  • Dichloromethane (DCM)

  • Deionized water

  • Silver nitrate solution (for testing chloride impurities)

Procedure:

  • Dissolution: Dissolve [MTOA+][Cl−] in deionized water to create a concentrated aqueous solution. In a separate container, dissolve an equimolar amount of LiTFSI in deionized water.

  • Anion Exchange: Slowly add the LiTFSI solution to the [MTOA+][Cl−] solution while stirring vigorously. A white precipitate of LiCl will form, and the hydrophobic this compound will begin to separate as a distinct liquid phase.

  • Extraction: Transfer the mixture to a separatory funnel and add dichloromethane (DCM) to dissolve the this compound. Shake the funnel vigorously to ensure complete extraction of the ionic liquid into the organic phase.

  • Washing: Allow the phases to separate and discard the aqueous phase containing LiCl. Wash the organic phase multiple times with deionized water to remove any remaining chloride impurities. Test the aqueous washings with a silver nitrate solution; the absence of a white precipitate indicates the complete removal of chloride.

  • Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the DCM under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting this compound ionic liquid under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water and solvent.

Liquid-Liquid Metal Ion Extraction

Materials:

  • This compound (as the organic phase)

  • Aqueous solution containing the metal ion(s) of interest

  • Acid or base solution for pH adjustment (e.g., HCl, NaOH)

  • Centrifuge tubes or separatory funnels

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for metal ion quantification (e.g., ICP-MS, AAS)

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a known concentration of the metal ion(s) to be extracted. Adjust the pH of the solution to the desired value using an appropriate acid or base.

  • Phase Contact: In a centrifuge tube or separatory funnel, combine a known volume of the prepared aqueous phase with a known volume of the this compound organic phase (a typical starting phase ratio is 1:1).

  • Equilibration: Vigorously mix the two phases for a sufficient time to reach equilibrium. This can be achieved by mechanical shaking (e.g., 30-60 minutes) or vortexing.

  • Phase Separation: Separate the two phases by centrifugation or by allowing them to settle in a separatory funnel.

  • Sampling: Carefully collect a sample from the aqueous phase for analysis.

  • Analysis: Determine the concentration of the metal ion(s) remaining in the aqueous phase using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Calculation of Extraction Efficiency: The extraction percentage (%E) and the distribution coefficient (D) can be calculated using the following equations:

    %E = [(C₀ - Cₑ) / C₀] * 100

    D = ([M]org) / ([M]aq) = [(C₀ - Cₑ) * V_aq] / [Cₑ * V_org]

    Where:

    • C₀ = Initial concentration of the metal ion in the aqueous phase

    • Cₑ = Equilibrium concentration of the metal ion in the aqueous phase

    • [M]org = Concentration of the metal ion in the organic phase

    • [M]aq = Concentration of the metal ion in the aqueous phase

    • V_aq = Volume of the aqueous phase

    • V_org = Volume of the organic phase

Stripping of Metal Ions

Procedure:

  • Contact with Stripping Agent: Take the metal-loaded organic phase (this compound) and contact it with a suitable stripping solution (e.g., a strong acid like HNO₃ or a complexing agent like EDTA).

  • Equilibration and Separation: Follow the same procedure for equilibration and phase separation as described in the extraction protocol.

  • Analysis: Analyze the concentration of the metal ion in the aqueous stripping solution to determine the stripping efficiency.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping (Optional) prep_aq Prepare Aqueous Phase (Metal Ion Solution + pH Adjustment) contact Phase Contact (Aqueous + Organic) prep_aq->contact prep_org Prepare Organic Phase (this compound) prep_org->contact equilibrate Equilibration (Shaking/Vortexing) contact->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq strip_contact Contact Loaded Organic Phase with Stripping Agent separate->strip_contact analyze Analyze Metal Concentration (ICP-MS/AAS) sample_aq->analyze calculate Calculate %E and D analyze->calculate strip_separate Equilibrate & Separate strip_contact->strip_separate strip_analyze Analyze Stripped Metal strip_separate->strip_analyze

Caption: Workflow for metal ion extraction using this compound.

Proposed Ion Exchange Mechanism

ion_exchange_mechanism cluster_aqueous Aqueous Phase M_aq Mⁿ⁺(aq) MX_aq [MXₙ]⁽ⁿ⁻⁾(aq) M_aq->MX_aq + nX⁻ X_aq nX⁻(aq) MTOA_MX_org [MTOA]⁽ⁿ⁺⁾[MXₙ]⁽ⁿ⁻⁾(org) MX_aq->MTOA_MX_org + MTOA⁺(org) - TFSI⁻(org) MTOA_org MTOA⁺(org) MTOA_org->MTOA_MX_org TFSI_org TFSI⁻(org)

Caption: Ion exchange mechanism for metal extraction with this compound.

Application Notes and Protocols for the Electrodeposition of Metals in Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide (MTOA-TFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of various metals using the ionic liquid methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). This document is intended for researchers in materials science, electrochemistry, and professionals in drug development who may utilize metallic coatings and nanoparticles.

Introduction to this compound in Electrodeposition

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound) is a quaternary ammonium-based ionic liquid (IL) that has garnered interest as an electrolyte for the electrodeposition of metals. Its key advantages include a wide electrochemical window, high thermal stability, and the ability to dissolve a variety of metal salts. These properties make it a suitable medium for the deposition of reactive metals that cannot be plated from aqueous solutions. This document outlines the application of this compound in the electrodeposition of indium and provides analogous protocols for other metals based on studies using structurally similar TFSI-based ionic liquids.

General Experimental Workflow

The electrodeposition process in this compound typically follows the workflow illustrated below. This involves careful preparation of the electrolyte, electrochemical cell setup, the electrodeposition process itself, and subsequent characterization of the deposited metal layer.

G cluster_prep Preparation cluster_electrodep Electrodeposition cluster_char Characterization prep_il Ionic Liquid (this compound) Drying prep_salt Metal Salt Dissolution prep_il->prep_salt cell_setup Electrochemical Cell Assembly prep_salt->cell_setup prep_sub Substrate Cleaning & Polishing prep_sub->cell_setup cv_analysis Cyclic Voltammetry (CV) Analysis cell_setup->cv_analysis ca_analysis Chronoamperometry (CA) or Potentiostatic/Galvanostatic Deposition cv_analysis->ca_analysis post_treat Post-Deposition Washing & Drying ca_analysis->post_treat sem_edx Morphological & Elemental Analysis (SEM-EDX) post_treat->sem_edx xrd Structural Analysis (XRD) post_treat->xrd

Fig. 1: General workflow for metal electrodeposition in this compound.

Application: Electrodeposition of Indium in this compound

Recent studies have demonstrated the feasibility of electrochemically recovering indium from this compound. The process involves a two-step reduction of In(III) to metallic indium, with an In(I) intermediate.

Proposed Signaling Pathway for Indium Reduction

The electrochemical reduction of In(III) in this compound is a complex process involving an intermediate species and a disproportionation reaction.

G In_III In(III) ions in This compound In_I In(I) intermediate In_III->In_I + 2e- In_0 Metallic Indium (In) In_I->In_0 + e- Disproportionation Disproportionation Reaction In_I->Disproportionation Disproportionation->In_III Disproportionation->In_0

Application Notes and Protocols: Preparation of MTOA-TFSI/Polymer Gel Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymer gel electrolytes (PGEs) are emerging as a critical component in the development of next-generation energy storage devices, offering a promising alternative to traditional liquid electrolytes by providing enhanced safety, flexibility, and electrochemical stability.[1][2][3] This document provides a detailed guide to the preparation and characterization of polymer gel electrolytes based on the ionic liquid methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) and various polymer matrices. The protocols outlined below are compiled from established methodologies in the field of polymer electrolyte research.

Data Summary

The following tables summarize key performance metrics for various polymer gel electrolyte systems, providing a comparative overview of their ionic conductivity, thermal properties, and electrochemical stability.

Table 1: Ionic Conductivity of Various Polymer Gel Electrolytes

Polymer MatrixIonic Liquid/SaltIonic Conductivity (S/cm)Temperature (°C)Reference
PDADMA TFSIP111i4FSI> 10-4Room Temp[4]
P(TFEMA-ran-PEGMA)LiTFSI1.44 x 10-530[5]
PEO + 20 wt%LiTFSI + 30 wt% 1-butyl-3-methyl pyridinium TFSINot specifiedNot specified[6]
MMAPyr14TFSI4.51 x 10-360[7]
MMAPyr14TFSI8.42 x 10-4Ambient[7]
Poly(DDA)-TFSIPyrrolidinium IL~10-4Room Temp[8]
PNDGE1.5 M LiFSI>10-425[9]
PAN/PMMAPYR14TFSI3.6 x 10-325[10]
PDMP-Li1 M LiPF68.88 x 10-325[11]

Table 2: Thermal and Electrochemical Properties

Polymer SystemGlass Transition (Tg) (°C)Thermal Stability (°C)Electrochemical Window (V)Reference
PDADMA TFSI basedDecreases with IL additionNot specifiedUp to 5[4][8]
MMA-Pyr14TFSI-3 wt% LLTONot specifiedNot specifiedUp to 5.0[7]
PNDGE 1.5< -40Up to 1504.0[9]
Plant-based resin with 20 wt.% LiClO4-18.54 (salt-free)Not specifiedNot specified[12]

Experimental Protocols

Protocol 1: General Preparation of this compound/Polymer Gel Electrolyte via Solution Casting

This protocol describes a common method for preparing polymer gel electrolytes. The choice of polymer and solvent will depend on the desired properties of the final electrolyte.

Materials:

  • Polymer (e.g., Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), Polymethyl methacrylate (PMMA), Poly(ethylene oxide) (PEO))

  • This compound (Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide)

  • Lithium salt (e.g., Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetone, Acetonitrile)

  • Petri dish

Procedure:

  • Polymer Dissolution: Dissolve a predetermined amount of the chosen polymer in a suitable solvent in a sealed vial. Stir the mixture at room temperature until the polymer is completely dissolved.

  • Ionic Liquid and Salt Addition: Add the desired amounts of this compound and lithium salt to the polymer solution. Continue stirring until a homogeneous solution is obtained.

  • Casting: Pour the resulting solution into a petri dish.

  • Solvent Evaporation: Place the petri dish in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to slowly evaporate the solvent. The evaporation process may take several hours to a full day.

  • Film Formation: Once the solvent is completely removed, a free-standing polymer gel electrolyte film will be formed.

  • Storage: Store the prepared gel electrolyte in a glovebox under an inert atmosphere to prevent moisture contamination.

Protocol 2: In Situ Polymerization for Gel Electrolyte Synthesis

This method involves polymerizing a monomer or prepolymer directly within a liquid electrolyte solution, leading to excellent interfacial contact with electrodes.

Materials:

  • Monomer/Prepolymer (e.g., methyl methacrylate (MMA), poly(ethylene glycol) diacrylate (PEGDA))

  • This compound

  • Lithium salt (e.g., LiTFSI)

  • Thermal or Photoinitiator (e.g., Azobisisobutyronitrile (AIBN) for thermal initiation, or a suitable photoinitiator for UV curing)

  • Electrode assembly (e.g., coin cell components)

Procedure:

  • Electrolyte Preparation: In a glovebox, mix the monomer/prepolymer, this compound, lithium salt, and initiator to form a homogeneous precursor solution.

  • Electrode Soaking: Place the porous electrodes (anode and cathode) in the precursor solution and allow them to be fully infiltrated.

  • Cell Assembly: Assemble the battery (e.g., a coin cell) using the soaked electrodes and a separator.

  • In Situ Polymerization:

    • Thermal Polymerization: Heat the assembled cell at a specific temperature (e.g., 60-80°C) for a defined period to initiate polymerization.

    • Photopolymerization: Expose the cell to UV radiation for a set time to trigger polymerization if a photoinitiator is used.

  • Final Cell: After polymerization, the liquid precursor will transform into a solid or quasi-solid gel electrolyte, forming an intimate interface with the electrodes.

Visualizations

Experimental Workflow for Gel Electrolyte Preparation

The following diagram illustrates the general workflow for the preparation of this compound/polymer gel electrolytes using the solution casting method.

G cluster_prep Solution Preparation cluster_casting Film Formation polymer Polymer dissolve Dissolution (Stirring) polymer->dissolve solvent Solvent solvent->dissolve mix Mixing dissolve->mix mtoa This compound mtoa->mix li_salt Lithium Salt li_salt->mix homogeneous_solution Homogeneous Solution mix->homogeneous_solution cast Casting in Petri Dish homogeneous_solution->cast evaporation Solvent Evaporation (Vacuum Oven) cast->evaporation gel_film Gel Electrolyte Film evaporation->gel_film storage Storage (Glovebox) gel_film->storage

Caption: Workflow for solution casting of polymer gel electrolytes.

Logical Relationship of Gel Electrolyte Components

This diagram illustrates the relationship between the different components of the this compound/polymer gel electrolyte and their contribution to the final properties.

G cluster_components Components cluster_properties Resulting Properties polymer Polymer Matrix (e.g., PVDF-HFP, PMMA) final_electrolyte Polymer Gel Electrolyte polymer->final_electrolyte Provides structural support mtoa This compound (Ionic Liquid) mtoa->final_electrolyte Enhances ionic mobility li_salt Lithium Salt (e.g., LiTFSI) li_salt->final_electrolyte Provides charge carriers (Li+) mechanical Mechanical Strength conductivity Ionic Conductivity stability Electrochemical Stability flexibility Flexibility final_electrolyte->mechanical final_electrolyte->conductivity final_electrolyte->stability final_electrolyte->flexibility

Caption: Component contributions to gel electrolyte properties.

References

Application Notes and Protocols for MTOA-TFSI as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Available Literature and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is an ionic liquid with potential applications in various chemical fields. This document aims to provide detailed application notes and protocols for its use as a phase transfer catalyst (PTC) in organic synthesis. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of documented applications of this compound for this purpose. While the principles of phase transfer catalysis are well-established and other quaternary ammonium salts are widely used, specific examples, experimental protocols, and quantitative data for this compound-catalyzed organic reactions are not present in the current body of scientific publications. This document will, therefore, provide a general overview of phase transfer catalysis, outline the expected role of a catalyst like this compound, and present generalized protocols for common PTC reactions using analogous catalysts, highlighting the areas where this compound could theoretically be applied.

Introduction to Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[1] The PTC transports one of the reactants across the phase boundary, enabling the reaction to proceed at a much faster rate than it would otherwise.[1] Quaternary ammonium salts, such as this compound, are a common class of phase transfer catalysts.[2]

The general mechanism of phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) can be visualized as follows:

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Reactant M⁺Y⁻ (reactant) QY_aq Q⁺Y⁻ Aq_Reactant->QY_aq Ion Exchange QX_aq Q⁺X⁻ QX_aq->Aq_Reactant Catalytic Cycle MX M⁺X⁻ (byproduct) QY_org Q⁺Y⁻ QY_aq->QY_org Phase Transfer Org_Reactant RZ (reactant) Product RY (product) Org_Reactant->Product QZ Q⁺Z⁻ (catalyst return) Product->QZ Forms Q⁺Z⁻ QZ->QX_aq Phase Transfer & Ion Exchange QY_org->Product Reaction Nucleophilic_Substitution_Workflow start Start reactants Combine Alkyl Bromide, Toluene, NaCN(aq), and TBAB start->reactants heat Heat to 80-100 °C with Vigorous Stirring reactants->heat monitor Monitor Reaction by TLC/GC heat->monitor workup Cool, Separate Phases, Wash Organic Layer monitor->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End purify->end Oxidation_Workflow start Start reactants Dissolve Alcohol and Catalyst in DCM start->reactants add_oxidant Add Aqueous KMnO₄ Dropwise at 0 °C reactants->add_oxidant react Stir and Warm to Room Temperature add_oxidant->react filter Filter Through Celite react->filter workup Separate Layers and Wash Organic Phase filter->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Chromatography (if needed) concentrate->purify end End purify->end

References

Troubleshooting & Optimization

How to remove water content from MTOA-TFSI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the water content of this compound for optimal experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and drying of this compound.

Problem Potential Cause Suggested Solution
Inaccurate or irreproducible results in your reaction. High or variable water content in this compound can alter its physicochemical properties, such as polarity and viscosity, affecting reaction kinetics and outcomes.Determine the water content of your this compound using Karl Fischer titration before use. Implement a consistent and appropriate drying procedure as outlined in our experimental protocols.
The this compound appears cloudy or has formed a separate phase. This may indicate significant water contamination, as this compound is hydrophobic and has low water miscibility.For significant water contamination, consider a preliminary separation by decantation if visible layers are present before proceeding with a thorough drying method.
Slow or incomplete drying when using vacuum. The high viscosity of this compound can limit mass transfer, trapping water molecules within the bulk liquid.Increase the surface area by using a larger flask or a rotary evaporator. Gentle heating and continuous stirring will also enhance water removal.
Molecular sieves are ineffective at reducing water content. The sieves may be saturated with water or not properly activated. The viscosity of the ionic liquid could also hinder contact with the sieves.Ensure molecular sieves are properly activated by heating them in a vacuum oven before use. Use a sufficient quantity of sieves and allow for adequate contact time with stirring.
Formation of an emulsion during azeotropic distillation. Vigorous stirring or impurities can sometimes lead to the formation of a stable emulsion between the ionic liquid and the azeotropic solvent.Reduce the stirring speed. If an emulsion forms, allow the mixture to stand, or consider gentle heating to break the emulsion. In some cases, adding a small amount of a suitable co-solvent may help.
Suspected decomposition of this compound during heating. Although this compound is thermally stable, prolonged exposure to very high temperatures could potentially lead to degradation. Ionic liquids with the TFSI anion are generally stable, with decomposition temperatures often above 300°C.[1][2]Use the lowest effective temperature for drying. For vacuum drying, temperatures between 70-100°C are typically sufficient. Monitor for any color change or off-gassing, which could indicate decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the water content in this compound important?

A1: Water can significantly alter the physical and chemical properties of ionic liquids, including viscosity, density, conductivity, and polarity.[3] For sensitive applications, such as in electrochemistry or catalysis, even trace amounts of water can lead to inconsistent results, side reactions, or degradation of reactants.

Q2: What is the typical water content of commercially available this compound?

A2: Commercial this compound is often supplied with a specified maximum water content. For example, some grades are available with a water content of ≤300 ppm.[4] However, due to its hygroscopic nature, it's crucial to verify the water content before use, especially if the container has been opened previously.

Q3: How can I accurately measure the water content in this compound?

A3: The most reliable and widely accepted method for determining the water content in ionic liquids is Karl Fischer (KF) titration. This technique is highly specific to water and can provide accurate measurements even at parts-per-million (ppm) levels.

Q4: Is this compound thermally stable enough for heat-based drying methods?

A4: Yes, this compound, like many ionic liquids with the TFSI anion, exhibits high thermal stability.[1][2] Decomposition temperatures are typically well above the temperatures required for vacuum drying, making this a safe and effective method.

Q5: Can I reuse molecular sieves after drying this compound?

A5: Yes, molecular sieves can be regenerated and reused. To do so, they must be heated under vacuum or with a purge of dry, inert gas to remove the adsorbed water.[5][6][7] Typical regeneration involves heating at 200-300°C for several hours.[6][7]

Data Presentation: Comparison of Drying Methods

The following table summarizes the effectiveness of different methods for drying hydrophobic ionic liquids like this compound. The values are indicative and can vary based on the specific experimental setup and initial water content.

Drying Method Typical Final Water Content (ppm) Processing Time Advantages Disadvantages
Vacuum Drying < 50 ppm4 - 24 hoursEffective for removing volatile impurities; relatively simple setup.Can be slow; efficiency is dependent on temperature, pressure, and surface area.
Molecular Sieves (3Å or 4Å) < 10 ppm24 - 72 hoursCan achieve very low water content; simple to implement.Requires properly activated sieves; potential for physical breakdown of sieves; may not be as effective for highly viscous liquids without agitation.[8]
Azeotropic Distillation < 100 ppm2 - 8 hoursFaster than vacuum drying; effective for larger volumes.Requires an appropriate entrainer (e.g., toluene); potential for solvent contamination; requires more complex glassware.[9]

Experimental Protocols

Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in this compound.

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric titrator for low expected water content.

  • Cell Conditioning: Condition the titration cell to a low, stable drift rate.

  • Titer Determination: If using a volumetric titrator, accurately determine the titer of the Karl Fischer reagent with a certified water standard.

  • Sample Preparation: In a dry environment (e.g., a glovebox), accurately weigh a sample of this compound into a clean, dry syringe.

  • Titration: Inject the sample into the conditioned titration cell. The titration will proceed automatically until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in ppm or as a percentage.

Drying this compound using Vacuum Drying

This method is effective for removing water and other volatile impurities.

Methodology:

  • Setup: Place the this compound in a round-bottom flask or Schlenk flask with a magnetic stir bar. The flask should be no more than half full to maximize the surface area.

  • Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath).

  • Stirring and Heating: Begin stirring the ionic liquid. If desired, gently heat the flask using a heating mantle with a temperature controller set to 70-100°C. Do not exceed the decomposition temperature of the ionic liquid.

  • Drying: Maintain the vacuum and stirring for several hours (typically 4-24 hours) until the desired water content is achieved.

  • Completion: Once drying is complete, allow the flask to cool to room temperature before slowly reintroducing an inert atmosphere (e.g., nitrogen or argon).

Drying this compound with Molecular Sieves

This method is simple and can achieve very low water content.

Methodology:

  • Sieve Activation: Activate 3Å or 4Å molecular sieves by heating them in a vacuum oven at 200-300°C for at least 4 hours.[6][7] Allow them to cool to room temperature under vacuum or in a desiccator.

  • Addition of Sieves: In a dry, inert atmosphere, add the activated molecular sieves to the this compound in a sealed container. A typical ratio is 10-20% w/w of sieves to ionic liquid.

  • Drying: Seal the container and allow the mixture to stand, preferably with gentle stirring, for 24-72 hours.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves in a dry environment.

Drying this compound via Azeotropic Distillation

This method is suitable for removing water from larger quantities of this compound.

Methodology:

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, a condenser, and a heating mantle.

  • Charging the Flask: Add the this compound and an appropriate entrainer, such as toluene, to the round-bottom flask. Toluene and water form an azeotrope that boils at a lower temperature than either component alone.

  • Heating: Heat the mixture to the boiling point of the azeotrope. The vapor will condense and collect in the Dean-Stark trap.

  • Water Separation: As the condensate cools, the water and toluene will separate, with the denser water settling to the bottom of the trap. The toluene will overflow and return to the flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: After cooling, remove the remaining toluene from the this compound by vacuum distillation.

Visualizations

experimental_workflow_vacuum_drying cluster_prep Preparation cluster_drying Drying Process cluster_completion Completion start Start with this compound place_il Place this compound in Flask start->place_il connect_vacuum Connect to High Vacuum place_il->connect_vacuum stir_heat Stir and Gently Heat (70-100°C) connect_vacuum->stir_heat dry Dry for 4-24 hours stir_heat->dry cool Cool to Room Temperature dry->cool backfill Backfill with Inert Gas cool->backfill end Dried this compound backfill->end

Caption: Workflow for removing water from this compound using vacuum drying.

experimental_workflow_molecular_sieves cluster_prep Preparation cluster_drying Drying Process cluster_completion Completion start Start with this compound add_sieves Add Sieves to this compound start->add_sieves activate_sieves Activate Molecular Sieves (200-300°C) activate_sieves->add_sieves stir Stir/Stand for 24-72 hours add_sieves->stir separate Decant/Filter this compound stir->separate end Dried this compound separate->end

Caption: Workflow for drying this compound with activated molecular sieves.

experimental_workflow_azeotropic_distillation cluster_setup Setup & Distillation cluster_completion Completion & Purification start Start with this compound add_toluene Add this compound and Toluene to Flask start->add_toluene assemble Assemble Dean-Stark Apparatus add_toluene->assemble heat Heat to Boil Azeotrope assemble->heat collect Collect Water in Trap heat->collect cool Cool Mixture collect->cool Distillation Complete remove_toluene Remove Toluene via Vacuum Distillation cool->remove_toluene end Dried this compound remove_toluene->end

References

Improving the ionic conductivity of MTOA-TFSI electrolytes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MTOA-TFSI Electrolytes. This guide provides troubleshooting advice, frequently asked questions, experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing the ionic conductivity of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound) electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionic conductivity of neat this compound at room temperature?

A1: The ionic conductivity of neat this compound is relatively low, approximately 0.046 mS/cm at 20°C.[1][2] This is primarily due to its high viscosity (around 713 cP at 20°C) and the tendency of the long octyl chains on the MTOA+ cation to form hydrophobic aggregates, which can reduce ion mobility and the concentration of free ions.[1][2][3]

Q2: Why is the viscosity of this compound so high, and how does it affect ionic conductivity?

A2: The high viscosity of this compound is a result of the strong van der Waals interactions between the long octyl chains of the MTOA+ cations.[3] High viscosity impedes the movement of ions through the electrolyte, which in turn leads to lower ionic conductivity. The relationship between conductivity (σ) and viscosity (η) can often be described by the Walden rule, which states that the product of molar conductivity and viscosity is approximately constant.

Q3: How does temperature affect the ionic conductivity of this compound?

A3: For most ionic liquids, including this compound, ionic conductivity increases as the temperature rises.[4] This is because increasing the temperature reduces the viscosity of the ionic liquid, allowing for greater ion mobility.[4] The temperature dependence of ionic conductivity in ionic liquids can often be described by the Vogel-Fulcher-Tammann (VFT) equation.

Q4: Can I mix this compound with other solvents to improve its conductivity?

A4: Yes, mixing this compound with low-viscosity organic solvents is a common strategy to enhance ionic conductivity. Solvents such as propylene carbonate (PC), ethylene carbonate (EC), and dimethyl carbonate (DMC) can significantly reduce the overall viscosity of the electrolyte, thereby increasing ionic mobility.[5]

Q5: I am developing a lithium-ion battery. What happens to the ionic conductivity when I add a lithium salt like LiTFSI to this compound?

A5: Adding a lithium salt such as LiTFSI to this compound will typically decrease the overall ionic conductivity. This is because the addition of the salt increases the viscosity of the electrolyte and can lead to the formation of ion aggregates.[2][6] However, for battery applications, this trade-off is necessary to have a sufficient concentration of lithium ions to act as charge carriers.

Troubleshooting Guide

Problem: My measured ionic conductivity for neat this compound is significantly lower than the expected value of ~0.046 mS/cm.

  • Possible Cause 1: Water Contamination. The presence of water can affect the physicochemical properties of ionic liquids. This compound should be dried under vacuum before use to minimize water content. Commercial this compound for electrochemical applications typically has a water content of ≤300 ppm.

  • Solution: Dry the this compound under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours before preparing your electrolyte. Handle the ionic liquid in a glovebox with a dry atmosphere (low ppm levels of water and oxygen).

  • Possible Cause 2: Impurities. Impurities from the synthesis of this compound, such as halide ions (e.g., chloride, bromide), can affect the ionic conductivity.

  • Solution: Ensure you are using high-purity this compound (≥99%). If you are synthesizing the ionic liquid yourself, ensure thorough washing and purification steps to remove residual reactants and byproducts.

  • Possible Cause 3: Inaccurate Measurement. Issues with the conductivity cell, calibration, or the impedance measurement setup can lead to erroneous readings.

  • Solution: Calibrate your conductivity cell with standard aqueous KCl solutions. Ensure proper contact between the electrodes and the electrolyte and that the cell is clean.

Problem: The addition of an organic solvent to my this compound electrolyte did not significantly improve the ionic conductivity.

  • Possible Cause 1: Insufficient Solvent Concentration. A small amount of added solvent may not be enough to sufficiently reduce the high viscosity of this compound.

  • Solution: Prepare a series of mixtures with increasing concentrations of the organic solvent to find the optimal ratio for your application. Be aware that adding too much solvent may compromise other desired properties of the ionic liquid, such as its thermal stability and electrochemical window.

  • Possible Cause 2: Phase Separation. The chosen organic solvent may not be fully miscible with this compound at the desired concentration, leading to phase separation and inhomogeneous conductivity.

  • Solution: Visually inspect the mixture for any signs of immiscibility. Consider using a different co-solvent or a mixture of solvents to improve miscibility.

Data Presentation

Table 1: Physicochemical Properties of Neat this compound

Property Value Temperature (°C)
Ionic Conductivity 0.046 mS/cm 20
Viscosity 713 cP 20
Density 1.15 g/cm³ 20

| Melting Point | -39 °C | N/A |

Table 2: Effect of Additives on the Ionic Conductivity of Quaternary Ammonium TFSI-based Ionic Liquids (Note: Specific data for this compound with these additives is limited. The following data is for a structurally similar ionic liquid, N-butyl-N-methylpyrrolidinium TFSI (Pyr14TFSI), and is intended to show general trends.)

Electrolyte SystemIonic Conductivity (mS/cm) at 25°C
Neat Pyr14TFSI~3.9
1 M LiTFSI in Pyr14TFSI~1.8
1 M LiTFSI in Pyr14TFSI/EC/DMC (70:15:15 wt%)~3.0
1 M LiTFSI in Pyr14TFSI/EC/DMC (30:35:35 wt%)~6.5
1 M LiTFSI in EC/DMC (50:50 wt%)~9.4

Table 3: Temperature Dependence of Ionic Conductivity and Viscosity for a Representative TFSI-based Ionic Liquid (EMIM-TFSI) (Note: This data illustrates the typical inverse relationship between viscosity and conductivity with temperature for TFSI-based ionic liquids.)

Temperature (K)Viscosity (mPa·s)Ionic Conductivity (S/m)
300~34~0.64
400~7~3.0
450~4~5.0

Experimental Protocols

1. Protocol for Preparation of this compound based Electrolyte with LiTFSI and Organic Solvents

  • Materials:

    • Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound, ≥99% purity)

    • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI, battery grade, >99.9%)

    • Organic solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), propylene carbonate (PC), battery grade, anhydrous)

  • Procedure:

    • Drying: Dry the this compound and LiTFSI under high vacuum at 80°C for at least 12 hours to remove any residual water. The organic solvents should be used as received (anhydrous grade) and stored over molecular sieves inside a glovebox.

    • Preparation (inside an argon-filled glovebox): a. Weigh the desired amount of dried this compound into a clean, dry glass vial. b. Add the desired amount of the organic solvent(s) to the vial. c. Stir the mixture with a magnetic stirrer until a homogeneous solution is formed. d. Weigh the required amount of dried LiTFSI and add it to the this compound/solvent mixture. e. Continue stirring until the LiTFSI is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can be used to facilitate dissolution.

    • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

2. Protocol for Measurement of Ionic Conductivity

  • Apparatus:

    • Impedance analyzer (potentiostat with frequency response analysis capability)

    • Conductivity cell with two parallel platinum electrodes

    • Thermostatic chamber or water bath for temperature control

  • Procedure:

    • Cell Calibration: a. Clean the conductivity cell thoroughly with deionized water and then with a suitable solvent (e.g., acetone), and dry it completely. b. Fill the cell with a standard aqueous KCl solution of known concentration (e.g., 0.1 M). c. Measure the impedance of the KCl solution at a known temperature (e.g., 25°C). d. Calculate the cell constant (K_cell) using the formula: K_cell = R_measured * σ_known, where R_measured is the measured resistance and σ_known is the known conductivity of the standard KCl solution.

    • Sample Measurement: a. Clean and dry the conductivity cell as in step 1a. b. Inside a glovebox, fill the cell with the this compound based electrolyte to be tested. c. Seal the cell to prevent atmospheric contamination and place it in the thermostatic chamber. Allow the temperature to stabilize. d. Perform electrochemical impedance spectroscopy (EIS) over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV). e. Determine the bulk resistance (R_bulk) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculation: a. Calculate the ionic conductivity (σ) of the electrolyte using the formula: σ = K_cell / R_bulk.

Mandatory Visualization

cluster_factors Factors Influencing Ionic Conductivity Conductivity Ionic Conductivity (σ) Viscosity Viscosity (η) IonMobility Ion Mobility Viscosity->IonMobility - Temp Temperature (T) Temp->Viscosity - Solvent Low-Viscosity Solvent Addition Solvent->Viscosity - Salt Salt (e.g., LiTFSI) Addition Salt->Viscosity + FreeIons Free Ion Concentration Salt->FreeIons - IonMobility->Conductivity + FreeIons->Conductivity + Aggregation Hydrophobic Aggregation Aggregation->IonMobility -

Caption: Factors influencing this compound ionic conductivity.

Start Start: Low Conductivity this compound Prep Prepare Electrolyte Mixtures (Vary Solvent/Salt Concentration) Start->Prep MeasureCond Measure Ionic Conductivity (EIS) Prep->MeasureCond MeasureVisc Measure Viscosity Prep->MeasureVisc Analyze Analyze Data: σ vs. Concentration σ vs. Temperature MeasureCond->Analyze MeasureVisc->Analyze Decision Conductivity Goal Met? Analyze->Decision Decision->Prep No End End: Optimized Electrolyte Decision->End Yes

Caption: Workflow for optimizing this compound electrolyte conductivity.

References

Addressing thermal instability of MTOA-TFSI at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) at elevated temperatures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential thermal instability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of this compound?

A1: this compound, like many ionic liquids with the bis(trifluoromethylsulfonyl)imide (TFSI) anion, exhibits high thermal stability. The decomposition temperature for TFSI-based ionic liquids is typically dictated by the anion's stability and often exceeds 350 °C. For quaternary ammonium salts like this compound, the onset of decomposition is generally observed at high temperatures, with some studies on similar compounds showing stability up to or exceeding 400°C.

Q2: What are the likely decomposition products of this compound at high temperatures?

A2: The thermal decomposition of this compound involves the breakdown of both the MTOA cation and the TFSI anion. The decomposition of the TFSI anion can result in the formation of volatile fluorine and sulfur-containing compounds.[1] The quaternary ammonium cation (MTOA) can undergo Hofmann elimination or retro-quaternization reactions, leading to the formation of alkenes (e.g., octene) and amines.

Q3: How can I monitor the thermal stability of my this compound sample?

A3: Thermogravimetric Analysis (TGA) is the most common technique to determine the thermal stability of materials like this compound.[2] TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of decomposition.[2][3] Differential Scanning Calorimetry (DSC) can also be used to detect thermal events such as decomposition.

Q4: Are there any known incompatibilities of this compound at high temperatures?

A4: While this compound is generally considered chemically stable, its reactivity can be influenced by the presence of impurities or other reactive species at high temperatures. Strong bases can promote the decomposition of the TFSI anion. The presence of water or other protic species might also affect its thermal behavior.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected weight loss at temperatures below the expected decomposition point in TGA. 1. Presence of volatile impurities (e.g., residual solvents, water).2. Sample contamination.3. Incorrect TGA instrument calibration.1. Dry the this compound sample under vacuum at a moderate temperature (e.g., 80-100 °C) before TGA analysis.2. Handle the sample in an inert atmosphere (e.g., glovebox) to prevent moisture absorption.3. Ensure the TGA instrument is properly calibrated using standard reference materials.
Discoloration of the this compound sample upon heating. 1. Onset of thermal decomposition.2. Reaction with impurities or container material.1. Lower the operating temperature to stay within the stable range of this compound.2. Use inert sample pans for TGA (e.g., platinum or alumina).3. Ensure the purity of the this compound sample.
Inconsistent or non-reproducible TGA results. 1. Variation in sample size or preparation.2. Inconsistent heating rate or gas atmosphere.3. Sample "creeping" out of the TGA pan.1. Use a consistent sample mass for all TGA runs.2. Ensure the sample is evenly distributed in the TGA pan.3. Use a standardized TGA method with a fixed heating rate and purge gas.4. Use a TGA pan with a lid if sample creeping is observed.
Observation of unexpected peaks in the evolved gas analysis (EGA) coupled with TGA. 1. Complex decomposition pathways.2. Presence of unexpected impurities.1. Analyze the evolved gases using a coupled technique like TGA-MS or TGA-FTIR to identify the decomposition products.2. Purify the this compound sample to remove potential contaminants.

Quantitative Data Summary

The following table summarizes typical thermal stability data for TFSI-based ionic liquids. Please note that the exact values for this compound may vary depending on the purity and experimental conditions.

Ionic Liquid Cation TypeAnionOnset Decomposition Temperature (Tonset, °C)Peak Decomposition Temperature (Tpeak, °C)
Quaternary Ammonium (general) TFSI350 - 450> 400
ImidazoliumTFSI350 - 450> 400
PyrrolidiniumTFSI> 350> 400

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials and Equipment:

  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • Analytical balance

  • TGA sample pans (platinum or alumina recommended)

  • Spatula

Procedure:

  • Sample Preparation:

    • Pre-dry the this compound sample under vacuum at 80 °C for at least 4 hours to remove any residual moisture or volatile solvents.

    • Accurately weigh 5-10 mg of the dried this compound into a clean, tared TGA sample pan. Record the exact weight.

  • Instrument Setup:

    • Turn on the TGA instrument and the purge gas (nitrogen or argon) with a flow rate of 20-50 mL/min.

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Set the following temperature program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Start the TGA run and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Tonset), which is often calculated as the temperature at which 5% mass loss occurs.

    • Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which represents the point of maximum rate of mass loss.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Start: this compound Sample dry Dry under vacuum (80°C, 4h) start->dry weigh Weigh 5-10 mg in TGA pan dry->weigh load Load sample into TGA weigh->load purge Purge with N2/Ar (20-50 mL/min) load->purge heat Heat from 30°C to 600°C (10°C/min) purge->heat record Record mass loss vs. temp heat->record plot Plot % mass vs. temp record->plot tonset Determine Tonset (5% mass loss) plot->tonset tpeak Determine Tpeak (from DTG curve) plot->tpeak

Caption: Experimental workflow for TGA analysis of this compound.

decomposition_pathway cluster_cation Cation Decomposition cluster_anion Anion Decomposition MTOA_TFSI This compound (at high temp) octene Octene MTOA_TFSI->octene Hofmann elimination amine Trioctylamine / Dimethyloctylamine MTOA_TFSI->amine Retro- quaternization so2 SO2 MTOA_TFSI->so2 cf3_radicals CF3• radicals MTOA_TFSI->cf3_radicals other_fluorinated Other F-compounds cf3_radicals->other_fluorinated

References

Technical Support Center: MTOA-TFSI in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their electrochemical experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and optimal performance of this ionic liquid electrolyte.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in electrochemical systems?

A1: this compound, or Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, is a room-temperature ionic liquid (IL). It is composed of a quaternary ammonium cation (Methyltrioctylammonium, MTOA⁺) and a bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion. Its popularity in electrochemical applications such as batteries and capacitors stems from its desirable properties, including low volatility, good ionic conductivity, a wide electrochemical stability window, and high thermal stability.[1][2][3]

Q2: What are the primary decomposition pathways for this compound during electrochemical cycling?

A2: The decomposition of this compound can be initiated by either the cation or the anion, depending on the electrochemical potential.

  • Anion (TFSI⁻) Decomposition: Under reductive potentials (at the anode), the TFSI⁻ anion can decompose to form various inorganic species such as LiF, Li₂S, and Li₂NSO₂, which contribute to the formation of the solid electrolyte interphase (SEI).[1]

  • Cation (MTOA⁺) Decomposition: Quaternary ammonium cations like MTOA⁺ are generally considered to have good electrochemical stability, particularly towards reduction.[1][2][4] However, at highly negative potentials, they can undergo fragmentation, typically yielding a tertiary amine and an alkyl radical. The long alkyl chains on the MTOA⁺ cation are not expected to significantly alter its intrinsic electrochemical stability.[2][4]

Q3: What is the expected electrochemical stability window (ESW) of this compound?

A3: The electrochemical stability window (ESW) of an ionic liquid is the potential range within which it does not undergo significant oxidation or reduction. For TFSI-based ionic liquids, the ESW is generally wide. The anodic limit is determined by the oxidation of the TFSI⁻ anion, while the cathodic limit is set by the reduction of the cation, in this case, MTOA⁺. While the exact window for this compound can vary with the electrode material and purity, TFSI-based ionic liquids can exhibit ESWs exceeding 5 volts.[5]

Q4: How do impurities, such as water and halides, affect the performance of this compound?

A4: Impurities can significantly compromise the electrochemical performance and stability of this compound.

  • Water: The presence of even trace amounts of water can lead to the hydrolysis of the TFSI⁻ anion, especially in the presence of certain metal ions, forming corrosive species like hydrofluoric acid (HF). This can lead to the degradation of electrode materials and the formation of a resistive and unstable SEI.

  • Halides (e.g., Cl⁻, Br⁻): Halide impurities are often residuals from the synthesis of the ionic liquid. They can have a detrimental effect on the electrochemical stability, often being more easily oxidized than the TFSI⁻ anion, which narrows the anodic stability window. They can also contribute to the corrosion of cell components.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Rapid capacity fade or low Coulombic efficiency 1. Electrolyte Decomposition: The this compound is decomposing at the operating potentials of your electrodes. 2. Unstable SEI Formation: The Solid Electrolyte Interphase (SEI) formed from decomposition products is not stable and is continuously being reformed, consuming lithium and electrolyte. 3. Impurities: Water or other impurities in the electrolyte are causing parasitic reactions.1. Verify Electrochemical Window: Perform cyclic voltammetry on your electrode materials in this compound to determine the practical stability window. Ensure your cycling voltage limits are within this stable range. 2. Incorporate Film-Forming Additives: Add small amounts (e.g., 1-5 wt%) of additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) to help form a more stable and protective SEI layer on the anode. 3. Purify the Electrolyte: Ensure the this compound is of high purity. If necessary, purify it further by drying under vacuum at an elevated temperature (e.g., 100-120 °C) for an extended period (e.g., >24 hours) to remove water. Passing the IL through a column of activated alumina can help remove other polar impurities.
Increased cell impedance or poor rate capability 1. Resistive SEI Layer: The SEI layer formed is thick and/or has low ionic conductivity, impeding Li-ion transport. 2. High Viscosity: this compound has a relatively high viscosity, which can limit ion mobility, especially at lower temperatures. 3. Electrode-Electrolyte Incompatibility: Poor wetting of the electrode surface by the viscous ionic liquid can lead to high interfacial resistance.1. Optimize Additive Concentration: If using film-forming additives, optimize their concentration. Excessive amounts can lead to a thick, resistive SEI. 2. Co-solvent Addition: Consider adding a low-viscosity co-solvent (e.g., dimethyl carbonate, ethyl methyl carbonate) to the this compound. This can decrease the overall viscosity and improve ionic conductivity. However, this may also narrow the electrochemical stability window and increase flammability. 3. Improve Electrode Wetting: Ensure thorough wetting of the electrodes during cell assembly. A vacuum filling step can be beneficial.
Inconsistent or non-reproducible electrochemical data 1. Variable Impurity Levels: Inconsistent levels of water or other impurities between electrolyte batches. 2. Electrode Surface Contamination: Contamination of the working electrode surface can affect the electrochemical reactions. 3. Reference Electrode Instability: The reference electrode may not be stable in the ionic liquid electrolyte.1. Standardize Electrolyte Preparation: Use a consistent source and batch of this compound. If preparing in-house, standardize the synthesis and purification protocol. Always store the electrolyte in an inert atmosphere (e.g., in an argon-filled glovebox). 2. Proper Electrode Preparation: Ensure a clean and reproducible electrode surface. For solid electrodes, follow a consistent polishing and cleaning procedure before each experiment. 3. Use a Stable Reference Electrode: Use a quasi-reference electrode like a silver wire and check its stability by measuring the potential of a known redox couple (e.g., ferrocene/ferrocenium) before and after your experiment.

Experimental Protocols

Protocol 1: Cyclic Voltammetry for Determining the Electrochemical Stability Window of this compound

Objective: To determine the anodic and cathodic limits of this compound with a specific working electrode.

Materials:

  • Working Electrode (e.g., Glassy Carbon, Platinum, or your electrode of interest)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/Ag⁺ or a stable quasi-reference electrode)

  • High-purity this compound

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and then with a suitable solvent (e.g., acetone or isopropanol) and dry completely.

  • Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox to minimize atmospheric contamination. Add the this compound electrolyte to the cell.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential range to be wide enough to observe the decomposition of the electrolyte (e.g., -3.0 V to 6.0 V vs. Li/Li⁺, but adjust based on your reference electrode).

    • Set a scan rate of 10-50 mV/s.

    • Run the cyclic voltammogram, starting from the open-circuit potential and scanning first in the anodic and then the cathodic direction (or vice versa).

  • Data Analysis: The electrochemical stability window is defined by the potentials at which the current starts to increase significantly, indicating the onset of oxidative and reductive decomposition. A current density cutoff (e.g., 0.1 mA/cm²) is often used to define these limits.

Protocol 2: Purification of this compound for Electrochemical Applications

Objective: To reduce the water and other polar impurity content in this compound.

Materials:

  • This compound (as-received)

  • Activated neutral alumina (Brockmann I, baked at >200 °C under vacuum before use)

  • Schlenk flask or similar vacuum-rated glassware

  • High-vacuum pump

  • Heating mantle with temperature control

  • Glass chromatography column

Procedure:

  • Drying under Vacuum:

    • Place the this compound in a Schlenk flask.

    • Heat the flask to 100-120 °C using a heating mantle.

    • Apply a high vacuum (<1 mTorr) and stir the ionic liquid for at least 24 hours. This will remove the majority of the dissolved water.

  • Alumina Column Chromatography:

    • Set up a glass chromatography column inside an argon-filled glovebox.

    • Pack the column with activated neutral alumina.

    • Gently pour the dried this compound onto the top of the column.

    • Allow the ionic liquid to pass through the alumina under gravity or with slight positive pressure from the inert gas.

    • Collect the purified, colorless ionic liquid.

  • Final Drying and Storage:

    • Transfer the purified this compound to a clean Schlenk flask and perform a final drying step under high vacuum at 100-120 °C for several hours.

    • Store the purified this compound under an inert atmosphere in a sealed container. The water content should be verified using Karl Fischer titration to be <10 ppm for sensitive electrochemical experiments.

Visualizations

This compound Decomposition Pathway

Simplified this compound Decomposition Pathways cluster_anode Anode (Reduction) cluster_cathode Cathode (Oxidation) MTOA_TFSI This compound Electrolyte TFSI_decomp TFSI⁻ Decomposition MTOA_TFSI->TFSI_decomp e⁻ MTOA_decomp MTOA⁺ Decomposition (at very low potentials) MTOA_TFSI->MTOA_decomp e⁻ TFSI_ox TFSI⁻ Oxidation MTOA_TFSI->TFSI_ox -e⁻ SEI SEI Formation (LiF, Li₂S, etc.) TFSI_decomp->SEI Tertiary_Amine Tertiary Amine + Alkyl Radical MTOA_decomp->Tertiary_Amine

Caption: Simplified diagram of this compound decomposition at the anode and cathode.

Troubleshooting Workflow for Poor Cycling Performance

Troubleshooting Poor Cycling Performance Start Poor Cycling Performance (Capacity Fade, Low CE) Check_Purity Is the this compound high purity? Start->Check_Purity Purify Purify this compound (See Protocol 2) Check_Purity->Purify No Check_Window Are cycling potentials within the stable window? Check_Purity->Check_Window Yes Purify->Check_Window Determine_ESW Determine ESW (See Protocol 1) Check_Window->Determine_ESW No Consider_Additives Is the SEI unstable? Check_Window->Consider_Additives Yes Adjust_Voltage Adjust Voltage Limits Determine_ESW->Adjust_Voltage Adjust_Voltage->Consider_Additives Add_FEC_VC Add Film-Forming Additives (e.g., FEC, VC) Consider_Additives->Add_FEC_VC Yes Re_evaluate Re-evaluate Performance Consider_Additives->Re_evaluate No Add_FEC_VC->Re_evaluate Workflow for Purity and Stability Assessment Start Start: As-Received This compound KF_Titration1 Karl Fischer Titration (Measure H₂O content) Start->KF_Titration1 Purification Purification (Drying & Alumina Column) KF_Titration1->Purification H₂O > 10 ppm CV_Test Cyclic Voltammetry (Determine ESW) KF_Titration1->CV_Test H₂O < 10 ppm KF_Titration2 Karl Fischer Titration (Verify H₂O < 10 ppm) Purification->KF_Titration2 KF_Titration2->CV_Test Cycling_Test Galvanostatic Cycling (Evaluate Performance) CV_Test->Cycling_Test Post_Mortem Post-Mortem Analysis (XPS, SEM, etc.) Cycling_Test->Post_Mortem End End: Characterized Electrolyte Post_Mortem->End

References

Technical Support Center: Optimizing MTOA-TFSI Concentration for Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) in solvent extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in solvent extraction?

A1: this compound, or Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, is a hydrophobic ionic liquid. It is utilized in solvent extraction as a diluent or as the primary extraction solvent due to its ability to dissolve a wide range of organic and inorganic materials, its excellent thermal stability, and its low volatility. These properties make it a valuable tool in separation processes within the pharmaceutical and environmental sectors, particularly for the extraction of metal ions.[1]

Q2: What are the key parameters to consider when optimizing this compound concentration?

A2: The optimal concentration of this compound is crucial for maximizing extraction efficiency and avoiding operational issues. Key parameters to consider include:

  • Analyte Properties: The nature of the compound you are extracting (e.g., metal ion, organic molecule) will significantly influence the required this compound concentration.

  • Aqueous Phase Composition: The pH, ionic strength, and presence of competing ions in the aqueous phase can affect the extraction process.

  • Choice of Diluent: If this compound is used as an extractant, the choice of diluent will impact viscosity, phase separation, and extraction efficiency.

  • Temperature: Temperature can affect the viscosity of the organic phase and the distribution coefficient of the analyte.[2][3]

  • Phase Ratio (Aqueous/Organic): The volume ratio of the aqueous to the organic phase will influence the overall extraction efficiency.

Q3: How does this compound concentration affect extraction efficiency?

A3: The concentration of this compound directly impacts the distribution ratio (D) of the analyte, which is a measure of its concentration in the organic phase relative to the aqueous phase at equilibrium. Generally, increasing the extractant concentration leads to a higher distribution ratio up to a certain point. However, excessively high concentrations can lead to issues such as increased viscosity and the formation of a third phase, which can hinder separation and reduce overall efficiency.

Troubleshooting Guide

This guide addresses common problems encountered during solvent extraction experiments using this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Extraction Efficiency - Sub-optimal this compound concentration.- Incorrect pH of the aqueous phase.- Insufficient mixing/contact time.- Inappropriate diluent selection.- Systematically vary the this compound concentration to find the optimal range.- Adjust the pH of the aqueous phase to ensure the analyte is in an extractable form.- Increase mixing time and/or intensity to ensure equilibrium is reached.- Experiment with different diluents (e.g., aliphatic vs. aromatic hydrocarbons) to improve analyte solubility and phase properties.
Third-Phase Formation - High concentration of the extracted metal-MTOA-TFSI complex exceeding its solubility in the diluent.- High concentration of this compound itself.- Inappropriate diluent that has low polarity.- Decrease the this compound concentration.- Reduce the initial concentration of the analyte in the aqueous phase.- Add a modifier to the organic phase, such as a long-chain alcohol (e.g., 1-octanol), to improve the solubility of the extracted complex.- Switch to a more polar or aromatic diluent.
Emulsion Formation - High shear mixing.- Presence of surfactants or fine solid particles at the interface.- High viscosity of the organic phase.- Reduce the mixing speed or use a gentler mixing method (e.g., slow inversion instead of vigorous shaking).- Centrifuge the mixture to break the emulsion.- Add a small amount of a different organic solvent to alter the interfacial tension.- Increase the temperature to decrease the viscosity of the organic phase.
Slow Phase Separation - High viscosity of the this compound phase, especially at higher concentrations.- Small density difference between the aqueous and organic phases.- Decrease the this compound concentration.- Use a less viscous diluent.- Increase the operating temperature to reduce viscosity.[2][3]- Centrifuge to accelerate phase disengagement.
Loss of this compound to the Aqueous Phase - Although this compound is hydrophobic, some minor dissolution in the aqueous phase can occur, especially with prolonged contact or at elevated temperatures.- Pre-saturate the aqueous phase with this compound before extraction.- Perform a back-extraction from the raffinate (aqueous phase after extraction) using a fresh organic solvent to recover the dissolved ionic liquid.

Quantitative Data

Optimizing this compound concentration requires understanding its quantitative effect on extraction. The following tables provide an overview of typical concentration ranges and their impact on extraction performance for different analytes.

Table 1: Effect of this compound Concentration on the Distribution Ratio (D) of Metal Ions

AnalyteThis compound Concentration (mol/L)DiluentAqueous PhaseDistribution Ratio (D)Reference
Europium(III)0.01Toluene0.1 M HNO₃~1Hypothetical Data
Europium(III)0.05Toluene0.1 M HNO₃~10Hypothetical Data
Europium(III)0.1Toluene0.1 M HNO₃~50Hypothetical Data
Zirconium(IV)0.1Kerosene2 M H₂SO₄~5Adapted from[4]
Zirconium(IV)0.2Kerosene2 M H₂SO₄~15Adapted from[4]
Zirconium(IV)0.4Kerosene2 M H₂SO₄~40Adapted from[4]

Note: The data for Europium(III) is hypothetical to illustrate the general trend, as specific quantitative data for this compound was not available in the search results. The data for Zirconium(IV) is adapted from a study using a similar quaternary ammonium extractant (TOA) to show the expected concentration-dependent behavior.

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Extraction using this compound

This protocol provides a general framework for determining the optimal this compound concentration for the extraction of a target metal ion.

1. Preparation of Solutions:

  • Aqueous Phase: Prepare a stock solution of the metal salt in the desired aqueous medium (e.g., nitric acid, sulfuric acid). The concentration should be accurately known.

  • Organic Phase: Prepare a series of organic phase solutions with varying concentrations of this compound in a suitable diluent (e.g., kerosene, toluene, or use neat this compound).

2. Extraction Procedure:

  • In a series of separation funnels, add equal volumes of the aqueous phase and each of the prepared organic phase solutions (a 1:1 phase ratio is common to start).

  • Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure the system reaches equilibrium. A mechanical shaker is recommended for consistency.

  • Allow the phases to separate. If separation is slow, centrifugation can be used.

  • Carefully separate the aqueous and organic phases.

3. Analysis:

  • Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using a suitable analytical technique (e.g., ICP-MS, AAS).

  • The concentration of the metal ion in the organic phase can be calculated by mass balance: [Metal]organic = [Metal]initial_aqueous - [Metal]final_aqueous.

  • Calculate the distribution ratio (D) for each this compound concentration: D = [Metal]organic / [Metal]final_aqueous.

4. Optimization:

  • Plot the distribution ratio (D) as a function of the this compound concentration. The optimal concentration will be in the region where D is high, before any negative effects like third-phase formation are observed.

Protocol 2: Regeneration of this compound after Metal Extraction

This protocol describes a general method for stripping the extracted metal ions from the this compound phase, allowing for its reuse.

1. Stripping Solution Preparation:

  • Prepare a stripping solution capable of reversing the extraction equilibrium. This is often an acidic solution (e.g., dilute nitric acid or hydrochloric acid) or a complexing agent solution. The choice of stripping agent depends on the extracted metal ion.

2. Stripping Procedure:

  • Take the metal-loaded organic phase from the extraction step.

  • Contact it with the stripping solution in a separation funnel, typically at a specific phase ratio (e.g., 1:1 or as optimized).

  • Shake for a sufficient time to allow for the transfer of the metal ion from the organic phase to the aqueous stripping solution.

  • Allow the phases to separate and collect the regenerated this compound organic phase.

3. Analysis and Reuse:

  • Analyze the metal ion concentration in the aqueous stripping solution to determine the stripping efficiency.

  • The regenerated this compound phase can be washed with deionized water to remove any entrained stripping agent and then reused in subsequent extraction cycles. The efficiency of the regenerated solvent should be monitored over several cycles.

Visualizations

Experimental_Workflow_Optimization cluster_prep 1. Solution Preparation cluster_extraction 2. Solvent Extraction cluster_analysis 3. Analysis & Optimization A Prepare Aqueous Phase (Metal Salt Solution) C Mix Aqueous and Organic Phases (e.g., 1:1 ratio) A->C B Prepare Organic Phase (Varying this compound conc.) B->C D Shake to Reach Equilibrium C->D E Allow Phase Separation D->E F Separate Aqueous and Organic Phases E->F G Analyze Metal Concentration in Aqueous Phase F->G H Calculate Distribution Ratio (D) G->H I Plot D vs. This compound Concentration H->I J Determine Optimal Concentration I->J

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_issue Identify Issue cluster_solution Potential Solutions Start Problem Encountered Poor_Extraction Poor Extraction Efficiency Start->Poor_Extraction Third_Phase Third-Phase Formation Start->Third_Phase Emulsion Emulsion Formation Start->Emulsion Sol_PE Vary this compound conc. Adjust pH Increase mixing Poor_Extraction->Sol_PE Sol_TP Decrease this compound conc. Add modifier Change diluent Third_Phase->Sol_TP Sol_EM Reduce mixing speed Centrifuge Add salt Emulsion->Sol_EM End Problem Resolved Sol_PE->End Sol_TP->End Sol_EM->End

Caption: Troubleshooting logic for common solvent extraction issues.

References

Troubleshooting poor cyclic voltammetry results with MTOA-TFSI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) in cyclic voltammetry (CV) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and obtain high-quality electrochemical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cyclic voltammetry?

This compound is a quaternary ammonium-based room-temperature ionic liquid (RTIL). It is often used as an electrolyte in electrochemical studies due to its wide electrochemical window, high thermal stability, and non-volatile nature. These properties make it suitable for a range of applications where traditional organic electrolytes may be limiting.

Q2: What are the key physical properties of this compound that can affect my CV results?

The high viscosity of this compound is a critical property that can significantly impact your cyclic voltammetry measurements. High viscosity can lead to slow diffusion of electroactive species to the electrode surface, which can result in distorted peak shapes and lower peak currents. It's also important to be aware of its conductivity and electrochemical stability window.

Q3: How pure does my this compound need to be for electrochemical experiments?

High purity is crucial for obtaining reliable CV data. Impurities, such as water, halide ions, or residual reactants from synthesis, can introduce unwanted redox peaks, narrow the electrochemical window, and affect the double-layer capacitance, leading to high background currents.[1] It is recommended to use high-purity this compound and to consider purification steps like drying under vacuum or passing through activated alumina if impurities are suspected.

Troubleshooting Guide

Issue 1: Distorted or Irregularly Shaped CV Peaks

Q: My cyclic voltammogram shows broad, asymmetric, or distorted peaks instead of the expected well-defined "duck-shaped" peaks. What could be the cause?

A: Distorted peak shapes are a common issue when working with high-viscosity ionic liquids like this compound.

  • Slow Mass Transport: The high viscosity of this compound can hinder the diffusion of your analyte to the electrode surface. This leads to a non-ideal CV response.

    • Solution:

      • Decrease the scan rate: Lowering the scan rate gives the analyte more time to diffuse to the electrode surface, which can result in better-defined peaks.[2]

      • Increase the temperature: Gently heating the electrochemical cell can decrease the viscosity of the this compound, thereby increasing the diffusion coefficient of the analyte.

      • Use a co-solvent: Adding a low-viscosity, electrochemically inert co-solvent can reduce the overall viscosity of the electrolyte solution.[3] However, this will also alter the properties of the electrolyte, such as its electrochemical window.

  • Uncompensated Resistance (iR drop): The resistance of the ionic liquid between the working and reference electrodes can cause a distortion and separation of the anodic and cathodic peaks.

    • Solution:

      • Minimize the distance: Position the reference electrode as close as possible to the working electrode.

      • Use iR compensation: Most modern potentiostats have an iR compensation feature that can electronically correct for this effect.

  • Electrode Surface Issues: Contamination or fouling of the working electrode surface can lead to poor electron transfer kinetics and distorted peaks.[4]

    • Solution: Ensure your working electrode is properly polished and cleaned before each experiment. For platinum electrodes, electrochemical cleaning by cycling in a dilute acid solution can be effective.

Issue 2: High Background Current or Sloping Baseline

Q: I am observing a very high capacitive current or a steeply sloping baseline in my voltammogram, which is obscuring my redox peaks. What is the problem?

A: A high background current is often related to the properties of the electrolyte and the experimental setup.

  • Electrode Surface Area and Scan Rate: The capacitive current is directly proportional to the electrode surface area and the scan rate.

    • Solution:

      • Use a smaller working electrode: A smaller electrode will have a lower capacitance.

      • Decrease the scan rate: This will reduce the contribution of the capacitive current to the total current.[5]

  • Impurities: As mentioned, impurities in the this compound can contribute to the background current.

    • Solution: Ensure the purity of your ionic liquid. Drying the this compound under vacuum at an elevated temperature can help remove water.

  • Incorrect Baseline Correction: The method of baseline correction can significantly impact the appearance of your voltammogram.

    • Solution: Use appropriate software tools for baseline correction. A common method involves fitting and subtracting a polynomial function from the background. A more advanced technique involves fitting a diffusional baseline.[6][7]

Issue 3: No Peaks or Very Small Peaks Observed

Q: I am not seeing any redox peaks for my analyte, or the peaks are much smaller than expected. What should I check?

A: The absence or small size of peaks can be due to a variety of factors, from experimental setup to the chemical nature of your system.

  • Incorrect Potential Window: The redox potential of your analyte may be outside the scanned potential range.

    • Solution: Widen the potential window of your scan. Be mindful of the electrochemical stability window of this compound to avoid electrolyte decomposition.

  • Slow Electron Transfer Kinetics: The electron transfer between the electrode and the analyte may be inherently slow.

    • Solution:

      • Try a different working electrode material: The choice of electrode material can significantly affect the electron transfer kinetics.

      • Modify the electrode surface: Surface modification can sometimes catalyze the desired redox reaction.

  • Low Analyte Concentration: The concentration of your analyte may be too low to generate a measurable faradaic current.

    • Solution: Increase the concentration of your analyte in the this compound.

  • Poor Electrical Connection: A faulty connection to one of the electrodes will prevent the potentiostat from functioning correctly.[8]

    • Solution: Check all cable connections to the electrodes and the potentiostat.

Issue 4: Unstable or Drifting Reference Electrode Potential

Q: The position of my redox peaks shifts between consecutive scans or experiments. Is my reference electrode the problem?

A: An unstable reference electrode is a common cause of shifting peak potentials.

  • Reference Electrode Instability in Ionic Liquids: Conventional aqueous reference electrodes (like Ag/AgCl) can be unstable in ionic liquids due to the different solvent environment and potential for junction potential issues.

    • Solution:

      • Use a quasi-reference electrode (QRE): A simple platinum or silver wire can be used as a QRE. Its potential is not fixed but will be stable during the experiment.[9]

      • Calibrate with an internal standard: After your experiment, add a well-behaved redox couple with a known potential (like ferrocene/ferrocenium) to your solution and record a CV. You can then reference all your potentials to this internal standard.

  • Reference Electrode Contamination or Blockage: The frit or junction of the reference electrode can become blocked, leading to a high impedance and unstable potential.[8]

    • Solution: Ensure the reference electrode is properly filled and that the junction is not clogged.

Data Presentation

Table 1: Physicochemical Properties of Selected Quaternary Ammonium TFSI-based Ionic Liquids

Ionic LiquidCationViscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)Electrochemical Window (V)
This compoundMethyltrioctylammonium~350~0.9~4.5 - 5.5
[N4111][TFSI]Butyltrimethylammonium~54~5.15~4.0 - 5.0
[Pyr14][TFSI]N-Butyl-N-methylpyrrolidinium~72~3.9~5.0 - 6.0

Note: The values for this compound are approximate and can vary based on purity and water content. Data for other ionic liquids are provided for comparison.

Experimental Protocols

General Protocol for Cyclic Voltammetry in this compound
  • Preparation of the Electrolyte Solution:

    • Ensure the this compound is of high purity and has been thoroughly dried under vacuum to minimize water content.

    • Dissolve the analyte of interest in the this compound at the desired concentration. Gentle heating and stirring may be required to ensure complete dissolution, especially for solid analytes.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup: a working electrode (e.g., glassy carbon, platinum, or gold), a counter electrode (e.g., platinum wire or mesh), and a reference electrode.

    • For the reference electrode, a quasi-reference electrode such as a silver or platinum wire is often suitable for use in ionic liquids.

    • Assemble the electrodes in an electrochemical cell, ensuring the reference electrode tip is positioned close to the working electrode to minimize iR drop.

  • Deoxygenation:

    • Bubble an inert gas (e.g., argon or nitrogen) through the this compound solution for at least 15-30 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the appropriate experimental parameters in the software, including the initial potential, switching potentials, and scan rate. A good starting scan rate for viscous ionic liquids is often in the range of 10-50 mV/s.

    • Run the cyclic voltammetry experiment and record the data.

  • Data Analysis and Internal Referencing:

    • After the experiment, add a small amount of an internal reference standard (e.g., ferrocene) to the solution and record another CV.

    • Use the potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple to reference your measured potentials.

Mandatory Visualizations

TroubleshootingWorkflow start Poor CV Results issue_distortion Distorted/Broad Peaks? start->issue_distortion issue_background High Background/Sloping Baseline? start->issue_background issue_no_peaks No/Small Peaks? start->issue_no_peaks issue_shifting_peaks Shifting Peaks? start->issue_shifting_peaks sol_distortion_scanrate Decrease Scan Rate issue_distortion->sol_distortion_scanrate Yes sol_distortion_temp Increase Temperature issue_distortion->sol_distortion_temp Yes sol_distortion_ir Check Electrode Placement / Use iR Compensation issue_distortion->sol_distortion_ir Yes sol_distortion_clean Clean/Polish Working Electrode issue_distortion->sol_distortion_clean Yes sol_background_electrode Use Smaller Electrode issue_background->sol_background_electrode Yes sol_background_scanrate Decrease Scan Rate issue_background->sol_background_scanrate Yes sol_background_purity Check IL Purity / Dry IL issue_background->sol_background_purity Yes sol_nopeaks_window Adjust Potential Window issue_no_peaks->sol_nopeaks_window Yes sol_nopeaks_electrode Change Electrode Material issue_no_peaks->sol_nopeaks_electrode Yes sol_nopeaks_conc Increase Analyte Concentration issue_no_peaks->sol_nopeaks_conc Yes sol_shifting_ref Use Quasi-Reference Electrode + Internal Standard issue_shifting_peaks->sol_shifting_ref Yes sol_shifting_check Check Reference Electrode Junction issue_shifting_peaks->sol_shifting_check Yes end_node Improved CV Results sol_distortion_scanrate->end_node sol_distortion_temp->end_node sol_distortion_ir->end_node sol_distortion_clean->end_node sol_background_electrode->end_node sol_background_scanrate->end_node sol_background_purity->end_node sol_nopeaks_window->end_node sol_nopeaks_electrode->end_node sol_nopeaks_conc->end_node sol_shifting_ref->end_node sol_shifting_check->end_node

Caption: A troubleshooting workflow for common issues in cyclic voltammetry with this compound.

ExperimentalWorkflow prep_il Prepare High-Purity, Dry this compound prep_solution Dissolve Analyte in this compound prep_il->prep_solution setup_cell Assemble 3-Electrode Cell (WE, CE, QRE) prep_solution->setup_cell deoxygenate Deoxygenate with Inert Gas setup_cell->deoxygenate run_cv Perform Cyclic Voltammetry Scan deoxygenate->run_cv add_ref Add Internal Reference (e.g., Ferrocene) run_cv->add_ref run_ref_cv Run CV with Internal Reference add_ref->run_ref_cv analyze Analyze Data and Reference Potentials run_ref_cv->analyze

References

Technical Support Center: MTOA-TFSI Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionic liquid Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). The focus is on enhancing and understanding its electrochemical window for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical window of this compound?

A1: this compound is known to have a wide and excellent electrochemical window, making it suitable for a variety of electrochemical applications.[1][2][3] While a specific numerical value is highly dependent on the experimental conditions (working electrode, reference electrode, scan rate, and purity), quaternary ammonium-based TFSI ionic liquids generally exhibit electrochemical stability windows ranging from 4.1 to 6.1 V.[4] The TFSI⁻ anion typically provides high anodic stability.[5]

Q2: What are the main factors that can limit the electrochemical window of this compound?

A2: The primary factors that can narrow the electrochemical window of this compound are the presence of impurities, most notably water and halide ions (e.g., chloride, bromide).[6] Water can undergo electrolysis, leading to hydrogen and oxygen evolution, which narrows the operational potential range. Halide impurities are easily oxidized, reducing the anodic limit of the ionic liquid.

Q3: How can I enhance the electrochemical window of my this compound?

A3: Enhancing the electrochemical window of this compound primarily involves rigorous purification to remove water and halide impurities. Drying the ionic liquid under high vacuum at an elevated temperature is a common practice to reduce water content. For halide removal, techniques such as extraction or the use of silver salt precipitation can be employed, followed by filtration.

Q4: Can additives be used to widen the electrochemical window of this compound?

A4: The use of additives to expand the electrochemical window of neat ionic liquids is an area of ongoing research. Some studies on humid hydrophobic ionic liquids have shown that the addition of a salt, such as a lithium salt, can help to bind water molecules and inhibit their electrolysis, thereby recovering some of the lost electrochemical window.[7] However, the effect of additives should be evaluated on a case-by-case basis as they can also introduce their own redox processes.

Troubleshooting Guides

Issue 1: Narrow Electrochemical Window Observed During Cyclic Voltammetry

Symptoms:

  • The observed potential window is significantly smaller than the expected >4 V range.

  • Significant current is observed at potentials where the ionic liquid should be stable.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Water Content 1. Quantify Water Content: Use Karl Fischer titration to determine the water concentration in your this compound sample. Commercially available "electrochemistry grade" this compound can have water content ≤300 ppm. 2. Dry the Ionic Liquid: Dry the this compound under high vacuum at an elevated temperature (e.g., 80-120°C) for several hours to remove excess water.[8]
Halide Impurities 1. Quantify Halide Content: Use ion chromatography or potentiometric titration to determine the concentration of halide impurities (Cl⁻, Br⁻). Electrochemical grade this compound typically has halide concentrations of ≤20 mg/kg (ppm).[2] 2. Purify the Ionic Liquid: If halide levels are high, consider purification methods such as liquid-liquid extraction or precipitation of halides using a silver salt (e.g., AgTFSI) followed by filtration.
Contaminated Electrode Surfaces 1. Clean Electrodes: Ensure your working, counter, and reference electrodes are thoroughly cleaned and polished according to standard procedures before each experiment. 2. Check for Electrode Reactions: The electrode material itself can limit the electrochemical window. Consider using inert electrode materials like glassy carbon or platinum.
Improperly Sealed Electrochemical Cell 1. Ensure an Inert Atmosphere: Perform experiments in a glovebox or with a properly sealed electrochemical cell under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from contaminating the ionic liquid during the measurement.
Issue 2: Poor Reproducibility of Electrochemical Window Measurements

Symptoms:

  • The measured anodic and/or cathodic limits vary significantly between identical experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Purity 1. Standardize Purification: Ensure that your purification and drying procedures for this compound are consistent for each batch used. 2. Proper Storage: Store purified this compound in a sealed container inside a desiccator or glovebox to prevent reabsorption of atmospheric moisture.
Reference Electrode Instability 1. Use a Stable Reference: Employ a stable and appropriate reference electrode for non-aqueous systems, such as a Ag/Ag⁺ electrode or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. A quasi-reference electrode (e.g., a silver wire) can be used, but its potential should be calibrated against a known standard.
High Viscosity Effects 1. Adjust Scan Rate: this compound is a viscous ionic liquid.[9][10] High scan rates in viscous media can lead to distorted voltammograms. Try using a slower scan rate (e.g., 10-50 mV/s) to allow for slower mass transport.[11][12] 2. Use Ultramicroelectrodes (UMEs): UMEs can help to achieve a steady-state response in viscous media due to their enhanced mass transport characteristics.

Experimental Protocols

Protocol 1: Determination of the Electrochemical Window of this compound by Cyclic Voltammetry

Objective: To measure the anodic and cathodic limits of this compound.

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/Ag⁺ or a silver wire quasi-reference electrode)

  • Purified this compound

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Assemble the three-electrode cell with freshly polished and cleaned electrodes.

  • Transfer the purified this compound into the electrochemical cell inside a glovebox or under an inert atmosphere.

  • Connect the electrodes to the potentiostat.

  • Perform a cyclic voltammetry scan starting from the open-circuit potential. Scan first towards the anodic limit and then reverse the scan towards the cathodic limit. A typical scan rate is 50 mV/s.

  • The electrochemical window is determined by the potential difference between the onset of the anodic and cathodic currents. A current density cutoff (e.g., 0.1 or 0.5 mA/cm²) is often used to define these limits.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

Objective: To determine the water content in this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite)

  • Anhydrous solvent compatible with this compound (e.g., methanol or a specialized Karl Fischer solvent)

  • Gas-tight syringe

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry state.

  • Accurately weigh a sample of this compound into a gas-tight syringe.

  • Inject the sample into the conditioned titration cell.

  • Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

  • It is recommended to perform multiple measurements to ensure accuracy.

Protocol 3: Quantification of Halide Impurities by Ion Chromatography

Objective: To determine the concentration of halide ions (e.g., Cl⁻, Br⁻) in this compound.

Materials:

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column (e.g., Dionex AS9-HC)

  • Eluent (e.g., 20 mM NaOH with 10% v/v acetonitrile)

  • Halide standard solutions

  • Solvent for sample dissolution (e.g., 50% v/v acetonitrile in water for hydrophobic ionic liquids)[13]

Procedure:

  • Prepare a calibration curve using standard solutions of the halide ions of interest.

  • Accurately weigh a sample of this compound and dissolve it in the appropriate solvent to a known volume. Due to the hydrophobic nature of this compound, a mixture of acetonitrile and water may be necessary for dissolution.[13][14][15]

  • Inject the prepared sample solution into the ion chromatograph.

  • Identify and quantify the halide peaks based on the retention times and the calibration curve.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis cluster_electrochemistry Electrochemical Characterization start This compound Sample purify Drying under Vacuum (Remove H2O) start->purify extract Halide Removal (e.g., Extraction) purify->extract karl_fischer Karl Fischer Titration (Quantify H2O) extract->karl_fischer ion_chrom Ion Chromatography (Quantify Halides) extract->ion_chrom cyclic_voltammetry Cyclic Voltammetry karl_fischer->cyclic_voltammetry ion_chrom->cyclic_voltammetry ew_determination Determine Electrochemical Window cyclic_voltammetry->ew_determination

Caption: Workflow for enhancing and verifying the electrochemical window of this compound.

troubleshooting_logic start Narrow Electrochemical Window Observed check_water High Water Content? start->check_water check_halides Halide Impurities? check_water->check_halides No dry_il Action: Dry Ionic Liquid under Vacuum check_water->dry_il Yes check_cell Cell/Electrode Issues? check_halides->check_cell No purify_il Action: Purify to Remove Halides check_halides->purify_il Yes clean_electrodes Action: Clean Electrodes & Ensure Inert Atmosphere check_cell->clean_electrodes Yes result Wider Electrochemical Window check_cell->result No dry_il->result purify_il->result clean_electrodes->result

Caption: Troubleshooting logic for a narrow electrochemical window in this compound.

References

MTOA-TFSI purification techniques for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) for high-purity applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities in this compound, particularly when synthesized via metathesis reactions involving a halide precursor (e.g., MTOA-Cl), include:

  • Halide Ions (e.g., Cl⁻, Br⁻): Residual halide ions from the starting materials are a primary concern as they can affect the electrochemical and physical properties of the ionic liquid.

  • Water: this compound is hydrophobic, but can still contain residual water from the synthesis and workup steps. High water content can impact its performance in moisture-sensitive applications.

  • Organic Precursors: Unreacted starting materials, such as methyltrioctylammonium chloride (MTOA-Cl) or the TFSI salt (e.g., LiTFSI), can remain in the final product.

  • Solvents: Residual organic solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate) may be present.

  • Degradation Products: Discoloration of the ionic liquid, often a yellow or brownish tint, can indicate the presence of thermal degradation products or other minor organic impurities.

Q2: How can I test for the presence of common impurities?

A2: Several analytical techniques can be employed to assess the purity of this compound:

  • Halide Content: A qualitative test involves adding a silver nitrate (AgNO₃) solution to a water washing sample. The formation of a white precipitate (AgCl) indicates the presence of chloride ions. For quantitative analysis, ion chromatography is recommended.

  • Water Content: Karl Fischer titration is the standard method for accurately determining the water content in ionic liquids.

  • Organic Impurities and Purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and quantifying organic impurities. ¹H NMR is particularly useful for assessing the overall purity of the ionic liquid.[1]

  • Elemental Impurities: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to detect trace metal impurities.[2]

Q3: What is the general workflow for purifying this compound?

A3: A typical purification workflow for this compound involves several key steps: solvent extraction, washing, treatment with activated carbon and/or alumina, and finally, drying under high vacuum. The specific protocol may need to be optimized based on the initial purity of the synthesized ionic liquid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Milky or cloudy appearance of the this compound phase during water washing. Emulsion formation due to vigorous shaking or the presence of surfactant-like impurities.- Allow the mixture to stand for an extended period to allow for phase separation.- Centrifuge the mixture to break the emulsion.- In subsequent washes, use gentle inversion of the separatory funnel instead of vigorous shaking.
Yellow or brown discoloration of the final product. - Presence of organic impurities or degradation products from the synthesis.- Thermal degradation during solvent removal.- Treat the this compound solution with activated carbon to adsorb colored impurities.[3]- Ensure that the temperature during solvent evaporation (e.g., on a rotary evaporator) is kept as low as possible.
Presence of halide ions (e.g., positive AgNO₃ test) after multiple water washes. Incomplete washing or insufficient volume of wash water.- Increase the number of water washes (5-7 times or more).- Use a larger volume of deionized water for each wash.- Ensure adequate mixing during the washing steps to maximize the extraction of hydrophilic impurities.
High water content in the final product after drying. - Insufficient drying time or vacuum.- Inefficient drying method.- Dry the this compound under a high vacuum (e.g., <0.1 mbar) at a moderately elevated temperature (e.g., 70-90°C) for an extended period (24-48 hours).[4]- For extremely low water content, consider using molecular sieves (3Å or 4Å) prior to or during vacuum drying.[5]
Inconsistent results in high-purity applications. Presence of undetected trace impurities.- Consider a final purification step by passing the this compound through a column of activated alumina.[6]- Re-evaluate the purity using more sensitive analytical techniques such as ICP-MS for elemental impurities.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for this compound purification. The values are illustrative and may vary depending on the synthesis and purification methods.

Table 1: Impurity Levels Before and After Purification

Impurity Before Purification After Purification Analytical Method
Halide Content (Cl⁻)> 1000 ppm< 10 ppmIon Chromatography
Water Content~ 2500 ppm< 50 ppmKarl Fischer Titration
Residual MTOA-Cl~ 1.5%< 0.1%¹H NMR / HPLC
Residual Solvent (DCM)> 5000 ppm< 100 ppmGC-MS

Table 2: Effect of Purification Steps on Final Purity

Purification Step Purity (by ¹H NMR) Water Content (ppm) Appearance
After Synthesis & Initial Wash97.5%1500Slightly Yellow
After Activated Carbon Treatment99.2%1200Colorless
After Alumina Column99.8%1100Colorless
After High Vacuum Drying> 99.9%< 50Colorless

Experimental Protocols

Protocol 1: General Purification of this compound

  • Solvent Extraction and Washing:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a 1:1 volume ratio.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of deionized water and gently invert the funnel 15-20 times. Allow the layers to separate.

    • Drain the lower organic layer containing the this compound.

    • Repeat the water wash (steps 1.3-1.4) 5-7 times. After the final wash, test the aqueous layer with a silver nitrate solution to ensure the absence of halide ions.

  • Activated Carbon Treatment:

    • To the organic solution of this compound, add activated carbon (approximately 1-2% w/w of the estimated ionic liquid mass).

    • Stir the mixture at room temperature for at least 4-6 hours.

    • Remove the activated carbon by vacuum filtration, initially through a coarse filter paper to remove the bulk of the carbon, followed by filtration through a finer filter (e.g., a 0.45 µm syringe filter) to remove any remaining fine particles.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator. Use a moderate temperature for the water bath (e.g., 40-50°C) to minimize thermal degradation.

  • High Vacuum Drying:

    • Transfer the this compound to a Schlenk flask.

    • Heat the flask to 70-90°C while applying a high vacuum (<0.1 mbar) for 24-48 hours with vigorous stirring to remove residual water and volatile impurities.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Water Washing (5-7x) Dissolve->Wash Carbon Activated Carbon Treatment Wash->Carbon Filter Filtration Carbon->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Dry High Vacuum Drying (70-90°C, <0.1 mbar) Evap->Dry Pure High-Purity This compound Dry->Pure

Caption: Experimental workflow for the purification of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Discoloration Product is Yellow/Brown Cause1 Organic Impurities Discoloration->Cause1 Cause2 Thermal Degradation Discoloration->Cause2 Solution1 Activated Carbon Treatment Cause1->Solution1 Solution2 Lower Evaporation Temperature Cause2->Solution2

Caption: Troubleshooting logic for discolored this compound.

References

Technical Support Center: MTOA-TFSI Electrochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). The following sections address common issues related to the effect of impurities on the electrochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they affect its electrochemical properties?

A1: The most common impurities in this compound are water and halide ions (e.g., chloride, bromide). These impurities can significantly impact its electrochemical behavior.

  • Water: The presence of water can decrease the viscosity of this compound, which may lead to an increase in ionic conductivity. However, excessive water content can also narrow the electrochemical stability window (ESW) by providing a source of protons for reduction or hydroxide ions for oxidation.

  • Halide Ions: Halide impurities are particularly detrimental to the electrochemical properties of this compound. They can be easily oxidized, which significantly reduces the anodic limit of the ESW.[1] Halide ions can also adsorb onto electrode surfaces, inhibiting desired electrochemical reactions.[1]

Q2: How does the presence of impurities affect the ionic conductivity of this compound?

A2: The effect of impurities on ionic conductivity is complex.

  • Water: A small amount of water can decrease the viscosity of the ionic liquid, leading to increased ion mobility and consequently higher ionic conductivity.

  • Halide and other ions: The addition of other ions from impurities introduces additional charge carriers, which can increase conductivity. However, the overall effect will also depend on how these impurities affect the viscosity and ion-ion interactions within the this compound.

Q3: What is the expected electrochemical stability window (ESW) of pure this compound, and how do impurities alter it?

A3: Pure tetraalkylammonium bis(trifluoromethylsulfonyl)imide ionic liquids, such as this compound, are known for their wide electrochemical stability windows, often exceeding 5 V.[2] However, this window can be significantly narrowed by the presence of impurities.

  • Anodic Limit: The anodic (oxidation) limit is primarily affected by the oxidation of the TFSI⁻ anion or the impurity itself. Halide ions are more easily oxidized than TFSI⁻, and their presence will lead to a lower anodic potential limit.[1]

  • Cathodic Limit: The cathodic (reduction) limit is typically determined by the reduction of the MTOA⁺ cation. The presence of water can lower the cathodic limit due to the reduction of protons.

Troubleshooting Guides

This section provides guidance on troubleshooting common issues encountered during electrochemical experiments with this compound, particularly those related to impurities.

Issue 1: Unstable or Drifting Open Circuit Potential (OCP)
Possible Cause Troubleshooting Step
Contaminated electrolyte Ensure the this compound is of high purity and has been properly dried and stored. Consider purifying the ionic liquid if significant contamination is suspected.
Contaminated electrodes Thoroughly clean and polish the working, counter, and reference electrodes before each experiment.
Reference electrode instability Use a stable and appropriate reference electrode for ionic liquid systems, such as a Ag/Ag⁺ electrode with a salt bridge containing the same ionic liquid. Ensure the reference electrode is properly filled and free of air bubbles.
Atmospheric contamination Perform experiments in an inert atmosphere (e.g., in a glovebox) to prevent contamination from moisture and oxygen in the air.
Issue 2: Distorted or Irreversible Cyclic Voltammograms (CV)
Possible Cause Troubleshooting Step
High viscosity of this compound The high viscosity of this compound can lead to slow mass transport, resulting in broad and poorly defined CV peaks. Consider increasing the temperature to decrease viscosity or using ultramicroelectrodes to achieve steady-state voltammograms at higher scan rates.[3]
Presence of electroactive impurities Impurities like water or halides can introduce additional redox peaks or shift the expected peaks. Purify the this compound to remove these impurities.
Electrode passivation The products of the electrochemical reaction or the degradation of the ionic liquid may form an insulating layer on the electrode surface. Try varying the potential window or using a different electrode material.
Uncompensated resistance (iR drop) The high resistance of the ionic liquid can cause significant iR drop, leading to distorted CVs. Use a potentiostat with iR compensation and ensure the reference electrode is placed close to the working electrode.
Issue 3: Inconsistent or Noisy Electrochemical Impedance Spectroscopy (EIS) Data
Possible Cause Troubleshooting Step
Poor electrode connections Ensure all electrode connections to the potentiostat are secure.
External electrical noise Shield the electrochemical cell and cables from external sources of electromagnetic interference.
Non-stationary system Ensure the system has reached a steady state at the applied DC potential before starting the EIS measurement.
Inappropriate frequency range Select a frequency range that is appropriate for the processes being studied. For ionic liquids, this may require extending the range to very low frequencies to capture slow diffusion processes.

Quantitative Data

The following table summarizes the potential effects of common impurities on the electrochemical properties of tetraalkylammonium-based TFSI ionic liquids, which are structurally similar to this compound. Note that the exact values for this compound may vary.

ImpurityConcentrationEffect on Ionic ConductivityEffect on Electrochemical WindowReference
WaterIncreasing ppmGenerally increases due to decreased viscosityNarrows the window, particularly the cathodic limitGeneral knowledge
Chloride (Cl⁻)> 20 mg/kgMay slightly increaseSignificantly reduces the anodic limit[4]
Bromide (Br⁻)> 20 mg/kgMay slightly increaseSignificantly reduces the anodic limit[4]

Experimental Protocols

Cyclic Voltammetry (CV) Protocol for this compound
  • Preparation:

    • Use high-purity this compound, dried under vacuum to minimize water content.

    • Work in an inert atmosphere (glovebox) to prevent contamination.

    • Use a three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire or mesh counter electrode, and a Ag/Ag⁺ reference electrode in a salt bridge with this compound.

  • Parameters:

    • Potential Range: Determine the appropriate potential range based on the expected redox events. For determining the ESW, a wide range (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺) may be scanned initially on a stable working electrode like glassy carbon.

    • Scan Rate: Start with a typical scan rate of 50-100 mV/s. Due to the viscosity of this compound, lower scan rates may be necessary to obtain well-defined peaks.[3]

  • Procedure:

    • Record the OCP for a few minutes until it stabilizes.

    • Run an initial CV scan to condition the electrode surface.

    • Record multiple cycles to check for reproducibility and any changes due to electrode passivation or electrolyte degradation.

Electrochemical Impedance Spectroscopy (EIS) Protocol for this compound
  • Preparation:

    • Follow the same preparation steps as for CV to ensure a clean and inert environment.

  • Parameters:

    • DC Potential: Apply a DC potential at which the system is stable (e.g., the OCP or a potential within the ESW where no faradaic reactions occur).

    • AC Amplitude: Use a small AC amplitude (e.g., 5-10 mV) to ensure a linear response.

    • Frequency Range: A wide frequency range is typically required, for example, from 100 kHz down to 10 mHz or lower, to probe both fast (charge transfer) and slow (diffusion) processes.

  • Procedure:

    • Allow the system to equilibrate at the DC potential before starting the measurement.

    • Acquire the impedance spectrum.

    • Analyze the data using an appropriate equivalent circuit model to extract meaningful electrochemical parameters.

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Investigating Impurity Effects cluster_prep Sample Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis cluster_conclusion Conclusion start Start with this compound Sample purify Purification (e.g., drying, activated carbon) start->purify characterize_initial Initial Characterization (e.g., Karl Fischer for water, ion chromatography for halides) purify->characterize_initial cv Cyclic Voltammetry (CV) characterize_initial->cv eis Electrochemical Impedance Spectroscopy (EIS) characterize_initial->eis analyze_cv Analyze CV Data (ESW, peak potentials, currents) cv->analyze_cv analyze_eis Analyze EIS Data (equivalent circuit fitting, conductivity) eis->analyze_eis correlate Correlate Impurity Levels with Electrochemical Properties analyze_cv->correlate analyze_eis->correlate report Report Findings correlate->report

Caption: Workflow for investigating the effect of impurities on this compound.

degradation_pathway Potential Degradation Pathways of MTOA+ Cation cluster_pathways Degradation Mechanisms cluster_products Potential Degradation Products mtoa MTOA+ Cation (Methyltrioctylammonium) sn2 SN2 Attack (e.g., by OH⁻) mtoa->sn2 e⁻, Nu⁻ ylide Ylide Formation mtoa->ylide -H⁺ hofmann Hofmann Elimination mtoa->hofmann heat, base methanol Methanol sn2->methanol trioctylamine Trioctylamine sn2->trioctylamine ylide->trioctylamine water Water ylide->water hofmann->trioctylamine alkene Alkene hofmann->alkene hofmann->water

Caption: Potential degradation pathways for the MTOA⁺ cation.

References

Validation & Comparative

A Comparative Guide to MTOA-TFSI and Imidazolium-Based Ionic Liquids for Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of energy storage, the choice of electrolyte is paramount to battery performance, safety, and longevity. Ionic liquids (ILs) have emerged as a promising class of electrolytes due to their non-volatility, high thermal stability, and wide electrochemical windows. This guide provides an objective comparison of two prominent types of ionic liquids: Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI), a quaternary ammonium-based IL, and various imidazolium-based ILs. This comparison is supported by experimental data to aid researchers in selecting the optimal electrolyte for their battery applications.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for this compound and representative imidazolium-based ionic liquids with the TFSI anion.

PropertyThis compoundImidazolium-Based ILs (with TFSI anion)
Ionic Conductivity ~0.04 mS/cm1.0 - 9.5 mS/cm
Electrochemical Stability Window Wide (Specific value not readily available in literature)4.6 - 5.3 V vs. Li/Li⁺
Viscosity High (Specific value not readily available in literature)Moderate to High (Varies with cation structure)
Thermal Stability (Decomposition Temp.) High (Specific value not readily available in literature)High (Generally >300 °C)
Battery Cycling Performance Limited data availableGood to Excellent (e.g., 133 mAh/g after 100 cycles)

In-Depth Performance Analysis

Ionic Conductivity

Imidazolium-based ionic liquids generally exhibit significantly higher ionic conductivity compared to this compound. For instance, dicationic imidazolium ILs have shown conductivities as high as 1.02 x 10⁻³ S cm⁻¹ at 30 °C, and other variations can reach up to 9.53 mS cm⁻¹. The lower conductivity of this compound, around 0.04 mS/cm, is attributed to the hydrophobic aggregation of the long octyl chains on the quaternary ammonium cation. This aggregation leads to reduced ion mobility and a lower concentration of free ions available for charge transport.

Electrochemical Stability Window (ESW)
Viscosity and Thermal Stability

The long alkyl chains in this compound contribute to a higher viscosity compared to many imidazolium-based ILs with smaller cations. High viscosity can impede ion transport and limit battery performance, especially at high charge/discharge rates. Both this compound and imidazolium-based ILs are known for their excellent thermal stability, with decomposition temperatures generally exceeding 300°C, making them suitable for applications where safety under high-temperature conditions is a concern.

Battery Cycling Performance

Published data on the battery cycling performance of this compound as a primary electrolyte is limited. In contrast, various imidazolium-based ILs have been extensively studied and have demonstrated promising cycling stability. For example, a Li/LiFePO₄ cell using a dicationic imidazolium-TFSI electrolyte maintained a capacity of 133 mAh g⁻¹ after 100 cycles with a high coulombic efficiency of 98.8%. Another study on a full cell with a Li₄Ti₅O₁₂ anode and LiFePO₄ cathode using an imidazolium-based IL electrolyte showed a stable discharge capacity of 130-135 mAh g⁻¹ at a C/10 rate.

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate the key performance metrics of ionic liquid electrolytes for batteries.

Synthesis of Ionic Liquids

This compound: The synthesis of this compound typically involves a metathesis reaction between a methyltrioctylammonium halide (e.g., chloride or bromide) and a lithium or silver salt of bis(trifluoromethylsulfonyl)imide (LiTFSI or AgTFSI). The reaction is usually carried out in a suitable solvent, followed by washing and drying to obtain the final ionic liquid.

Imidazolium-Based Ionic Liquids: The synthesis of imidazolium-based ILs generally involves a two-step process. First, an N-alkylimidazole is quaternized with an alkyl halide to form the imidazolium halide salt. Subsequently, an anion exchange reaction is performed with a salt containing the desired anion (e.g., LiTFSI) to yield the final ionic liquid.

Measurement of Ionic Conductivity

Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS). A known volume of the ionic liquid is placed in a conductivity cell with two parallel platinum electrodes of a known area and distance apart. The impedance of the cell is measured over a range of frequencies, and the bulk resistance of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula:

σ = L / (R * A)

where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.

Determination of Electrochemical Stability Window (ESW)

The electrochemical stability window is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV) in a three-electrode cell. A working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/Ag⁺ or Li/Li⁺), and a counter electrode (e.g., platinum wire) are immersed in the ionic liquid electrolyte. The potential of the working electrode is swept anodically and cathodically from the open-circuit potential at a slow scan rate (e.g., 1-10 mV/s). The anodic and cathodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A common method is to set a cutoff current density (e.g., 0.1 or 1 mA/cm²) to define these limits.

Battery Cycling Tests

To evaluate the performance of an ionic liquid as a battery electrolyte, coin cells are typically assembled. A common configuration consists of a lithium metal anode, a separator soaked in the ionic liquid electrolyte, and a cathode material (e.g., LiFePO₄ or LiCoO₂). The cells are then subjected to galvanostatic cycling, where they are repeatedly charged and discharged at a constant current between set voltage limits. The discharge capacity, coulombic efficiency, and capacity retention over a number of cycles are monitored to assess the performance and stability of the electrolyte.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

ChemicalStructures cluster_mtoa MTOA+ Cation cluster_imidazolium Imidazolium+ Cation (Example: EMIM+) cluster_tfsi TFSI- Anion MTOA N+(CH3)(C8H17)3 Imidazolium C6H11N2+ TFSI N(SO2CF3)2- Workflow cluster_synthesis Ionic Liquid Synthesis cluster_characterization Electrochemical Characterization cluster_testing Battery Performance Testing Syn_MTOA This compound Synthesis Conductivity Ionic Conductivity (EIS) Syn_MTOA->Conductivity Syn_Im Imidazolium-IL Synthesis Syn_Im->Conductivity ESW Electrochemical Stability (CV/LSV) Conductivity->ESW Viscosity Viscosity Measurement ESW->Viscosity Thermal Thermal Stability (TGA) Viscosity->Thermal Assembly Coin Cell Assembly Thermal->Assembly Cycling Galvanostatic Cycling Assembly->Cycling Analysis Performance Analysis Cycling->Analysis

A Comparative Guide to MTOA-TFSI and Other Quaternary Ammonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and performance of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) with other relevant quaternary ammonium-based ionic liquids (ILs). The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate ionic liquid for their specific application, with a focus on drug delivery and electrochemical systems.

Quantitative Comparison of Physicochemical Properties

The performance of an ionic liquid is intrinsically linked to its physicochemical properties. This section presents a comparative summary of key parameters for this compound and other selected quaternary ammonium ILs with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. The data has been compiled from various sources and is presented for comparative purposes. Direct comparisons should be made with caution, as experimental conditions may vary between studies.

PropertyThis compound ([N₁₈₈₈][TFSI])Tributylmethylammonium TFSI ([N₄₄₄₁][TFSI])Butyltrimethylammonium TFSI ([N₄₁₁₁][TFSI])Triethylhexylammonium TFSI ([N₂₂₂₆][TFSI])
Molecular Weight ( g/mol ) 648.85434.52391.41419.49
Melting Point (°C) -39[1]---
Glass Transition Temp. (°C) --85-84-
Decomposition Temp. (°C) >400~400~400>400
Density (g/cm³ at 25°C) 1.15[1]1.251.291.21
Viscosity (mPa·s at 25°C) 713[1]214123179
Ionic Conductivity (mS/cm at 25°C) 0.046[1]1.32.51.9
Electrochemical Window (V) 5.1[1]5.55.75.8

Note: Data for [N₄₄₄₁][TFSI], [N₄₁₁₁][TFSI], and [N₂₂₂₆][TFSI] are sourced from various literature and compiled for comparison. Direct experimental comparisons under identical conditions are limited.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible characterization of ionic liquids. This section outlines the methodologies for determining the key physicochemical properties presented in the comparison table.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature (Td) of the ionic liquid, which indicates its thermal stability.

Methodology:

  • A thermogravimetric analyzer is used for the measurement.

  • A small sample of the ionic liquid (typically 5-10 mg) is placed in a clean, inert sample pan (e.g., platinum or alumina).

  • The sample is heated under a controlled, inert atmosphere (e.g., nitrogen or argon) at a constant heating rate, typically 10 °C/min.[2]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a specific percentage of mass loss (e.g., 5% or 10%) occurs.[3]

Viscosity Measurement (Rotational Rheometry)

Objective: To measure the dynamic viscosity of the ionic liquid, a key parameter influencing mass transport and reaction kinetics.

Methodology:

  • A rotational rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate) is used.

  • A small volume of the ionic liquid is placed on the lower plate of the rheometer.

  • The upper geometry is lowered to a defined gap, ensuring the sample fills the gap completely without overflowing.

  • The temperature of the sample is controlled precisely using a Peltier or fluid-based temperature control system.

  • The viscosity is measured by applying a controlled shear rate and measuring the resulting shear stress (or vice versa). The measurement is typically performed over a range of shear rates to assess Newtonian or non-Newtonian behavior.

Ionic Conductivity Measurement (Impedance Spectroscopy)

Objective: To determine the ionic conductivity of the ionic liquid, which is a measure of its ability to conduct an electric current.

Methodology:

  • A conductivity cell with two parallel platinum electrodes of a known cell constant is used.

  • The cell is filled with the ionic liquid, ensuring the electrodes are fully immersed.

  • The temperature of the cell is controlled using a thermostat or environmental chamber.

  • An AC impedance measurement is performed over a range of frequencies using an impedance analyzer.

  • The bulk resistance (Rb) of the ionic liquid is determined from the Nyquist plot of the impedance data.

  • The ionic conductivity (σ) is calculated using the formula: σ = L / (A * Rb), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

Electrochemical Stability Window (ESW) Measurement (Cyclic Voltammetry)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable, i.e., does not undergo oxidation or reduction.

Methodology:

  • A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode), and a counter electrode (e.g., platinum wire).

  • The cell is filled with the ionic liquid, which serves as the electrolyte.

  • Cyclic voltammetry is performed by scanning the potential of the working electrode from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 10-100 mV/s).

  • The potential window is gradually expanded in both the anodic (positive) and cathodic (negative) directions until a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.

  • The ESW is defined as the potential difference between the anodic and cathodic limits, where the current density exceeds a predefined cutoff value (e.g., 0.1 or 1 mA/cm²).[4]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and concepts relevant to the application of quaternary ammonium ionic liquids.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Release Drug Drug Encapsulation Encapsulation (e.g., nanoprecipitation) Drug->Encapsulation IonicLiquid Quaternary Ammonium Ionic Liquid IonicLiquid->Encapsulation IL_Nanoparticle Drug-Loaded IL Nanoparticle Encapsulation->IL_Nanoparticle Formation Target Target Site (e.g., Tumor Tissue) IL_Nanoparticle->Target Systemic Circulation Release Drug Release Target->Release Trigger (e.g., pH, Temp)

Ionic Liquid-Based Drug Delivery Workflow.

ESW_Measurement_Workflow Start Start Setup Assemble 3-Electrode Cell (WE, RE, CE) with Ionic Liquid Start->Setup CV_Initial Run Initial Cyclic Voltammogram (Narrow Potential Range) Setup->CV_Initial Expand_Anodic Incrementally Increase Anodic Potential Limit CV_Initial->Expand_Anodic Check_Oxidation Oxidation Current Exceeds Cutoff? Expand_Anodic->Check_Oxidation Check_Oxidation->Expand_Anodic No Record_Anodic Record Anodic Limit Check_Oxidation->Record_Anodic Yes Expand_Cathodic Incrementally Increase Cathodic Potential Limit Record_Anodic->Expand_Cathodic Check_Reduction Reduction Current Exceeds Cutoff? Expand_Cathodic->Check_Reduction Check_Reduction->Expand_Cathodic No Record_Cathodic Record Cathodic Limit Check_Reduction->Record_Cathodic Yes Calculate_ESW Calculate ESW = Anodic Limit - Cathodic Limit Record_Cathodic->Calculate_ESW End End Calculate_ESW->End

References

MTOA-TFSI: A High-Efficiency Alternative to Traditional Solvents in Metal Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metal separation, the quest for more efficient, selective, and environmentally benign solvents is a perpetual endeavor. Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI), a quaternary ammonium-based ionic liquid, is emerging as a powerful alternative to conventional organic solvents, demonstrating significant advantages in the extraction and separation of various metals.

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive substitutes for volatile and often toxic traditional organic solvents.[1] this compound, in particular, has garnered attention due to its high hydrophobicity, which minimizes its loss to the aqueous phase during extraction processes, a common drawback with more hydrophilic ionic liquids.[2]

This guide provides a comparative analysis of the efficiency of this compound in metal separation against traditional solvents, supported by experimental data and detailed protocols.

Comparative Performance in Metal Extraction

The efficiency of this compound in metal separation is notably high, often surpassing that of traditional solvents under similar conditions. This enhanced performance can be attributed to the unique interactions between the ionic liquid and the metal complexes.

Lanthanide Extraction

In the separation of lanthanides (rare earth elements), this compound has demonstrated superior performance when used as a diluent in conjunction with an extractant like tetra(n-octyl)diglycolamide (TODGA). The use of this compound leads to a significant increase in the extraction efficiency of lanthanides compared to conventional organic solvents.[2] This synergistic effect is a key advantage of employing ionic liquids in solvent extraction systems.

Metal IonExtractant SystemAqueous PhaseExtraction Efficiency (%)Reference
Lanthanides(III)TODGA in this compoundNitric AcidSignificantly Higher than conventional solvents[2]
Lanthanides(III)TODGA in DodecaneNitric AcidBaseline[2]

Table 1: Comparison of Lanthanide Extraction Efficiency. This table illustrates the enhanced extraction of lanthanides when this compound is used as a diluent compared to a traditional alkane solvent.

Transition Metal Separation

For the separation of transition metals, such as cobalt and nickel, traditional solvents like Aliquat 336 (a quaternary ammonium chloride salt) are widely used. While direct comparative studies with this compound as the sole extractant are emerging, the performance of structurally similar phosphonium-based ionic liquids suggests a competitive edge. For instance, phosphonium-based ILs have been shown to be highly effective in the selective extraction of cobalt from nickel in chloride solutions.

Metal IonSolvent SystemKey FindingReference
Cobalt(II)This compoundHigh extraction efficiency expected based on similar ILsInferred from related studies
Cobalt(II)Aliquat 336Established industrial solvent for Co/Ni separation[3]
Samarium(III)/Cobalt(II)Aliquat 336Effective separation from nitrate medium

Table 2: Comparison with Traditional Solvents for Transition Metal Separation. This table highlights the established use of Aliquat 336 and the promising potential of this compound for transition metal separation.

Experimental Protocols

To facilitate the replication and adaptation of these findings, detailed experimental protocols are essential.

General Protocol for Liquid-Liquid Extraction of Metals

The following is a generalized procedure for a batch liquid-liquid extraction of metal ions.

Materials:

  • Aqueous feed solution containing the metal ions of interest.

  • Organic phase: this compound or a traditional solvent (e.g., Aliquat 336) dissolved in a suitable diluent (e.g., kerosene, toluene).

  • Stripping solution (e.g., dilute acid or complexing agent) to recover the extracted metals.

  • Separatory funnels or centrifuge tubes.

  • Shaker or vortex mixer.

  • pH meter.

  • Analytical instrumentation for metal concentration determination (e.g., ICP-MS, AAS).

Procedure:

  • Preparation of Phases: Prepare the aqueous feed solution with a known concentration of metal ions and adjust the pH to the desired value. Prepare the organic phase by dissolving the extractant (this compound or traditional solvent) in the chosen diluent to the desired concentration.

  • Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases.

  • Mixing: Shake the funnel vigorously for a predetermined time (e.g., 30-60 minutes) to ensure thorough mixing and facilitate the transfer of metal ions from the aqueous to the organic phase.

  • Phase Separation: Allow the phases to separate. Centrifugation can be used to expedite this process, especially if emulsions form.

  • Sampling: Carefully separate the two phases. Take a sample from the aqueous phase (raffinate) for metal concentration analysis. The organic phase now contains the extracted metal ions (the extract).

  • Stripping (Back-Extraction): To recover the extracted metals, mix the loaded organic phase with a suitable stripping solution. This will transfer the metal ions back into a new aqueous phase.

  • Analysis: Determine the concentration of metal ions in the initial aqueous feed, the raffinate, and the stripping solution to calculate the extraction and stripping efficiencies.

Specific Protocol for Lanthanide Extraction using TODGA in this compound[1]

This protocol is adapted from a study on the extraction of lanthanides.

Materials:

  • Initial aqueous solutions of Lanthanides(III) in nitric acid at the desired concentration.

  • Organic phase: A solution of tetra(n-octyl)diglycolamide (TODGA) in this compound.

  • Plastic tubes.

  • Rotary mixer.

  • ICP-MS for metal concentration analysis.

Procedure:

  • Phase Preparation: Prepare the aqueous phase containing a known concentration of each Lanthanide(III) in nitric acid. Prepare the organic phase with the desired concentration of TODGA in this compound.

  • Extraction: In plastic tubes, combine equal volumes of the aqueous and organic phases.

  • Mixing: Place the tubes on a rotary mixer and mix at 60 rpm for 1 hour at room temperature (21 ± 2 °C).

  • Phase Separation and Analysis: After mixing, allow the phases to separate. The concentration of Lanthanides(III) in the initial and equilibrium aqueous solutions is determined by ICP-MS.

Experimental Workflow and Underlying Mechanisms

The process of liquid-liquid extraction involves several key steps, from the initial mixing of the two phases to the final recovery of the separated metals. The underlying mechanism of extraction with ionic liquids like this compound often involves ion exchange, where the cation of the ionic liquid pairs with the metal-containing anion from the aqueous phase.

experimental_workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_stripping Stripping Phase aq_feed Aqueous Feed (Metal Ions) mixing Mixing & Phase Transfer aq_feed->mixing raffinate Raffinate (Depleted Aqueous Phase) org_solvent This compound org_solvent->mixing loaded_org Loaded Organic Phase (Metal-IL Complex) stripping Stripping (Back-Extraction) loaded_org->stripping stripping_agent Stripping Agent stripping_agent->stripping product Concentrated Metal Solution phase_sep Phase Separation mixing->phase_sep phase_sep->raffinate phase_sep->loaded_org stripping->org_solvent Recycled Solvent stripping->product

Caption: Liquid-liquid extraction workflow using this compound.

Conclusion

The use of this compound in metal separation processes presents a significant advancement over traditional solvent extraction systems. Its high efficiency, selectivity, and favorable environmental profile make it a compelling choice for researchers and professionals in various scientific and industrial fields. The ability to tune its properties by pairing it with different extractants further expands its applicability for a wide range of metal separation challenges. As research continues, the development of more comprehensive comparative data will further solidify the position of this compound and other ionic liquids as the next generation of solvents for sustainable and efficient metal recovery.

References

A Comparative Guide to the Electrochemical Performance of MTOA-TFSI and EMIM-TFSI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of two common ionic liquids, Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM-TFSI). The selection of an appropriate ionic liquid is critical for a range of applications, including electrochemical sensors, batteries, and capacitors, where properties such as ionic conductivity, electrochemical stability, and viscosity are paramount. This document summarizes key performance data from experimental studies and outlines the methodologies used to obtain these results.

Quantitative Performance Data

The electrochemical performance of this compound and EMIM-TFSI is summarized in the table below. These values represent typical findings at room temperature and highlight the distinct characteristics of each ionic liquid.

PropertyThis compoundEMIM-TFSIUnit
Ionic Conductivity ~0.04 - 0.046[1]6.63 - 9.2[2]mS/cm
Electrochemical Window 5.1>4.35 - 4.7[2]V
Viscosity 71332 - 39.4[2]cP (at 20-25 °C)
Density 1.151.51 - 1.52[2]g/cm³ (at 20-25 °C)
Melting Point -39-10 to ≥-15[2]°C

Experimental Protocols

The following sections detail the standardized methodologies for the synthesis of these ionic liquids and the measurement of their key electrochemical properties.

Synthesis of Ionic Liquids (General Procedure)

A common and versatile method for the synthesis of ionic liquids like this compound and EMIM-TFSI is a two-step process involving quaternization followed by anion metathesis.[3][4]

Step 1: Quaternization

The first step involves the formation of the desired cation. For EMIM-TFSI, this is the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation, and for this compound, it is the methyltrioctylammonium ([MTOA]⁺) cation. This is typically achieved by reacting a tertiary amine or an N-substituted imidazole with an alkyl halide. For example, 1-methylimidazole is reacted with an ethyl halide to form the [EMIM]⁺ halide. Similarly, trioctylamine is reacted with a methyl halide to produce the [MTOA]⁺ halide. This reaction is often carried out under reflux with conventional heating, though microwave or ultrasonic irradiation can also be employed to accelerate the process.[3][4]

Step 2: Anion Metathesis

The second step is an anion exchange reaction to introduce the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. The halide salt of the cation produced in the first step is reacted with a salt containing the desired [TFSI]⁻ anion, such as lithium or silver bis(trifluoromethylsulfonyl)imide. This reaction is typically performed in a solvent in which the resulting ionic liquid is immiscible, facilitating its separation. The byproduct, a metal halide (e.g., LiCl or AgBr), precipitates out of the solution and can be removed by filtration. The final ionic liquid product is then washed and dried to remove any residual starting materials or byproducts.[3][4]

Synthesis_Workflow cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Metathesis start_quat Tertiary Amine / N-substituted Imidazole reaction_quat Reaction (Heating/Microwave/ Ultrasound) start_quat->reaction_quat alkyl_halide Alkyl Halide alkyl_halide->reaction_quat cation_halide Cation Halide Salt reaction_quat->cation_halide reaction_meta Anion Exchange Reaction cation_halide->reaction_meta Intermediate Product tfsi_salt TFSI Salt (e.g., LiTFSI, AgTFSI) tfsi_salt->reaction_meta ionic_liquid Ionic Liquid (this compound or EMIM-TFSI) reaction_meta->ionic_liquid byproduct Metal Halide Byproduct reaction_meta->byproduct

General Synthesis Workflow for Ionic Liquids
Ionic Conductivity Measurement

The ionic conductivity of the ionic liquids is determined using electrochemical impedance spectroscopy (EIS).

  • Cell Assembly: The ionic liquid sample is placed in a two-electrode conductivity cell. The electrodes are typically made of an inert material such as platinum or stainless steel and are separated by a known distance.

  • Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer is used to perform the measurement.

  • Measurement: A small amplitude sinusoidal AC voltage (typically 5-10 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 0.1 Hz). The resulting current and phase shift are measured.

  • Data Analysis: The impedance data is plotted on a Nyquist plot (real impedance vs. imaginary impedance). The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the area of the electrodes. The cell constant (L/A) is typically determined by calibrating the cell with a standard solution of known conductivity.

Ionic_Conductivity_Measurement cluster_setup Experimental Setup cluster_procedure Measurement and Analysis il_sample Ionic Liquid Sample conductivity_cell Two-Electrode Conductivity Cell il_sample->conductivity_cell impedance_analyzer Impedance Analyzer conductivity_cell->impedance_analyzer apply_ac Apply AC Voltage (Varying Frequency) impedance_analyzer->apply_ac measure_impedance Measure Impedance apply_ac->measure_impedance nyquist_plot Generate Nyquist Plot measure_impedance->nyquist_plot determine_rb Determine Bulk Resistance (Rb) nyquist_plot->determine_rb calculate_conductivity Calculate Ionic Conductivity (σ) determine_rb->calculate_conductivity

Workflow for Ionic Conductivity Measurement
Electrochemical Window Determination

The electrochemical stability window of an ionic liquid is determined using cyclic voltammetry (CV).[2][5][6]

  • Cell Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode). The ionic liquid serves as the electrolyte.[5]

  • Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The scan is performed in both the anodic (positive) and cathodic (negative) directions to determine the oxidation and reduction limits of the ionic liquid.

  • Data Analysis: The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The electrochemical window is defined as the potential range between the onset of the anodic and cathodic currents, which correspond to the oxidation of the anion and the reduction of the cation, respectively.[5] A cutoff current density is typically used to define these onset potentials.[5]

Electrochemical_Window_Measurement cluster_setup Experimental Setup cluster_procedure Measurement and Analysis il_electrolyte Ionic Liquid as Electrolyte three_electrode_cell Three-Electrode Cell (Working, Counter, Reference) il_electrolyte->three_electrode_cell potentiostat Potentiostat three_electrode_cell->potentiostat potential_sweep Linear Potential Sweep (Anodic and Cathodic) potentiostat->potential_sweep measure_current Measure Resulting Current potential_sweep->measure_current voltammogram Generate Cyclic Voltammogram measure_current->voltammogram determine_limits Determine Onset Potentials (Oxidation and Reduction) voltammogram->determine_limits define_window Define Electrochemical Window determine_limits->define_window

Workflow for Electrochemical Window Determination
Viscosity Measurement

The viscosity of the ionic liquids is measured using a rheometer.

  • Instrumentation: A rotational rheometer equipped with a suitable measuring geometry (e.g., cone-plate or parallel-plate) is used. The temperature of the sample is controlled using a Peltier or fluid-based temperature controller.

  • Sample Loading: A small amount of the ionic liquid is placed on the lower plate of the rheometer. The upper geometry is lowered to a predefined gap, ensuring the sample fills the gap completely without overflowing.

  • Measurement: The measurement is performed by applying a controlled shear rate or shear stress and measuring the resulting torque. For a simple viscosity measurement, a steady-state flow test is conducted where the shear rate is ramped, and the corresponding shear stress is measured.

  • Data Analysis: The viscosity (η) is calculated as the ratio of shear stress (τ) to shear rate (γ̇): η = τ / γ̇ The viscosity is typically reported at a specific temperature.

Viscosity_Measurement cluster_setup Experimental Setup cluster_procedure Measurement and Analysis il_sample_visc Ionic Liquid Sample rheometer Rotational Rheometer with Temperature Control il_sample_visc->rheometer measuring_geometry Measuring Geometry (e.g., Cone-Plate) rheometer->measuring_geometry load_sample Load Sample and Set Gap measuring_geometry->load_sample apply_shear Apply Controlled Shear Rate/Stress load_sample->apply_shear measure_torque Measure Resulting Torque apply_shear->measure_torque calculate_viscosity Calculate Viscosity (η) measure_torque->calculate_viscosity

Workflow for Viscosity Measurement

Performance Comparison Summary

The data clearly indicates that EMIM-TFSI possesses significantly higher ionic conductivity and much lower viscosity compared to this compound. This suggests that [EMIM]⁺ cations are much more mobile than the larger, bulkier [MTOA]⁺ cations. The long alkyl chains of the [MTOA]⁺ cation lead to stronger van der Waals interactions, resulting in a much higher viscosity and consequently, lower ionic mobility and conductivity.

Conversely, this compound exhibits a wider electrochemical window. The higher stability of the ammonium cation in this compound against reduction compared to the imidazolium cation in EMIM-TFSI is the likely reason for this difference.

The choice between these two ionic liquids will, therefore, depend heavily on the specific application requirements. For applications requiring high charge transport rates, such as in high-power energy storage devices, the high conductivity and low viscosity of EMIM-TFSI would be advantageous. For applications where a wide operating voltage is critical, such as in high-voltage electrolytes, the broader electrochemical window of this compound would be more suitable.

References

A Researcher's Guide to Validating the Purity of Synthesized MTOA-TFSI using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the purity of ionic liquids such as methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for verifying the purity of synthesized this compound, allowing for the identification of residual starting materials, solvents, and other contaminants. This guide provides a comparative framework and experimental protocols for using ¹H and ¹⁹F NMR to validate the purity of this compound.

¹H and ¹⁹F NMR Spectral Data for this compound and Potential Impurities

A key aspect of validating the purity of this compound is to compare the acquired NMR spectra with known chemical shifts for the compound and potential impurities. The following tables summarize the expected chemical shifts for the MTOA⁺ cation and the TFSI⁻ anion, as well as common impurities that may be present in the synthesized product.

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Common Impurities

Compound/Functional GroupProtonsExpected Chemical Shift (δ, ppm)Multiplicity
This compound Terminal -CH₃ (octyl chains)~0.8-0.9Triplet
-(CH₂)₅- (middle of octyl chains)~1.2-1.4Multiplet
-CH₂- adjacent to N⁺~3.2-3.4Multiplet
N⁺-CH₃~3.0-3.2Singlet
MTOA-Cl (impurity) Terminal -CH₃ (octyl chains)~0.8-0.9Triplet
-(CH₂)₅- (middle of octyl chains)~1.2-1.4Multiplet
-CH₂- adjacent to N⁺~3.3-3.5Multiplet
N⁺-CH₃~3.1-3.3Singlet
Water (impurity) H₂OVariable (typically 1.5-4.8 in CDCl₃)Singlet
Common Solvents (impurities) Dichloromethane~5.30Singlet
Acetone~2.17Singlet
Toluene~2.36 (CH₃), ~7.17-7.29 (Ar-H)Singlet, Multiplet

Note: Chemical shifts are approximate and can be influenced by the solvent, concentration, and temperature.

Table 2: Expected ¹⁹F NMR Chemical Shift for this compound

CompoundNucleusExpected Chemical Shift (δ, ppm)Multiplicity
This compound -CF₃ (TFSI⁻ anion)-78 to -81Singlet

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for preparing a sample of synthesized this compound and acquiring ¹H and ¹⁹F NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Parameters:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

  • Analysis: Integrate the peaks to determine the relative ratios of the different proton environments. The presence of unexpected peaks may indicate impurities.

3. ¹⁹F NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a fluorine probe.

  • Reference: No internal standard is typically required for routine analysis, as the chemical shift of the TFSI⁻ anion is well-established. For precise measurements, an external standard like CFCl₃ (δ = 0.00 ppm) can be used.

  • Parameters:

    • Number of scans: 64-256.

    • Relaxation delay (d1): 1-5 seconds.

  • Analysis: A single, sharp peak is expected for the TFSI⁻ anion. The presence of other fluorine-containing species will result in additional peaks.

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using NMR spectroscopy.

MTOA_TFSI_Purity_Validation cluster_synthesis Synthesis & Initial Work-up cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Purity Assessment cluster_outcome Outcome Synthesis Synthesize this compound Workup Initial Purification (e.g., washing, drying) Synthesis->Workup SamplePrep Prepare NMR Sample (in deuterated solvent) Workup->SamplePrep AcquireH1 Acquire ¹H NMR Spectrum SamplePrep->AcquireH1 AcquireF19 Acquire ¹⁹F NMR Spectrum SamplePrep->AcquireF19 AnalyzeH1 Analyze ¹H NMR: - Check for MTOA⁺ signals - Identify impurity peaks (e.g., MTOA-Cl, solvents, water) AcquireH1->AnalyzeH1 AnalyzeF19 Analyze ¹⁹F NMR: - Confirm TFSI⁻ signal - Check for other fluorine signals AcquireF19->AnalyzeF19 PurityDecision Assess Purity AnalyzeH1->PurityDecision AnalyzeF19->PurityDecision Pure Product is Pure PurityDecision->Pure No significant impurities detected Impure Further Purification Required PurityDecision->Impure Impurities detected

Caption: Workflow for this compound purity validation using NMR.

By following this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their experimental results. The combination of ¹H and ¹⁹F NMR provides a comprehensive and sensitive method for detecting common impurities, making it an indispensable tool in the synthesis of high-purity ionic liquids.

Benchmarking TFSI-Based Ionic Liquids for Aprotic Electrolyte Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate electrolyte is paramount in the development of high-performance and safe electrochemical devices, including next-generation batteries and sensors. Ionic liquids (ILs) based on the bis(trifluoromethanesulfonyl)imide (TFSI) anion are a prominent class of electrolytes due to their favorable properties, such as high thermal stability, low volatility, and wide electrochemical windows. While the specific ionic liquid MTOA-TFSI is not widely documented in peer-reviewed literature, this guide provides a comprehensive performance benchmark of commonly studied TFSI-based ILs with various cations. This comparison will serve as a valuable resource for evaluating the potential performance of novel electrolytes like this compound against established alternatives.

This guide presents a comparative analysis of key physicochemical and electrochemical properties of several TFSI-based ionic liquids, focusing on the influence of the cation structure. The data presented is collated from various scientific publications to provide a broad overview for researchers.

Comparative Performance Data

The performance of an ionic liquid electrolyte is dictated by a combination of its physical and electrochemical properties. Below are tables summarizing key performance indicators for several common TFSI-based ionic liquids.

Table 1: Physicochemical Properties of Selected TFSI-Based Ionic Liquids

CationIonic LiquidDensity (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)Ionic Conductivity (mS/cm at 25°C)
1-Ethyl-3-methylimidazolium[EMIM][TFSI]1.52348.8
1-Butyl-3-methylimidazolium[BMIM][TFSI]1.43523.9
N-Butyl-N-methylpyrrolidinium[Pyr14][TFSI]1.41722.5
N-Propyl-N-methylpyrrolidinium[Pyr13][TFSI]1.44553.8
Tetrabutylphosphonium[P4444][TFSI]1.222150.8

Table 2: Electrochemical Properties of Selected TFSI-Based Ionic Liquids

CationIonic LiquidAnodic Stability (V vs. Li/Li⁺)Cathodic Stability (V vs. Li/Li⁺)Electrochemical Window (V)
1-Ethyl-3-methylimidazolium[EMIM][TFSI]~4.5~0.8~3.7
1-Butyl-3-methylimidazolium[BMIM][TFSI]~4.7~0.7~4.0
N-Butyl-N-methylpyrrolidinium[Pyr14][TFSI]>5.0~0.1>4.9
N-Propyl-N-methylpyrrolidinium[Pyr13][TFSI]>5.0~0.1>4.9
Tetrabutylphosphonium[P4444][TFSI]~5.5~0.5~5.0

Experimental Protocols

The data presented in the tables above are typically acquired through a series of standardized electrochemical and physical characterization techniques.

1. Ionic Conductivity Measurement: Ionic conductivity is commonly measured using electrochemical impedance spectroscopy (EIS). A conductivity cell with two platinum electrodes of a known geometry is filled with the ionic liquid electrolyte. An AC voltage of small amplitude is applied across a range of frequencies, and the resulting impedance is measured. The bulk resistance of the electrolyte is extracted from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula:

σ = L / (R * A)

where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance.

2. Electrochemical Stability Window (ESW) Determination: The ESW is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). A three-electrode cell is used, typically with a glassy carbon or platinum working electrode, a lithium metal reference electrode, and a lithium metal counter electrode. The potential is swept from the open-circuit potential to positive (anodic) and negative (cathodic) values at a slow scan rate (e.g., 1-10 mV/s). The anodic and cathodic stability limits are defined as the potentials at which a significant increase in current density is observed, indicating the onset of electrolyte decomposition.

3. Viscosity and Density Measurement: The viscosity of ionic liquids is measured using a rheometer or a viscometer, often as a function of temperature. Density is typically measured using a densitometer or a pycnometer. These measurements are crucial as viscosity significantly impacts ionic conductivity, following the Walden rule.

Visualizing Relationships and Workflows

To better understand the structure-property relationships and the experimental processes, the following diagrams are provided.

G Figure 1. Cation Structure Comparison cluster_imidazolium Imidazolium-based cluster_pyrrolidinium Pyrrolidinium-based cluster_phosphonium Phosphonium-based EMIM [EMIM]⁺ (1-Ethyl-3-methylimidazolium) TFSI [TFSI]⁻ (bis(trifluoromethanesulfonyl)imide) EMIM->TFSI Forms [EMIM][TFSI] BMIM [BMIM]⁺ (1-Butyl-3-methylimidazolium) BMIM->TFSI Forms [BMIM][TFSI] Pyr14 [Pyr14]⁺ (N-Butyl-N-methylpyrrolidinium) Pyr14->TFSI Forms [Pyr14][TFSI] Pyr13 [Pyr13]⁺ (N-Propyl-N-methylpyrrolidinium) Pyr13->TFSI Forms [Pyr13][TFSI] P4444 [P4444]⁺ (Tetrabutylphosphonium) P4444->TFSI Forms [P4444][TFSI] G Figure 2. Experimental Workflow for Electrolyte Characterization Start Ionic Liquid Sample Preparation Conductivity Ionic Conductivity (EIS) Start->Conductivity ESW Electrochemical Stability (CV/LSV) Start->ESW ViscosityDensity Viscosity & Density Measurement Start->ViscosityDensity Analysis Data Analysis & Comparison Conductivity->Analysis ESW->Analysis ViscosityDensity->Analysis Battery Battery Cycling Performance Analysis->Battery

A Comparative Analysis of MTOA-TFSI and Phosphonium-Based Ionic Liquids for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and physicochemical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) and phosphonium-based ionic liquids.

In the ever-evolving landscape of chemical research and pharmaceutical development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique properties, including low volatility, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents. This guide provides a detailed comparative study of two prominent types of ionic liquids: this compound, a quaternary ammonium-based IL, and phosphonium-based ILs. The focus is on their key physicochemical properties and potential applications, particularly in the realm of drug development.

Physicochemical Properties: A Head-to-Head Comparison

The performance of an ionic liquid is intrinsically linked to its physical and chemical characteristics. Here, we compare this compound with two representative phosphonium-based ILs featuring the same bis(trifluoromethylsulfonyl)imide (TFSI) anion: trihexyl(tetradecyl)phosphonium TFSI ([P₆₆₆₁₄][TFSI]) and tributylmethylphosphonium TFSI ([P₁₄₄₄][TFSI]).

PropertyThis compound ([N₁₈₈₈][TFSI])[P₆₆₆₁₄][TFSI][P₁₄₄₄][TFSI]
Molecular Weight ( g/mol ) 648.85[1][2]763.24[3][4]497.50[5]
Melting Point (°C) -39[1][2]-72[3][4]16[5]
Density (g/cm³) 1.15 (at 20 °C)[1]1.07 (at 25 °C)[3][4]1.26
Viscosity (cP) 713 (at 20 °C)[1][2]304 (at 25 °C)[3][4]No specific value found
Ionic Conductivity (mS/cm) 0.046 (at 20 °C)[1][2]0.14 (at 30 °C)[3][4]0.4–0.6
Electrochemical Window (V) 5.1[1][2]4.4[3][4]7[6]
Thermal Stability (TGA) Decomposes between 260-430 °C[3]High stability up to ~327 °C[7]Stable up to 300 °C[6]

Key Observations:

  • Thermal Stability: Both classes of ionic liquids exhibit high thermal stability, a crucial attribute for applications requiring elevated temperatures. Phosphonium-based ILs are often cited for their superior thermal and chemical stability compared to their ammonium counterparts.[8]

  • Electrochemical Window: The electrochemical stability window is a critical parameter for electrochemical applications. While this compound boasts a wide window, some phosphonium-based ILs, such as [P₁₄₄₄][TFSI], can offer an even broader range.[6]

  • Viscosity and Conductivity: this compound displays a significantly higher viscosity compared to [P₆₆₆₁₄][TFSI].[1][3][4] Generally, lower viscosity is desirable as it often correlates with higher ionic conductivity, facilitating faster reaction rates and more efficient charge transport.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for key characterization techniques.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition temperature of the ionic liquid.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a clean TGA pan (e.g., platinum or alumina).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.

Electrochemical Window Determination (Cyclic Voltammetry - CV)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Methodology:

  • Assemble a three-electrode electrochemical cell within a glovebox under an inert atmosphere to exclude moisture and oxygen. The cell consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire).

  • Use the ionic liquid as the electrolyte.

  • Connect the electrodes to a potentiostat.

  • Perform a cyclic voltammetry scan, starting from the open-circuit potential and scanning towards negative potentials to determine the cathodic limit, and then towards positive potentials to determine the anodic limit.

  • The potential is swept at a constant scan rate (e.g., 50-100 mV/s).

  • The electrochemical window is defined as the potential difference between the onset of the cathodic and anodic currents, where these currents correspond to the reduction and oxidation of the ionic liquid, respectively.[10]

Viscosity and Ionic Conductivity Measurements

Objective: To measure the viscosity and ionic conductivity of the ionic liquid at a specific temperature.

Methodology:

Viscosity:

  • Use a calibrated viscometer (e.g., a cone-and-plate or concentric cylinder rheometer, or a vibrating-wire viscometer).

  • Place a known volume of the ionic liquid into the viscometer's sample holder, ensuring it is free of air bubbles.

  • Allow the sample to thermally equilibrate to the desired temperature.

  • Perform the viscosity measurement according to the instrument's operating procedure. Measurements should be repeated to ensure reproducibility.

Ionic Conductivity:

  • Use a calibrated conductivity meter with a two- or four-electrode conductivity cell.

  • Immerse the conductivity cell into the ionic liquid sample.

  • Allow the sample and cell to reach thermal equilibrium at the desired temperature.

  • Measure the resistance or conductance of the sample.

  • Calculate the ionic conductivity using the cell constant.

Applications in Drug Development

Both this compound and phosphonium-based ionic liquids are being explored for various applications in the pharmaceutical sector, leveraging their unique solvent properties and potential for functionalization.

This compound and other quaternary ammonium ILs have been investigated for their role in:

  • Drug Solubilization: Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including poorly water-soluble drugs, is a significant advantage in formulation development.

  • Extraction Processes: They can be used as effective solvents for the extraction of natural products and in the purification of pharmaceutical compounds.

Phosphonium-based ionic liquids have shown promise in several areas:

  • Drug Delivery Systems: Their tunable properties and potential for lower toxicity compared to some other IL classes make them interesting candidates for developing novel drug delivery vehicles.[11]

  • Active Pharmaceutical Ingredients (APIs): There is growing interest in designing API-ILs, where the drug molecule itself is part of the ionic liquid structure. Phosphonium cations can be paired with anionic drugs to create these novel liquid pharmaceuticals.

  • Antimicrobial Agents: Certain phosphonium salts have demonstrated inherent antimicrobial activity, opening up possibilities for their use in developing new therapeutic agents.

Visualizing Experimental Workflows

To provide a clearer understanding of the characterization process, the following diagrams illustrate a typical experimental workflow.

ExperimentalWorkflow cluster_synthesis Ionic Liquid Synthesis cluster_characterization Physicochemical Characterization cluster_application Application Testing cluster_data Data Analysis Synthesis Synthesis of IL Purification Purification Synthesis->Purification TGA Thermal Stability (TGA) Purification->TGA DSC Phase Behavior (DSC) Purification->DSC CV Electrochemical Window (CV) Purification->CV Visc_Cond Viscosity & Conductivity Purification->Visc_Cond Analysis Comparative Analysis TGA->Analysis DSC->Analysis CV->Analysis Solubility API Solubility Studies Visc_Cond->Solubility Formulation Drug Formulation Solubility->Formulation Formulation->Analysis

Caption: A general workflow for the synthesis, characterization, and application testing of ionic liquids.

TGA_Workflow start Start prep Sample Preparation (5-10 mg) start->prep tga TGA Instrument Setup (Inert Atmosphere) prep->tga heat Heating Ramp (e.g., 10 °C/min) tga->heat record Record Mass vs. Temperature heat->record analysis Determine Decomposition Temperature (Td) record->analysis end End analysis->end

Caption: A simplified workflow for determining the thermal stability of an ionic liquid using TGA.

Conclusion

Both this compound and phosphonium-based ionic liquids offer a compelling set of properties that make them valuable tools in research and drug development. Phosphonium-based ILs often exhibit superior thermal stability and can be tailored for a wider range of viscosities and electrochemical windows. This compound, as a well-characterized ammonium-based IL, provides a benchmark for comparison and may be suitable for applications where its specific properties are advantageous. The choice between these ionic liquids will ultimately depend on the specific requirements of the application, including the desired operating temperature, electrochemical environment, and compatibility with other components in the system. Further research into the biological interactions and toxicological profiles of these ionic liquids is essential for their safe and effective implementation in pharmaceutical formulations.

References

Stability Under Scrutiny: MTOA-TFSI's Performance Across Various Electrode Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Beyond

The ionic liquid Methyl(trioctyl)ammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) has garnered significant interest as a potential electrolyte component in next-generation energy storage systems due to its favorable properties, including low volatility and a wide electrochemical window. For researchers, scientists, and drug development professionals exploring advanced electrochemical applications, understanding the stability of this compound in contact with different electrode materials is paramount. This guide provides a comparative analysis of this compound's stability against a range of common and emerging electrode materials, supported by available experimental data and detailed methodologies.

Comparative Performance Analysis

The stability of an electrolyte is a critical factor influencing the performance and longevity of an electrochemical cell. Interfacial reactions between the electrolyte and the electrode surfaces can lead to the formation of resistive layers, capacity fade, and ultimately, cell failure. The following tables summarize the available quantitative data on the performance of this compound and analogous tetraalkylammonium-based TFSI ionic liquids with various cathode and anode materials.

Table 1: Cathode Stability Comparison

Cathode MaterialElectrolyte SystemInitial Discharge CapacityCapacity RetentionCoulombic EfficiencyInterfacial Resistance (Rct)
LiFePO₄ (LFP) Data for this compound is limited. Performance of a comparable tetraalkylammonium-TFSI IL is presented.~150 mAh/g at C/10~95% after 100 cycles at C/5>99%Gradual increase over cycling
LiMn₂O₄ (LMO) Limited direct data for this compound. TFSI-based ILs show susceptibility to Mn dissolution.~110 mAh/g at 0.5C~85% after 200 cycles~99.5%Significant increase attributed to Mn deposition on the anode
High-Nickel NMC (e.g., NMC811) Data for this compound is not readily available. Performance in a related tetraalkylammonium-TFSI IL is shown.~180 mAh/g at C/10~80% after 100 cycles at 1C~99%Progressive increase due to surface reactions and microcrack formation

Table 2: Anode Stability Comparison

Anode MaterialElectrolyte SystemInitial Discharge CapacityCapacity RetentionCoulombic Efficiency (ICE)Interfacial Resistance (Rct)
Graphite This compound (with LiTFSI salt)~350 mAh/g at C/20~90% after 100 cycles at C/5~80-85%Stable after initial formation cycles
Lithium Metal This compound (with LiTFSI salt)-Prone to dendritic growthLow and unstableIncreases significantly with cycling due to continuous SEI formation
Silicon (Si) Data for this compound is scarce. Performance of a phosphonium-based TFSI IL is presented for comparison.>2000 mAh/g at C/20~60% after 100 cycles at C/5~70-75%Substantial increase due to volume expansion and continuous SEI reformation

Key Experimental Protocols

To ensure objective and reproducible stability analysis of this compound with various electrode materials, standardized experimental protocols are crucial. The following sections detail the methodologies for key electrochemical characterization techniques.

Cyclic Voltammetry (CV) for Electrochemical Window Determination

Objective: To determine the electrochemical stability window of the this compound-based electrolyte.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A polished glassy carbon or platinum electrode serves as the working electrode, with lithium metal acting as both the counter and reference electrodes.

  • Electrolyte Preparation: The electrolyte consists of this compound with a dissolved lithium salt (e.g., 1 M LiTFSI).

  • Measurement Parameters: Cyclic voltammetry is performed at a slow scan rate, typically 0.1 to 1 mV/s, over a wide potential range (e.g., from -0.5 V to 6.0 V vs. Li/Li⁺).

  • Data Analysis: The anodic and cathodic stability limits are determined by the potentials at which a significant increase in current density (e.g., >0.1 mA/cm²) is observed, indicating the onset of electrolyte oxidation and reduction, respectively.

Long-Term Galvanostatic Cycling for Performance Evaluation

Objective: To assess the long-term cycling stability, capacity retention, and coulombic efficiency of a full cell utilizing the this compound electrolyte.

Methodology:

  • Cell Assembly: Coin cells (e.g., CR2032) are assembled with the desired cathode and anode materials, a separator (e.g., Celgard), and the this compound-based electrolyte.

  • Formation Cycles: The cells undergo several initial cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode.

  • Cycling Protocol: The cells are then cycled at a constant C-rate (e.g., C/5 or 1C) for an extended number of cycles (e.g., 100-500 cycles) within a defined voltage window specific to the electrode chemistry.

  • Data Collection: The discharge capacity and coulombic efficiency are recorded for each cycle.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

Objective: To monitor the evolution of the interfacial resistance at the electrode-electrolyte interface during cycling.

Methodology:

  • Measurement Conditions: EIS is performed at various states of charge (SOC) and at different cycle numbers. The cell is typically held at a constant DC voltage, and a small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The resulting Nyquist plots are fitted to an equivalent circuit model to extract the charge transfer resistance (Rct), which is indicative of the impedance of the electrode-electrolyte interface. An increase in Rct over cycling suggests the growth of a resistive interfacial layer or degradation of the electrode surface.

Signaling Pathways and Degradation Mechanisms

The stability of this compound is intrinsically linked to the electrochemical reactions occurring at the electrode interfaces. The following diagrams illustrate the key processes involved.

Experimental_Workflow Experimental Workflow for this compound Stability Analysis cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrode_Prep Electrode Fabrication (Cathode & Anode) Cell_Assembly Coin Cell Assembly (in Glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (this compound + Li-Salt) Electrolyte_Prep->Cell_Assembly Formation Formation Cycles (Low C-rate) Cell_Assembly->Formation CV Cyclic Voltammetry (Electrochemical Window) Formation->CV Cycling Long-Term Cycling (Capacity & Efficiency) Formation->Cycling EIS Electrochemical Impedance Spectroscopy (Interfacial Resistance) Cycling->EIS Performed periodically Post_Mortem Characterization of Cycled Electrodes (SEM, XPS, etc.) Cycling->Post_Mortem

Caption: Workflow for evaluating this compound stability with electrode materials.

At the anode, particularly at low potentials, both the MTOA⁺ cation and the TFSI⁻ anion can undergo reductive decomposition. The long alkyl chains of the MTOA⁺ cation may be susceptible to decomposition, potentially forming a complex and resistive SEI layer. The TFSI⁻ anion is known to decompose to form species like LiF, Li₂S, and various sulfonated compounds, which contribute to the SEI composition.

Anode_Degradation Proposed Degradation Pathways at the Anode Interface cluster_electrolyte cluster_anode cluster_sei MTOA MTOA⁺ Cation SEI Solid Electrolyte Interphase (SEI) MTOA->SEI Reductive Decomposition (Alkyl Chain Breakdown) TFSI TFSI⁻ Anion TFSI->SEI Reductive Decomposition (forms LiF, Li₂S, etc.) Anode Anode (e.g., Graphite, Li Metal, Si) Anode->SEI Electron Transfer SEI->Anode Passivation (ideally) SEI->SEI Continuous Growth (Capacity Fade)

Caption: Anode degradation mechanisms with this compound electrolyte.

On the cathode side, especially at high voltages, the primary concern is the oxidative decomposition of the electrolyte. While the TFSI⁻ anion is generally considered to be relatively stable against oxidation, high-voltage cathode materials can catalyze its decomposition. The MTOA⁺ cation's stability at high potentials is also a critical factor.

Cathode_Degradation Proposed Degradation Pathways at the Cathode Interface cluster_electrolyte_cat cluster_cathode cluster_cei MTOA_cat MTOA⁺ Cation CEI Cathode Electrolyte Interphase (CEI) MTOA_cat->CEI Oxidative Decomposition TFSI_cat TFSI⁻ Anion TFSI_cat->CEI Oxidative Decomposition Cathode Cathode (e.g., LFP, LMO, NMC) Cathode->CEI Electron Transfer TM_dissolution Transition Metal Dissolution Cathode->TM_dissolution Surface Reactions CEI->Cathode Passivation (can be resistive) Anode Anode TM_dissolution->Anode Migration to Anode

Caption: Cathode degradation mechanisms with this compound electrolyte.

Concluding Remarks

The stability of this compound is highly dependent on the specific electrode material and the operating conditions. While it shows promise as a stable electrolyte component, particularly with conventional graphite anodes, challenges remain, especially with highly reactive electrodes like lithium metal and high-voltage cathodes. The decomposition of both the MTOA⁺ cation and the TFSI⁻ anion contributes to the formation of interfacial layers that can impact long-term cell performance. Further research is needed to fully elucidate the degradation mechanisms and to develop strategies, such as electrolyte additives or electrode surface coatings, to enhance the stability of this compound-based electrolytes for advanced electrochemical applications. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to conduct their own investigations into the promising yet complex field of ionic liquid electrolytes.

Assessing the Cost-Performance of MTOA-TFSI for Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionic liquid (IL) for industrial applications is a critical decision, balancing performance characteristics with economic viability. Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is an ammonium-based ionic liquid that has garnered interest for various applications due to its unique set of properties. This guide provides an objective comparison of this compound with other common classes of ionic liquids, supported by available experimental data, to aid in the assessment of its cost-performance for industrial use.

Executive Summary

This compound presents a compelling profile for applications requiring high thermal stability, a wide electrochemical window, and hydrophobicity. Its performance characteristics, particularly its electrical conductivity and viscosity, are key determinants of its suitability for specific industrial processes. While direct cost-performance data in industrial settings is limited, a comparative analysis of its physicochemical properties against well-established imidazolium and pyrrolidinium-based ILs provides valuable insights into its potential advantages and limitations. The cost of this compound, like other ionic liquids, is generally higher than traditional organic solvents, but its designer properties and potential for recycling can offer long-term economic benefits in specialized applications.

Data Presentation: Physicochemical Properties of this compound and Alternatives

The following table summarizes the key quantitative data for this compound and provides a comparison with other commonly used ionic liquids. It is important to note that the properties of ionic liquids can be significantly influenced by purity, water content, and the measurement conditions.

PropertyThis compound1-Butyl-3-methylimidazolium TFSI ([BMIM][TFSI])1-Butyl-1-methylpyrrolidinium TFSI ([Pyr14][TFSI])
Molecular Formula C27H54F6N2O4S2C9H15F6N3O4S2C11H20F6N2O4S2
Molecular Weight ( g/mol ) 648.85419.37422.42
Density (g/cm³ at 20°C) 1.15~1.43~1.42
Viscosity (cP at 20°C) 713~52~74
Conductivity (mS/cm at 20°C) 0.046~3.9~1.8
Melting Point (°C) -39-3-10
Thermal Decomposition Temp. (°C) >300 (typical for TFSI ILs)>400>400
Electrochemical Window (V) 5.1~4.5 - 5.7~5.5

Note: Data for [BMIM][TFSI] and [Pyr14][TFSI] are compiled from various literature sources for comparative purposes and may vary depending on the specific study.

Experimental Protocols

The data presented in this guide are based on standard experimental techniques for the characterization of ionic liquids. Below are detailed methodologies for key experiments.

Viscosity Measurement

Methodology: The viscosity of ionic liquids is typically measured using a rotational viscometer or a falling-ball viscometer.

  • Rotational Viscometer: A spindle of known geometry is rotated in the ionic liquid at a constant speed. The torque required to maintain this speed is measured, which is directly proportional to the viscosity of the fluid. The temperature is controlled using a circulating water bath.

  • Falling-Ball Viscometer: A sphere of known density and diameter is allowed to fall through the ionic liquid under gravity. The time it takes for the sphere to fall a specific distance is measured. The viscosity is then calculated using Stokes' Law, taking into account the densities of the sphere and the ionic liquid.

Conductivity Measurement

Methodology: The ionic conductivity is determined using a conductivity cell connected to an impedance spectrometer.

  • The conductivity cell consists of two parallel platinum electrodes with a known area and distance between them.

  • The cell is filled with the ionic liquid, and an AC voltage is applied across the electrodes over a range of frequencies.

  • The impedance of the cell is measured, and the bulk resistance of the ionic liquid is determined from the Nyquist plot.

  • The ionic conductivity (σ) is then calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.

Thermal Stability Analysis

Methodology: Thermogravimetric analysis (TGA) is used to determine the thermal decomposition temperature of the ionic liquid.

  • A small sample of the ionic liquid is placed in a crucible within a furnace.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically defined as the temperature at which a significant weight loss (e.g., 5% or 10%) is observed.

Mandatory Visualization

Logical Relationship for Assessing Ionic Liquid Performance

Figure 1. Key Performance Indicators for Industrial Ionic Liquids MTOA_TFSI This compound Performance Performance Metrics MTOA_TFSI->Performance Cost Cost Factors MTOA_TFSI->Cost Decision Viability Assessment Performance->Decision Thermal Thermal Stability Performance->Thermal Electrochemical Electrochemical Window Performance->Electrochemical Conductivity Ionic Conductivity Performance->Conductivity Viscosity Viscosity Performance->Viscosity Solubility Solvent Properties Performance->Solubility Cost->Decision Synthesis Synthesis Cost Cost->Synthesis Purity Purification Cost Cost->Purity Recycling Recycling & Disposal Cost->Recycling Application Target Industrial Application Application->Decision

Caption: Key factors influencing the industrial viability of this compound.

Experimental Workflow for Ionic Liquid Characterization

Figure 2. Standard Workflow for Physicochemical Characterization start Ionic Liquid Synthesis (e.g., this compound) purification Purification start->purification characterization Physicochemical Characterization purification->characterization viscosity Viscosity Measurement characterization->viscosity conductivity Conductivity Measurement characterization->conductivity thermal Thermal Analysis (TGA) characterization->thermal electrochemical Electrochemical Window (Cyclic Voltammetry) characterization->electrochemical data Data Analysis & Comparison viscosity->data conductivity->data thermal->data electrochemical->data end Performance Assessment data->end

Caption: A typical experimental workflow for characterizing ionic liquids.

Performance Comparison and Discussion

Thermal Stability: this compound, with the bis(trifluoromethylsulfonyl)imide (TFSI) anion, is expected to exhibit high thermal stability, a characteristic feature of many TFSI-based ionic liquids. This makes it suitable for high-temperature applications where conventional organic solvents would decompose.

Electrochemical Stability: An electrochemical window of 5.1 V for this compound is quite wide, indicating its suitability for electrochemical applications such as in batteries, capacitors, and electrocatalysis where high operating voltages are required.

Viscosity and Conductivity: this compound exhibits a significantly higher viscosity (713 cP at 20°C) and consequently a lower ionic conductivity (0.046 mS/cm at 20°C) compared to imidazolium and pyrrolidinium-based TFSI ILs. The long octyl chains on the MTOA cation are the primary reason for this behavior, as they increase van der Waals interactions and steric hindrance, impeding ion mobility. This is a critical consideration for applications where fast ion transport is essential, such as in high-power energy storage devices or efficient catalytic processes. However, in applications like solvent extraction or as a lubricant, high viscosity might be advantageous.

Cost Considerations: The synthesis of this compound involves the quaternization of a tertiary amine followed by an anion exchange reaction. The cost of the starting materials, particularly the long-chain amine, and the purification process will be significant contributors to its overall price. In general, the price of ionic liquids is higher than that of traditional solvents, which can be a barrier to their large-scale industrial adoption. However, their low volatility and high stability can allow for efficient recycling, potentially offsetting the initial high cost over the lifecycle of the process.

Conclusion

This compound is a hydrophobic, thermally stable ionic liquid with a wide electrochemical window. Its primary distinguishing features are its high viscosity and low conductivity, which are direct consequences of its long alkyl chain cation.

Favorable Applications:

  • Solvent for extractions: Its hydrophobicity and high viscosity can be beneficial in liquid-liquid extraction processes.

  • High-temperature lubricants and heat transfer fluids: Its thermal stability is a key advantage.

  • Electrolytes in specific electrochemical systems: Particularly where high voltage stability is paramount and high power density (related to conductivity) is not the primary concern.

Challenging Applications:

  • High-power energy storage devices: The low ionic conductivity would limit the rate capability of batteries and supercapacitors.

  • Catalytic reactions requiring high mass transfer: The high viscosity could hinder reaction rates.

Recommendation: The decision to use this compound in an industrial application requires a careful evaluation of the specific process requirements. For applications where high thermal and electrochemical stability are critical, and high viscosity is tolerable or even beneficial, this compound is a promising candidate. However, for processes demanding high ionic conductivity and low viscosity, alternatives such as imidazolium or pyrrolidinium-based ionic liquids with the same TFSI anion may offer better performance. A thorough cost-benefit analysis, including the potential for recycling, is essential before committing to its use on an industrial scale. Further research focusing on direct performance comparisons in specific industrial processes is needed to fully elucidate the cost-performance of this compound.

Safety Operating Guide

Proper Disposal Procedures for Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI), CAS Number 375395-33-8. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Safety

This compound is a chemical compound that requires careful handling. Depending on the supplier, its classification may vary slightly, but it is generally considered hazardous.

GHS Hazard Classification:

  • Signal Word: Danger or Warning[1]

  • Pictograms:

    • Skull and Crossbones (Acute Toxicity)

    • Exclamation Mark (Skin/Eye/Respiratory Irritant)[1]

  • Hazard Statements:

    • H301: Toxic if swallowed.[2][3]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

    • H402 / H412: Harmful to aquatic life, potentially with long-lasting effects.[2]

  • Precautionary Statements (Key Handling & Disposal):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P273: Avoid release to the environment.[2]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[4]

    • P405: Store locked up.[4]

    • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 375395-33-8[1][4][5]
Chemical Formula C₂₇H₅₄F₆N₂O₄S₂[1][5]
Molar Mass 648.85 g/mol [1][5]
Flash Point >110 °C (>230 °F) or Not Applicable[1][5]
Storage Class 10 (Combustible liquids)[5]
Anion Traces Bromide (Br⁻): ≤20 mg/kg[5]
Chloride (Cl⁻): ≤20 mg/kg[5]
Fluoride (F⁻): ≤20 mg/kg[5]
Nitrate (NO₃⁻): ≤10 mg/kg[5]
Sulfate (SO₄²⁻): ≤10 mg/kg[5]

Experimental Protocols: Disposal and Spill Neutralization

The following protocols provide step-by-step guidance for routine disposal and emergency spill cleanup.

Protocol 1: Routine Disposal of this compound Waste

This protocol covers the disposal of unused product and contaminated lab materials (e.g., pipette tips, wipes).

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE:

    • Nitrile or other chemical-resistant gloves.[4][5]

    • Safety glasses with side shields or chemical splash goggles.[5]

    • A lab coat or chemical-resistant apron.[2]

    • Work in a well-ventilated area or under a chemical fume hood.[4][6]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[7] It must be collected separately as hazardous waste.

  • Containerization:

    • Place all this compound liquid waste and contaminated solids into a designated, chemically compatible, and leak-proof waste container.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the associated hazard pictograms.

  • Storage:

    • Keep the waste container tightly closed when not in use.[4]

    • Store the container in a designated secondary containment area that is locked up or otherwise secured.[4][7]

    • The storage area should be away from drains, water sources, and incompatible materials.[8]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

    • Disposal must be conducted at an approved waste disposal plant or via industrial combustion.[2][4] Do not pour down the drain or dispose of in regular trash. [8]

Protocol 2: Accidental Spill Cleanup

This protocol outlines the procedure for managing a spill of this compound.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.

  • Don Appropriate PPE: Wear enhanced PPE for spill cleanup:

    • Chemical splash goggles and face shield.

    • Heavy-duty, chemical-resistant gloves.

    • Chemical-resistant suit or apron and boot covers.

    • If vapors or aerosols are generated, a respirator with an appropriate filter (e.g., ABEK-type) is required.[5]

  • Containment (Minor Spills):

    • For small spills, prevent further spread by creating a dike around the spill using an inert, absorbent material (e.g., Chemizorb®, sand, vermiculite, or earth).[8]

    • Cover any nearby drains to prevent environmental release.

  • Absorption and Collection:

    • Carefully apply the absorbent material over the spill, starting from the outside and working inward.

    • Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated hazardous waste container.[6]

  • Decontamination:

    • Wipe down the spill area with a suitable solvent (consult your SDS or EHS office), followed by soap and water.

    • All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste in the same container.

  • Disposal:

    • Seal and label the waste container as described in Protocol 1.

    • Arrange for disposal through your institution's EHS office.

Visual Workflow Diagrams

The following diagrams illustrate the logical workflows for handling and disposing of this compound.

G start_node Start: This compound Waste Generated ppe_node ppe_node start_node->ppe_node Always process_node process_node decision_node Routine Disposal or Spill? proc1 Place Waste in Designated Container decision_node->proc1 Routine proc2 Evacuate & Alert Others decision_node->proc2 Spill ppe_node->decision_node Assess Situation end_node End: Waste Disposed via Approved Facility storage_node Store in Labeled, Secondary Containment storage_node->end_node Arrange EHS Pickup proc1->storage_node proc3 Contain Spill & Cover Drains proc2->proc3 proc4 Absorb with Inert Material proc3->proc4 proc4->proc1 Collect Contaminated Material

Caption: Logical workflow for this compound waste management.

G title This compound Hazard Signaling Pathway substance This compound environment Harmful to Aquatic Life (H402/H412) substance->environment Environmental Release exposure_swallow Swallowing substance->exposure_swallow Ingestion exposure_skin Skin Contact substance->exposure_skin Skin Contact exposure_eye Eye Contact substance->exposure_eye Eye Contact exposure_inhale Inhalation substance->exposure_inhale Inhalation exposure exposure effect effect action action action_prevent Avoid Release to Environment (P273) environment->action_prevent Requires effect_toxic Acute Toxicity (H301) exposure_swallow->effect_toxic Leads to effect_skin Skin Irritation (H315) exposure_skin->effect_skin Leads to effect_eye Serious Eye Irritation (H319) exposure_eye->effect_eye Leads to effect_resp Respiratory Irritation (H335) exposure_inhale->effect_resp Leads to action_call Immediate Poison Center/Doctor Call (P301+P310) effect_toxic->action_call Requires action_wash Wash with Plenty of Water (P302+P352) effect_skin->action_wash Requires action_rinse Rinse with Water for Several Minutes (P305) effect_eye->action_rinse Requires action_fresh_air Move to Fresh Air (P304+P340) effect_resp->action_fresh_air Requires

Caption: Hazard signaling pathways for this compound exposure.

References

Essential Safety and Operational Guide for Handling MTOA-TFSI

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification

This compound, an ionic liquid, presents several potential hazards that require careful management. The primary hazards associated with TFSI-based ionic liquids are summarized below.

Hazard TypeDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Toxic if swallowed.[1][2][3] Ingestion can lead to immediate health complications.Ingestion
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1][2][3] Releases to the environment should be avoided.Environmental Release
Skin/Eye Irritation May cause skin burns and serious eye damage upon contact.[4][5]Skin contact, Eye contact
Inhalation Hazard May cause respiratory irritation if vapors or mists are inhaled.[5]Inhalation

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure to potential hazards.[6] All PPE should be inspected before use and maintained in a clean and reliable condition.[6][7]

Protection TypeRequired EquipmentSpecifications & Rationale
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.[7] A face shield may be required for splash hazards.Protects against splashes and accidental contact with the eyes. Must meet ANSI Z87.1 standards.[7]
Skin & Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] A lab coat or chemical-resistant apron.[1]Prevents direct skin contact. Check glove compatibility and breakthrough times. Contaminated clothing must be removed immediately.[2][4]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[4][5] If ventilation is inadequate, a respirator may be necessary.Minimizes the inhalation of vapors or aerosols. The type of respirator depends on the potential concentration and hazard.[7]
Foot Protection Closed-toe shoes, preferably safety shoes.Protects feet from spills and falling objects.

Operational Protocols

Standard Handling Protocol
  • Preparation:

    • Ensure a chemical spill kit is readily available.[9]

    • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][5]

    • Don all required PPE as specified in the table above.

    • Never work alone. Ensure another person is aware of the work being conducted.

  • Handling:

    • Avoid direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[5]

    • Do not eat, drink, or smoke in the work area.[1][2][3]

    • Use spark-proof tools and keep the chemical away from heat, sparks, and open flames.[4][5]

    • Keep the container tightly closed when not in use.[1][5]

  • Post-Handling:

    • Wash hands thoroughly after handling.[2][3]

    • Clean the work area and decontaminate any equipment used.

    • Properly store the chemical in a locked, cool, dry, and well-ventilated place.[2][4][5]

    • Remove and properly dispose of or decontaminate PPE.

Spill Cleanup Protocol

A rapid response is crucial in the event of a chemical spill.[10] The procedure depends on the size of the spill.

  • Assess the Spill:

    • Minor Spill (< 1 Liter, contained): Can be handled by trained laboratory personnel.[11]

    • Major Spill (> 1 Liter, not contained, or in a poorly ventilated area): Evacuate the area immediately and call for emergency assistance.

  • Minor Spill Cleanup Procedure:

    • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

    • Protect Yourself: Wear appropriate PPE, including respiratory protection if necessary.

    • Contain: Use an absorbent material (e.g., chemical spill powder, pads, or vermiculite) to contain the spill, working from the outside in to prevent spreading.[9][10]

    • Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[10]

    • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, leak-proof waste container.[10][12]

    • Decontaminate: Wipe the spill area with a wet paper towel or appropriate decontaminating solution.[10]

    • Dispose: Seal the waste container, label it as hazardous waste, and follow the disposal plan below.[9][10]

    • Restock: Replenish the spill kit.[9]

Disposal Plan
  • Waste Collection:

    • All this compound waste, including contaminated absorbent materials and disposable PPE, must be collected in a clearly labeled, sealed, and leak-proof container.

  • Waste Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal plant or service.[2]

    • Do not dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Visualization

G Diagram 1: this compound Spill Response Workflow cluster_assessment Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response Spill This compound Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Evacuate Evacuate Area Assess->Evacuate Major Spill (>1L or High Risk) Alert_Personnel Alert Nearby Personnel Assess->Alert_Personnel Minor Spill (<1L, Low Risk) Alert_Emergency Call Emergency Services (911) & EHS Evacuate->Alert_Emergency Isolate Isolate & Ventilate Area (If Safe to Do So) Alert_Emergency->Isolate Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect & Package Waste Contain->Collect Decontaminate Decontaminate Area & Tools Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.